Gamma-glutamylcysteine TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPFIMTGPKLNF-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Gamma-Glutamylcysteine Synthesis Pathway: Core Mechanisms, Regulation, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the gamma-glutamylcysteine (γ-GC) synthesis pathway, a critical cellular process for the production of the master antioxidant, glutathione (GSH). The synthesis of γ-GC is the initial and rate-limiting step in GSH biosynthesis, catalyzed by the enzyme glutamate-cysteine ligase (GCL). This document details the molecular components of the pathway, its intricate regulatory mechanisms, and provides a compilation of experimental protocols for its investigation.
The Core Pathway: Synthesis of Gamma-Glutamylcysteine
The synthesis of γ-glutamylcysteine is a fundamental ATP-dependent reaction that ligates the amino acid L-glutamate and L-cysteine.[1][2] This dipeptide is then subsequently combined with glycine in a second reaction to form glutathione (γ-glutamylcysteinylglycine).[2] The enzyme responsible for the formation of γ-GC is Glutamate-Cysteine Ligase (GCL), also known as γ-glutamylcysteine synthetase.[3][4]
The Enzyme: Glutamate-Cysteine Ligase (GCL)
GCL is a heterodimeric enzyme composed of two distinct subunits encoded by separate genes:
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): This larger subunit, approximately 73 kDa in size, contains the active site and is responsible for all the catalytic activity of the enzyme.[4]
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM): The smaller subunit, around 31 kDa, does not possess any enzymatic activity on its own.[4] However, its association with GCLC significantly enhances the catalytic efficiency of the holoenzyme.[4][5]
The formation of the GCL holoenzyme from its subunits is a key regulatory step in the synthesis of γ-GC.
Regulation of Gamma-Glutamylcysteine Synthesis
The synthesis of γ-GC is tightly regulated at multiple levels to maintain cellular redox homeostasis. These regulatory mechanisms include substrate availability, feedback inhibition, and transcriptional control of the GCL subunits.
Substrate Availability
The availability of cysteine is a major rate-limiting factor in the synthesis of γ-GC.[6][7] Intracellular cysteine concentrations are often close to the Michaelis constant (Km) of GCL for cysteine, making the pathway highly sensitive to fluctuations in cysteine levels.[7][8]
Feedback Inhibition
The end-product of the pathway, glutathione (GSH), acts as a feedback inhibitor of GCL.[1][8] GSH competes with glutamate for binding to the catalytic site of GCLC, thereby downregulating its own synthesis.[8] This feedback mechanism is crucial for maintaining physiological GSH concentrations.
Transcriptional Regulation
The expression of both GCLC and GCLM is inducible in response to oxidative stress and exposure to various xenobiotics. This transcriptional regulation is primarily mediated by several key transcription factors that bind to specific response elements in the promoter regions of the GCL genes.[9][10]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoters of GCLC and GCLM, leading to their increased transcription.[11][12][13]
-
Activator protein 1 (AP-1) and Nuclear factor kappa B (NF-κB): These transcription factors are also involved in the regulation of GCL expression, often in concert with Nrf2, in response to inflammatory and stress signals.[9][14][15][16][17]
References
- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. Post-Translational Modification and Regulation of Glutamate Cysteine Ligase by the α,β-Unsaturated Aldehyde 4-Hydroxy-2-Nonenal (4-HNE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf1 and Nrf2 Regulate Rat Glutamate-Cysteine Ligase Catalytic Subunit Transcription Indirectly via NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 13. Alteration of Nrf2 and Glutamate Cysteine Ligase expression contribute to lesions growth and fibrogenesis in ectopic endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nuclear Factor-κB Modulates Cellular Glutathione and Prevents Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-kappaB and AP-1 connection: mechanism of NF-kappaB-dependent regulation of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Gamma-Glutamylcysteine in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathological driver in a multitude of chronic and age-related diseases. Glutathione (GSH), the most abundant endogenous antioxidant, plays a pivotal role in cellular defense against oxidative damage. However, direct supplementation with GSH is often inefficient due to poor bioavailability. This technical guide provides an in-depth exploration of the mechanism of action of gamma-glutamylcysteine (γ-GC), the immediate precursor to GSH. We will elucidate its multifaceted role in replenishing cellular GSH levels, its direct antioxidant capacities, and its influence on key cellular signaling pathways involved in the antioxidant response. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and quantitative data to inform future research and therapeutic strategies.
Introduction: The Central Role of Glutathione in Cellular Redox Homeostasis
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and it is central to maintaining the cellular redox environment.[1] Its functions are diverse, including the direct scavenging of free radicals, detoxification of xenobiotics, and regeneration of other antioxidants like vitamins C and E.[2][3] The synthesis of GSH occurs in two ATP-dependent steps: the formation of γ-GC from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL), followed by the addition of glycine, catalyzed by glutathione synthetase (GS).[1][4][5] The initial step, the formation of γ-GC, is the rate-limiting step in GSH biosynthesis.[2][4] Many diseases are associated with depleted GSH levels, making the replenishment of this critical antioxidant a key therapeutic goal.[3][6]
Gamma-Glutamylcysteine: Bypassing the Rate-Limiting Step of GSH Synthesis
Supplementation with γ-GC offers a strategic advantage over direct GSH administration. As the immediate precursor, γ-GC bypasses the GCL-catalyzed, rate-limiting step of GSH synthesis.[3][7] This allows for a more efficient increase in intracellular GSH levels, particularly under conditions of oxidative stress where GCL activity might be compromised.[3] Exogenous γ-GC can be readily transported into cells, where it is rapidly converted to GSH by the constitutively active enzyme, glutathione synthetase.[8][9] This mechanism has been shown to effectively increase GSH levels in various tissues, including the brain, heart, lung, and liver.[10]
Quantitative Impact of γ-GC on Glutathione Levels
Numerous studies have demonstrated the efficacy of γ-GC in elevating intracellular and tissue GSH concentrations. The following tables summarize key quantitative data from in vitro and in vivo experiments.
| In Vitro Models: Effect of γ-GC on Glutathione Levels | |||
| Cell Type | Treatment | Outcome | Reference |
| Primary Astrocytes | Pretreatment with γ-GC followed by 100 μM H₂O₂ | Increased reduced:oxidized GSH ratio | [10] |
| Primary Neurons | Pretreatment with γ-GC followed by 100 μM H₂O₂ | Increased total GSH levels and reduced:oxidized GSH ratio | [10] |
| Human Astrocytes | Co-treatment with Aβ₄₀ oligomers and 200 μM γ-GC | Significant increase in GSH levels and a reduction in the GSSG/GSH ratio | [3] |
| RAW264.7 Macrophages | Treatment with 2 μM or 4 μM γ-GC followed by LPS | Significantly elevated intracellular GSH levels and increased GSH/GSSG ratio | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 50, 100, or 1000 μmol/L of γ-GC | Concentration-dependent decrease in GSH levels, suggesting a direct antioxidant role under low oxidative stress | [12] |
| In Vivo Models: Effect of γ-GC on Tissue Glutathione Levels | |||
| Animal Model | Treatment | Tissue | Outcome |
| C57BL6 Mice | 400mg/kg γ-GC (intravenous) | Red Blood Cells | Significant increase in GSH at 30 min, peaking at 90 min (1.88 ± 0.11 times control) |
| C57BL6 Mice | 400mg/kg γ-GC (intravenous) | Brain, Heart, Lung, Muscle | Significant increase in GSH, peaking at 90-120 min post-injection |
| APP/PS1 Mouse Model of Alzheimer's | Dietary supplementation with γ-GC from 3 months of age | Brain | Increased total GSH and the GSH/GSSG ratio at 6 months of age |
Direct Antioxidant and Cytoprotective Mechanisms of γ-GC
Beyond its role as a GSH precursor, γ-GC possesses inherent antioxidant properties. The sulfhydryl group in its cysteine residue allows it to directly scavenge reactive oxygen species.[9] Studies in yeast strains incapable of synthesizing GSH have shown that γ-GC itself can confer protection against oxidative stress.[10] This suggests a dual mechanism of action where γ-GC can provide immediate protection while also serving as a substrate for sustained GSH production.
Attenuation of Oxidative Damage Markers
The protective effects of γ-GC are evident in its ability to reduce markers of oxidative damage, such as lipid peroxidation and protein carbonylation.
| Effect of γ-GC on Markers of Oxidative Stress | |||
| Model | Treatment | Marker | Result |
| H₂O₂-treated astrocytes and neurons | Pretreatment with γ-GC | F₂-isoprostanes (lipid peroxidation) | Decreased generation of F₂-isoprostanes |
| Aβ₄₀ oligomer-treated human astrocytes | Co-treatment with 200 μM γ-GC | DNA, lipid, and protein oxidation | Reduced oxidative modifications |
| Ischemic stroke model (in vivo and in vitro) | γ-GC administration | ROS and MDA levels | Decreased levels of ROS and malondialdehyde (MDA) |
| APP/PS1 mouse model | Dietary γ-GC supplementation | Lipid peroxidation and protein carbonyls | Lowered levels in the brain |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 100 or 1000 μmol/L of γ-GC | Thiobarbituric acid reactive substances (TBARS) and 8-epi-PGF₂α | Significantly lower levels compared to control |
Modulation of Cellular Signaling Pathways
Gamma-glutamylcysteine also exerts its protective effects by influencing key signaling pathways that regulate the cellular antioxidant response. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2-Antioxidant Response Element (ARE) Pathway
Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[13][14] This leads to the coordinated upregulation of a battery of cytoprotective proteins, including the subunits of GCL (GCLC and GCLM), glutathione synthetase, and various antioxidant enzymes.[15][16]
Studies have shown that inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the Nrf2 pathway, leading to increased expression of glutathione synthetase, thereby promoting the synthesis of GSH from γ-GC.[11][17]
Figure 1. Simplified diagram of the Nrf2 signaling pathway activation in response to oxidative stress.
Regulation of Inflammatory Pathways
Oxidative stress and inflammation are intricately linked. γ-GC has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In a model of sepsis, γ-GC reduced the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and high-mobility group box 1 (HMGB1).[11][17] This anti-inflammatory effect is, at least in part, mediated by the replenishment of GSH, which can modulate the activity of redox-sensitive transcription factors like NF-κB.[18]
Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.
Measurement of Intracellular Glutathione
Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a lysis buffer (e.g., 50 mM Tris pH 7.8, 1 mM EDTA, 150 mM NaCl, 1% Igepal CA-630).[10]
-
Protein Precipitation: Precipitate proteins from the lysate using an acid such as metaphosphoric acid.[19]
-
Quantification:
-
Total Glutathione (GSH + GSSG): Use an enzymatic recycling assay, such as the OxiSelect™ Total Glutathione Assay Kit. The assay is based on the reduction of DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) by GSH in the presence of glutathione reductase, which produces a colored product measured spectrophotometrically.[19]
-
Oxidized Glutathione (GSSG): To measure GSSG specifically, first derivatize the reduced GSH with a reagent like 2-vinylpyridine or N-ethylmaleimide (NEM) to prevent its participation in the recycling reaction.[20] Then, perform the same enzymatic recycling assay.
-
Reduced Glutathione (GSH): Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
-
Data Normalization: Normalize glutathione levels to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA assay).
Assessment of Reactive Oxygen Species (ROS) Production
Objective: To measure the intracellular levels of ROS.
Protocol:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or culture dish).
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). H₂DCF-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]
-
Treatment: After loading the probe, expose the cells to the experimental conditions (e.g., oxidative stressor with or without γ-GC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.[21][22] The increase in fluorescence is proportional to the amount of ROS produced.
Figure 2. Experimental workflow for the measurement of intracellular ROS using H₂DCF-DA.
In Vivo Administration of γ-GC and Tissue Analysis
Objective: To assess the effect of systemic γ-GC administration on tissue GSH levels in an animal model.
Protocol:
-
Animal Model: Use an appropriate animal model, such as C57BL6 mice.[10]
-
γ-GC Preparation: Reconstitute γ-glutamylcysteine in sterile phosphate-buffered saline (PBS).[10]
-
Administration: Administer γ-GC via a suitable route, for example, intravenous tail vein injection at a dose of 400 mg/kg.[10]
-
Tissue Harvesting: At specified time points post-injection, euthanize the animals and immediately harvest tissues of interest (e.g., brain, liver, heart, lung, muscle).[10]
-
Sample Preparation: Freeze the tissues in liquid nitrogen to halt metabolic processes. Subsequently, weigh the tissues and homogenize them in a lysis buffer.[10]
-
GSH Quantification: Measure the total glutathione levels in the tissue homogenates using the methods described in section 5.1.
Conclusion and Future Directions
Gamma-glutamylcysteine stands out as a promising therapeutic agent for combating conditions associated with oxidative stress. Its ability to efficiently elevate cellular and tissue glutathione levels by circumventing the rate-limiting step of GSH synthesis, coupled with its direct antioxidant properties and its capacity to modulate protective cellular signaling pathways, provides a robust, multi-pronged mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations.
Future research should focus on optimizing delivery systems for γ-GC to enhance its oral bioavailability and tissue-specific targeting. Furthermore, exploring the synergistic effects of γ-GC with other antioxidants and therapeutic agents could open new avenues for the treatment of complex multifactorial diseases driven by oxidative stress. The continued elucidation of the intricate molecular mechanisms underlying the cytoprotective effects of γ-GC will be crucial for translating its therapeutic potential into effective clinical applications.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. | Semantic Scholar [semanticscholar.org]
- 3. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. γ-Glutamylcysteine Alleviates Ischemic Stroke-Induced Neuronal Apoptosis by Inhibiting ROS-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma-Glutamylcysteine Increases Cellular Glutathione | Glutathione Reporter [glutathionereporter.com]
- 10. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. tandfonline.com [tandfonline.com]
- 14. Regulation of gamma-glutamylcysteine synthetase subunit gene expression: insights into transcriptional control of antioxidant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. γ-Glutamylcysteine inhibits oxidative stress in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Pivotal Role of γ-Glutamylcysteine in Cellular Signaling Cascades
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of γ-glutamylcysteine (γ-GC) and its integral role in cellular signaling. As the direct precursor to glutathione (GSH), γ-GC is positioned at a critical nexus of cellular redox homeostasis and the regulation of signaling pathways that govern inflammation, antioxidant defense, and cell fate. This document details the synthesis and function of γ-GC, explores its impact on key signaling cascades such as Keap1-Nrf2 and NF-κB, presents quantitative data from relevant studies, and outlines the experimental protocols used for its investigation. The included diagrams, created using the DOT language, visually articulate these complex molecular interactions and workflows, offering a valuable resource for researchers and drug development professionals.
The Synthesis and Significance of γ-Glutamylcysteine
Gamma-glutamylcysteine (γ-GC) is a dipeptide synthesized from glutamate and cysteine. This reaction is catalyzed by the enzyme glutamate-cysteine ligase (GCL) , which is the rate-limiting step in the synthesis of glutathione. The GCL enzyme itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The subsequent and final step in glutathione synthesis involves the addition of glycine to γ-GC, a reaction catalyzed by glutathione synthetase (GS) .
Due to its position as the product of the rate-limiting step, the cellular concentration of γ-GC is a critical determinant of the overall capacity for glutathione synthesis. Glutathione is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and the maintenance of the cellular redox environment. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress and directly influences the function of numerous proteins through processes like S-glutathionylation.
Caption: The two-step enzymatic synthesis of glutathione (GSH).
Modulation of Key Signaling Cascades
The influence of the γ-GC/GSH axis on cellular signaling is profound, primarily through the regulation of the cellular redox state. This redox environment affects the activity of numerous transcription factors, kinases, and phosphatases.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative or electrophilic stress, critical cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate their transcription.
The γ-GC/GSH system is central to this pathway. Nrf2 activation upregulates the expression of both GCLC and GCLM, the subunits of the rate-limiting enzyme for γ-GC synthesis, creating a positive feedback loop that enhances the cell's antioxidant capacity.
Caption: Oxidative stress-induced activation of the Nrf2 pathway.
The NF-κB Inflammatory Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes.
The cellular redox state, maintained by the GSH system, heavily influences NF-κB signaling. An oxidizing environment (low GSH) is known to promote the activation of NF-κB, whereas maintaining a reduced state can inhibit its activation. This occurs at multiple levels, including the direct redox regulation of IKK and NF-κB itself.
Quantitative Data on γ-GC and Related Metabolites
The following table summarizes representative data on the cellular concentrations of γ-GC and GSH, and the activity of the GCL enzyme under different cellular conditions. These values highlight the dynamic nature of the glutathione synthesis pathway in response to cellular stress.
| Cellular Condition | γ-GC Concentration (nmol/10⁶ cells) | GSH Concentration (nmol/10⁶ cells) | GCL Activity (% of Control) | Reference |
| Basal (Control) | 0.05 - 0.2 | 8.0 - 15.0 | 100% | General Literature Values |
| Oxidative Stress (e.g., H₂O₂) | Decreased initially, then increased | Significantly Decreased | 150 - 250% (due to Nrf2) | |
| Inhibition of GCL (BSO) | Significantly Decreased | Significantly Decreased | < 10% | |
| Nrf2 Activation (Sulforaphane) | Increased | Increased | > 200% |
Note: Absolute values can vary significantly based on cell type and experimental conditions.
Key Experimental Protocols
Accurate measurement of γ-GC and related components is crucial for studying their roles in signaling.
Protocol: Quantification of γ-GC and GSH by HPLC
This method allows for the simultaneous measurement of γ-GC and GSH.
-
Sample Preparation: Cells are harvested, washed with PBS, and lysed via sonication or freeze-thaw cycles in a metaphosphoric acid solution to precipitate proteins and preserve thiols.
-
Derivatization: The supernatant, containing the thiols, is neutralized. A fluorescent labeling agent, such as monobromobimane (mBBr), is added. This agent reacts with the thiol group of γ-GC and GSH to form a stable, fluorescent adduct.
-
HPLC Separation: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Detection: A gradient of mobile phases (e.g., acetonitrile and water with a buffer) is used to separate the different thiol adducts. The fluorescent compounds are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.
-
Quantification: The concentration of each thiol is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of γ-GC and GSH.
Caption: Experimental workflow for quantifying cellular thiols via HPLC.
Protocol: GCL Activity Assay
This assay measures the rate of γ-GC synthesis.
-
Lysate Preparation: Prepare a cytosolic extract from cells in a non-denaturing buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing L-glutamate, L-cysteine, and ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., metaphosphoric acid).
-
Quantification of γ-GC: Centrifuge the sample to remove precipitated protein. The amount of γ-GC produced in the supernatant is then quantified using the HPLC method described above.
-
Calculation: GCL activity is expressed as the amount of γ-GC produced per unit time per milligram of protein in the lysate (e.g., nmol/min/mg protein).
Implications for Drug Development
Understanding the central role of γ-GC in cellular defense and signaling opens new avenues for therapeutic intervention.
-
Enhancing Antioxidant Defenses: Compounds that activate the Nrf2 pathway can increase γ-GC and GSH synthesis, offering a protective strategy for diseases characterized by high oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.
-
Sensitizing Cancer Cells: Many cancer cells exhibit elevated levels of GSH, which contributes to resistance to chemotherapy and radiation. Inhibitors of GCL, such as buthionine sulfoximine (BSO), can deplete cellular γ-GC and GSH, potentially sensitizing tumors to treatment.
-
Biomarker Development: Cellular or circulating levels of γ-GC could serve as a sensitive biomarker for cellular redox status and the capacity of the antioxidant response system.
Discovery and history of Gamma-glutamylcysteine as a glutathione precursor
An In-Depth Technical Guide to the Discovery and History of Gamma-Glutamylcysteine as a Glutathione Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glutathione (GSH) is the most abundant intracellular non-protein thiol, playing a pivotal role in antioxidant defense, detoxification, and cellular redox homeostasis. The synthesis of GSH is a tightly regulated two-step enzymatic process, with the first step, catalyzed by glutamate-cysteine ligase (GCL), being rate-limiting and subject to feedback inhibition by GSH itself. This regulation presents a significant challenge for therapeutic strategies aimed at boosting cellular GSH levels in states of oxidative stress. This technical guide details the discovery and history of γ-glutamylcysteine (GGC), the direct precursor to GSH, as a viable solution to bypass this regulatory bottleneck. We will explore the seminal research that established GGC's efficacy, provide detailed experimental protocols from key studies, present quantitative data in structured tables, and illustrate the core biochemical and experimental pathways.
The Biochemistry of Glutathione Synthesis
The intracellular synthesis of glutathione is a two-step, ATP-dependent process that occurs in the cytosol[1][2].
-
Formation of γ-Glutamylcysteine (GGC): The first and rate-limiting step involves the formation of a unique gamma peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine. This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase[1][2][3]. The activity of GCL is a critical control point in GSH synthesis and is subject to feedback inhibition by glutathione[1][4][5]. This means that as cellular GSH levels rise, the activity of GCL is downregulated, preventing excessive GSH production.
-
Formation of Glutathione (GSH): The second step involves the addition of glycine to the C-terminal of GGC, a reaction catalyzed by Glutathione Synthetase (GS) (EC 6.3.2.3)[1][2]. Unlike GCL, GS is not subject to feedback inhibition by GSH[6]. Therefore, the availability of its substrate, GGC, is the primary limiting factor for this reaction[6].
The decline in cellular GSH associated with aging and chronic diseases is often linked to changes in the expression and activity of the rate-limiting GCL enzyme[7][8]. This has driven the search for precursor compounds that can effectively and safely increase intracellular GSH.
Historical Perspective: The Discovery of GGC as a Precursor
The foundational work on glutathione metabolism was conducted by Alton Meister, who first described the γ-glutamyl cycle in the 1970s[9][10]. Within this framework, GGC was identified as a key intermediate[9]. However, the pivotal discovery regarding its therapeutic potential came in 1983.
In a landmark study, Mary E. Anderson and Alton Meister demonstrated that exogenously supplied GGC could effectively augment cellular GSH levels in a rat model[9]. Their research showed that intact GGC could be taken up by cells, thereby bypassing the rate-limiting GCL enzyme. This was a critical finding, as it suggested a method to circumvent the natural feedback inhibition that limits GSH production when using other precursors like N-acetylcysteine (NAC)[6][9]. Control experiments confirmed that administering the constituent amino acids, L-glutamate and L-cysteine, was not effective, highlighting the unique role of the intact dipeptide[9].
This discovery laid the groundwork for decades of subsequent research into GGC as a superior GSH-boosting agent. The primary advantages of using GGC are:
-
Bypassing Feedback Inhibition: As GGC is the product of the GCL-catalyzed reaction, its conversion to GSH is not hindered by existing cellular GSH levels[11].
-
Increased Bioavailability: The unusual γ-glutamyl bond is resistant to hydrolysis by most digestive proteases, allowing the dipeptide to be absorbed intact[12].
-
Direct Substrate Supply: It directly provides the limiting substrate for the non-regulated final step of GSH synthesis[6][13][14].
Key Experimental Evidence and Protocols
The efficacy of GGC as a GSH precursor has been validated in numerous preclinical and clinical studies.
Preclinical In Vitro and In Vivo Studies
A key study demonstrated that GGC could protect against oxidative injury in cultured neurons and astrocytes and increase brain glutathione in vivo[11].
Experimental Data Summary: GGC and Oxidative Stress
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| In Vitro: Primary Mouse Neurons | 100 µM H₂O₂ | Total GSH | Depleted GSH stores | [11] |
| In Vitro: Primary Mouse Neurons | GGC Pretreatment + 100 µM H₂O₂ | Total GSH | Restored GSH levels | [11] |
| In Vitro: Primary Mouse Neurons | GGC Supplementation | Total GSH | Increased total GSH levels | [11] |
| In Vivo: Mice | 400mg/kg GGC (Intravenous) | Red Blood Cell Total GSH | Significant increase at 30 min, peak at 90 min (1.88x control) | [11] |
Detailed Experimental Protocol: Measurement of Cellular GSH by HPLC [11] This protocol is based on the method described by Fariss and Reed (1987).
-
Sample Preparation: Cells (astrocytes or neurons) are harvested and resuspended in saline.
-
Protein Precipitation: Protein is removed by perchloric acid precipitation.
-
Derivatization: The supernatant containing cellular GSH is derivatized to form S-carboxymethyl derivatives using iodoacetic acid. This is followed by chromophore formation with 1-fluoro-2,4-dinitrobenzene (DNFB).
-
HPLC Analysis: The derivatized sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the GSH-dinitrophenyl derivative.
Human Clinical Trials
The first human pilot study demonstrating the oral bioavailability and efficacy of GGC was a significant milestone.[12][15]
Experimental Data Summary: Oral GGC Administration in Healthy Humans [12][16]
| Parameter | 2 g GGC Dose (n=9) | 4 g GGC Dose (n=9) |
| Subjects | Healthy, non-fasting adults | Healthy, non-fasting adults |
| Metric | Lymphocyte GSH Content | Lymphocyte GSH Content |
| t_max (Time to Peak) | ~3 hours | ~3 hours |
| C_max (Peak Concentration) | ~2-fold increase over basal | ~3-fold increase over basal |
| Half-life (t½) | 2 - 3 hours | 2 - 3 hours |
| AUC (Exposure) | 0.7 nmol.h/10⁶ cells | 1.8 nmol.h/10⁶ cells |
| Initial Effect (n=14) | 53 ± 47% increase at 90 min (p<0.01) | N/A |
Detailed Experimental Protocol: Human Lymphocyte GSH Measurement [12][15]
-
Study Design: A randomized, single-dose crossover design was used. Healthy participants were administered either a 2 g or 4 g oral dose of GGC.
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-administration.
-
Lymphocyte Isolation: Lymphocytes were rapidly isolated from whole blood using high-speed fluorescence-activated cell sorting (FACS) to obtain a pure population of 10⁶ cells. This step is critical to avoid artifacts from other blood components.
-
GSH Quantitation: The isolated lymphocytes were immediately processed. GSH content was assayed using a sensitive enzymatic recycling method (see section 4.2).
Standardized Methodologies for GSH Quantitation
Accurate measurement of GSH is crucial but challenging due to its labile nature[17]. Careful sample handling, including immediate chilling and processing, is required to prevent auto-oxidation or enzymatic degradation[17][18].
HPLC Method for Cellular GSH[11]
This method offers high specificity for GSH and can also be adapted to measure oxidized glutathione (GSSG).
-
Reagents: Perchloric acid, iodoacetic acid, 1-fluoro-2,4-dinitrobenzene (DNFB), HPLC-grade solvents.
-
Procedure:
-
Homogenize or lyse cell pellets in cold perchloric acid to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract and perform derivatization with iodoacetic acid followed by DNFB.
-
Inject the derivatized sample into an HPLC system, typically with a C18 reverse-phase column.
-
Quantify by comparing the peak area to a standard curve prepared with known concentrations of GSH.
-
DTNB-GR Enzyme Recycling Assay[17][18]
This is a widely used, sensitive spectrophotometric method based on the Tietze assay.[17]
-
Principle: GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce GSSG and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The GSSG is then immediately reduced back to GSH by glutathione reductase (GR) using NADPH as a cofactor. The rate of TNB formation is proportional to the GSH concentration.
-
Reagents: Phosphate buffer with EDTA, DTNB, NADPH, Glutathione Reductase (GR), Sulfosalicylic acid (SSA) for protein precipitation.
-
Procedure:
-
Homogenize tissue samples in cold 5% SSA and centrifuge to remove protein.
-
In a microplate well, add the sample supernatant to a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
Initiate the reaction by adding GR.
-
Immediately measure the change in absorbance at 412 nm over several minutes using a microplate reader.
-
Calculate the GSH concentration by comparing the reaction rate to that of a standard curve.
-
Current Research and Future Directions
The foundational research on GGC has paved the way for its investigation into various diseases characterized by oxidative stress and GSH depletion. Several clinical trials are currently underway or planned to evaluate the effects of GGC supplementation in conditions such as:
-
Parkinson's Disease: A trial is designed to study the enrichment of GSH levels in the brain and blood of Parkinson's patients following GGC supplementation (NCT07064005)[19].
-
Repetitive Head Impact: Researchers are testing whether oral GGC can increase brain and blood GSH levels and improve cognitive function in individuals with a history of repetitive head injuries (NCT07050173, RHIGSH Trial)[20][21][22].
-
Cystic Fibrosis: In vitro studies using a 3D airway model from primary human bronchial cells have shown that GGC can increase intracellular GSH and protect against LPS-induced cellular damage, indicating therapeutic potential[23][24].
These studies will provide crucial data on the long-term efficacy and therapeutic applications of GGC in chronic disease management.
Conclusion
The journey of γ-glutamylcysteine from a mere biochemical intermediate in the γ-glutamyl cycle to a promising therapeutic agent is a testament to the pioneering work of researchers like Alton Meister. The discovery that GGC can be taken up by cells to bypass the rate-limiting, feedback-inhibited step of glutathione synthesis represents a significant breakthrough in antioxidant therapy. Preclinical and clinical data have consistently demonstrated that oral GGC is bioavailable and effective at raising intracellular GSH levels, even above homeostasis. With its unique biochemical advantage over direct GSH or NAC supplementation, GGC stands as a scientifically robust candidate for addressing the widespread consequences of GSH depletion in aging and chronic disease. Ongoing clinical research will be critical in translating this fundamental biochemical discovery into tangible therapeutic outcomes.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 10. From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 15. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Cellular Glutathione Concentration | Glutathione Reporter [glutathionereporter.com]
- 18. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Gamma-glutamylcysteine for Brain Injury · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. htsyndication.com [htsyndication.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
The Pivotal Role of Gamma-Glutamylcysteine in Neuronal Cell Homeostasis and Neuroprotection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-glutamylcysteine (γ-GC) is a critical dipeptide intermediate in the biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant in the central nervous system. This technical guide delineates the multifaceted functions of γ-GC across various neuronal cell types, including neurons, astrocytes, microglia, and oligodendrocytes. By serving as a direct precursor to GSH, γ-GC plays a pivotal role in mitigating oxidative stress, modulating neuroinflammation, and promoting cell survival. This document provides a comprehensive overview of the current understanding of γ-GC's function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to inform and guide future research and therapeutic development in neurology.
Introduction
The brain is a highly metabolic organ, rendering it particularly vulnerable to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. Glutathione (GSH) is a cornerstone of this defense system. The synthesis of GSH is a two-step enzymatic process, with the first and rate-limiting step being the formation of gamma-glutamylcysteine (γ-GC) from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The subsequent addition of glycine to γ-GC by GSH synthetase (GS) completes the synthesis of GSH.
Supplementation with γ-GC offers a strategic advantage over direct GSH or N-acetylcysteine (NAC) administration. Unlike GSH, which is poorly transported across the cell membrane, and NAC, whose incorporation into GSH is subject to feedback inhibition of GCL, γ-GC can be readily transported into neuronal cells and directly utilized for GSH synthesis, bypassing the rate-limiting step. This guide explores the cell-specific functions of γ-GC, highlighting its therapeutic potential for a range of neurodegenerative and neuroinflammatory disorders.
Function of Gamma-Glutamylcysteine in Neurons
Neurons, with their high energy demands and limited regenerative capacity, are exquisitely sensitive to oxidative damage. γ-GC plays a crucial neuroprotective role in these cells primarily by bolstering intracellular GSH levels.
2.1. Neuroprotection against Oxidative Stress
Exogenous administration of γ-GC has been demonstrated to protect neurons from oxidative insults. By increasing the intracellular pool of GSH, γ-GC enhances the capacity of neurons to neutralize ROS, thereby preventing lipid peroxidation, protein aggregation, and DNA damage. Studies have shown that pretreatment with γ-GC can significantly improve neuronal viability in the face of oxidative challenges induced by agents like hydrogen peroxide (H₂O₂) or during conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury.[1][2]
2.2. Modulation of Neuronal Signaling Pathways
γ-GC influences key signaling pathways involved in cellular defense and survival. One of the most critical is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Evidence suggests that γ-GC can activate the Nrf2 pathway, leading to the upregulation of downstream targets that further enhance the cell's antioxidant capacity.[3]
Data Presentation: Neurons
| Parameter | Condition | Concentration of γ-GC | Result | Reference |
| Cell Viability | H₂O₂ induced oxidative stress | 500 µM | Significant reversal of H₂O₂-induced decrease in cell viability. | [1] |
| Total GSH Levels | H₂O₂ induced oxidative stress | Not specified | Reverses H₂O₂-induced reduction of total intracellular GSH levels. | [1] |
| GSH/GSSG Ratio | OGD/R | Not specified | Significantly upregulated GSH levels and the GSH/GSSG ratio. | [4] |
| Apoptosis | Ischemia/Reperfusion (in vivo) | Not specified | Attenuated ischemia/reperfusion-induced neuronal apoptosis. | [2] |
Function of Gamma-Glutamylcysteine in Astrocytes
Astrocytes are the most abundant glial cells in the CNS and play a critical role in supporting neuronal function, including antioxidant defense.
3.1. Buffering Oxidative Stress
Astrocytes maintain a high concentration of GSH and are key players in the brain's antioxidant defense. γ-GC supplementation effectively boosts astrocytic GSH levels, enhancing their ability to scavenge ROS and protect neighboring neurons from oxidative damage.[1][5] Pretreatment with γ-GC has been shown to decrease the formation of isoprostanes, a marker of lipid peroxidation, in astrocytes subjected to oxidative stress.[1][5]
3.2. Attenuation of Neuroinflammation
In response to injury or pathological stimuli, astrocytes can become reactive and contribute to neuroinflammation. Studies have shown that γ-GC can ameliorate neuroinflammation in astrocytes. For instance, in models of Alzheimer's disease, γ-GC has been found to reduce the production of pro-inflammatory cytokines induced by amyloid-β oligomers.[6]
Data Presentation: Astrocytes
| Parameter | Condition | Concentration of γ-GC | Result | Reference |
| Cell Viability | H₂O₂ induced oxidative stress | 100 µM and 500 µM | Fully reversed the H₂O₂-induced decrease in cell viability. | [1] |
| GSH/GSSG Ratio | H₂O₂ induced oxidative stress | Not specified | Increases the reduced:oxidized GSH ratio. | [1][5] |
| Isoprostane Formation | H₂O₂ induced oxidative stress | Not specified | Decreases isoprostane formation. | [1][5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Aβ₄₀ oligomer-treated | 200 µM | Reduced levels of pro-inflammatory cytokines. | [7] |
Function of Gamma-Glutamylcysteine in Microglia
Microglia are the resident immune cells of the CNS. While essential for brain homeostasis, their chronic activation can lead to detrimental neuroinflammation.
4.1. Anti-inflammatory Effects
γ-GC has demonstrated potent anti-inflammatory effects on microglia. It can reduce the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO) from activated microglia.[8][9] This anti-inflammatory action is, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[8]
4.2. Reduction of Oxidative Stress
Activated microglia are a significant source of ROS in the inflamed brain. By increasing intracellular GSH, γ-GC enhances the antioxidant capacity of microglia, thereby reducing the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[8]
Data Presentation: Microglia
| Parameter | Condition | Concentration of γ-GC | Result | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-stimulated | 20 µM, 40 µM, 80 µM | Significant reduction in the levels of TNF-α and IL-1β. | [9] |
| Nitric Oxide (NO) Production | Aβ oligomer-induced | Not specified | Reduced AβO-induced release of nitric oxide. | [8] |
| ROS Production | Aβ oligomer-induced | Not specified | Decreased ROS production. | [8] |
| GSH Level | Aβ oligomer-induced | Not specified | Increased the GSH level and GSH/GSSG ratio. | [8] |
Potential Function of Gamma-Glutamylcysteine in Oligodendrocytes
Oligodendrocytes are responsible for producing myelin, the lipid-rich sheath that insulates axons and facilitates rapid nerve impulse conduction. These cells are particularly susceptible to oxidative stress due to their high metabolic rate and iron content.
5.1. Inferred Role in Myelin Protection
While direct studies on the effects of exogenous γ-GC on oligodendrocytes are currently lacking, the critical role of GSH in oligodendrocyte survival and myelination is well-established. Deficits in GSH synthesis have been shown to impair myelin maturation.[2] Given that γ-GC is a direct and rate-limiting precursor for GSH synthesis, it is highly probable that γ-GC supplementation would support oligodendrocyte function by bolstering their antioxidant defenses. This, in turn, could protect against demyelination and promote remyelination in diseases such as multiple sclerosis.
5.2. Avenues for Future Research
The direct impact of γ-GC on oligodendrocyte proliferation, differentiation, and myelin production represents a significant and promising area for future investigation. Research in this area could uncover novel therapeutic strategies for demyelinating disorders.
Signaling Pathways
The protective effects of γ-GC in neuronal cells are mediated through the modulation of several key intracellular signaling pathways.
Signaling pathways influenced by γ-GC.
Experimental Protocols
7.1. Measurement of Intracellular Glutathione (GSH) by HPLC
This protocol describes a common method for quantifying reduced and oxidized glutathione in brain tissue or cell culture lysates using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
For tissue: Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
For cells: Lyse cultured cells using a lysis buffer.
-
Precipitate proteins using an acid (e.g., perchloric acid or metaphosphoric acid).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Derivatization:
-
React the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) to create a fluorescent or UV-absorbing derivative of GSH.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient (e.g., a mixture of methanol or acetonitrile and an aqueous buffer) to separate the GSH derivative from other components.
-
Detect the derivative using a fluorescence or UV detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the concentration of GSH in the samples by comparing their peak areas to the standard curve.
-
7.2. Assessment of Nrf2 Activation by Western Blot
This protocol outlines the steps to determine the activation of Nrf2 by analyzing its nuclear translocation.
-
Nuclear and Cytoplasmic Fractionation:
-
Treat cultured neuronal cells with γ-GC.
-
Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction indicates Nrf2 activation. Lamin B1 and β-actin are commonly used as loading controls for the nuclear and cytoplasmic fractions, respectively.[10][11]
-
7.3. Measurement of Pro-inflammatory Cytokines by ELISA
This protocol details the quantification of cytokines like TNF-α in cell culture supernatants.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites in the wells with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (standards) to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
After another wash, add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.
-
-
Measurement and Quantification:
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the cytokine in the samples from the standard curve.[7][8]
-
Experimental Workflow Diagram
A generalized workflow for studying γ-GC.
Conclusion and Future Directions
Gamma-glutamylcysteine stands out as a promising therapeutic agent for neurological disorders characterized by oxidative stress and neuroinflammation. Its ability to efficiently augment intracellular GSH levels in neurons, astrocytes, and microglia underscores its potential to protect the brain from a wide range of insults. The modulation of key signaling pathways such as Nrf2 and NF-κB further highlights its multifaceted neuroprotective effects.
While the evidence for the beneficial effects of γ-GC in neurons, astrocytes, and microglia is compelling, the role of this dipeptide in oligodendrocytes remains a critical and underexplored area of research. Future studies should focus on elucidating the direct effects of γ-GC on oligodendrocyte survival, differentiation, and myelination. Such research will be instrumental in determining the therapeutic potential of γ-GC for demyelinating diseases.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutathione deficit impairs myelin maturation: relevance for white matter integrity in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. novamedline.com [novamedline.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Gamma-glutamylcysteine TFA Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Gamma-glutamylcysteine TFA salt (GGC-TFA). This information is intended to support research, discovery, and development activities in the fields of biochemistry, pharmacology, and drug development.
Chemical and Physical Properties
Gamma-glutamylcysteine (GGC) is a dipeptide formed from glutamic acid and cysteine. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility for research applications.
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | [1] |
| Molecular Formula | C₁₀H₁₅F₃N₂O₇S | [1] |
| Molecular Weight | 364.30 g/mol | [1] |
| CAS Number | 283159-88-6 | [1] |
| Canonical SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N.C(=O)(C(F)(F)F)O | [2] |
| InChIKey | WBAPFIMTGPKLNF-FHAQVOQBSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Solubility | DMSO: 100 mg/mL (274.50 mM; requires sonication)H₂O: 100 mg/mL (274.50 mM; requires sonication) | [2] |
| Storage Conditions | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Stability | Solutions are unstable and should be prepared fresh. The compound can degrade under oxidative conditions or at elevated temperatures. | [4] |
Biological Significance and Signaling Pathways
Gamma-glutamylcysteine is the immediate precursor to the master antioxidant glutathione (GSH).[5] Its administration can effectively increase intracellular GSH levels, thereby playing a crucial role in cellular defense against oxidative stress and inflammation.[4]
Glutathione Synthesis Pathway
GGC is synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL), the rate-limiting step in GSH synthesis. Subsequently, glutathione synthetase (GS) adds a glycine residue to GGC to form glutathione.[5]
Figure 1: Glutathione Synthesis Pathway
Anti-inflammatory Signaling via NF-κB Inhibition
Gamma-glutamylcysteine has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, GGC can reduce the inflammatory response.
Figure 2: GGC-mediated inhibition of the NF-κB pathway.
Antioxidant Response via Nrf2 Activation
The synthesis of glutathione from GGC is linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. Nrf2 activation leads to the transcription of antioxidant genes, including those involved in glutathione metabolism, thereby enhancing cellular defense against oxidative stress.[6][7][8]
Figure 3: Role of GGC in the Nrf2-mediated antioxidant response.
Activation of AMPK and SIRT1 Signaling
Recent studies have indicated that gamma-glutamylcysteine may play a role in anti-aging processes through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[9] Activation of this pathway is associated with improved cellular health and longevity.
Figure 4: GGC-mediated activation of the AMPK and SIRT1 pathway.
Experimental Protocols
The following sections provide an overview of methodologies for the synthesis, purification, and analysis of Gamma-glutamylcysteine. These are generalized protocols and may require optimization for specific laboratory conditions.
Synthesis
Enzymatic Synthesis:
An enzymatic approach offers high specificity and avoids the need for extensive protecting group chemistry.[10][11]
-
Reaction Setup: A reaction mixture is prepared containing L-glutamine, a protected L-cysteine derivative (e.g., S-benzyl-L-cysteine), and the enzyme gamma-glutamyltranspeptidase in a suitable buffer (e.g., Tris-HCl, pH 10).[10]
-
Incubation: The reaction is incubated with stirring at a controlled temperature (e.g., 37-40°C) for several hours.[10]
-
Product Formation: The enzyme catalyzes the transfer of the γ-glutamyl group from L-glutamine to the amino group of the cysteine derivative, forming S-benzyl-γ-L-glutamyl-L-cysteine.[10]
-
Deprotection: The protecting group (e.g., S-benzyl) is removed, for instance, by treatment with trifluoromethanesulfonic acid, to yield γ-L-glutamyl-L-cysteine.[10]
Chemical Synthesis:
Chemical synthesis is more complex due to the presence of multiple reactive functional groups that require protection.[12][13]
-
Protection: The α-amino and α-carboxyl groups of L-glutamic acid and the thiol and α-carboxyl groups of L-cysteine are protected using appropriate protecting groups.[12]
-
Coupling: The protected amino acids are coupled using a suitable peptide coupling reagent to form the γ-peptide bond.
-
Deprotection: All protecting groups are removed to yield gamma-glutamylcysteine.[12]
Purification
A multi-step chromatographic approach is often necessary to achieve high purity.
Ion-Exchange Chromatography (IEX):
This technique separates molecules based on their net charge.[14]
-
Column and Buffer Selection: A strong cation or anion exchange column is selected based on the isoelectric point of the dipeptide and the desired pH of the mobile phase.
-
Sample Loading: The crude peptide solution is loaded onto the equilibrated column.
-
Elution: The bound peptide is eluted using a salt gradient (e.g., NaCl) or a pH gradient.[14] Fractions are collected and analyzed for the presence of the target peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
This is a high-resolution technique for purifying peptides based on their hydrophobicity.[15][16]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous solvent (A), often water with 0.1% TFA, and an organic solvent (B), such as acetonitrile with 0.1% TFA.
-
Gradient Elution: The peptide is eluted using a gradient of increasing organic solvent concentration.
-
Detection and Fraction Collection: The eluting peptide is detected by UV absorbance (e.g., at 220 nm), and the corresponding fractions are collected.
-
TFA Removal: If necessary, the TFA from the purified fractions can be removed by lyophilization or by exchanging it for another counter-ion using ion-exchange chromatography.
Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary method for assessing the purity and quantifying the concentration of this compound salt.[17][18]
-
Method: A reversed-phase HPLC method similar to the one used for purification can be employed for analysis.
-
Detection:
-
Electrochemical Detection: This method is highly sensitive and directly detects the electrochemically active thiol group of cysteine.[17]
-
Fluorescence Detection: The thiol group can be derivatized with a fluorescent reagent (e.g., monobromobimane) prior to HPLC separation, allowing for sensitive detection.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to confirm the chemical structure of the synthesized dipeptide.[19][20][21]
-
¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the glutamyl and cysteinyl residues and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.[20]
Figure 5: General experimental workflow for GGC-TFA salt.
References
- 1. Gamma-glutamylcysteine (TFA) | C10H15F3N2O7S | CID 139035037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. γ-Glutamylcysteine ameliorates D-gal-induced senescence in PC12 cells and mice via activating AMPK and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101215588B - Method for synthesizing gamma-L-glutamyl-L-cysteine by enzyme method - Google Patents [patents.google.com]
- 11. Enzymatic synthesis of gamma-glutamylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]
- 13. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. nestgrp.com [nestgrp.com]
- 16. polypeptide.com [polypeptide.com]
- 17. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001049) [hmdb.ca]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Gamma-Glutamylcysteine Trifluoroacetate (γ-Glu-Cys TFA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of gamma-glutamylcysteine trifluoroacetate (γ-Glu-Cys TFA). Gamma-glutamylcysteine is a critical intermediate in the biosynthesis of glutathione (GSH), a primary endogenous antioxidant. The trifluoroacetate salt form is frequently used in research and development due to its enhanced handling properties. A thorough understanding of its solubility and stability is paramount for its effective use in preclinical and pharmaceutical development.
Physicochemical Properties
Gamma-glutamylcysteine is a dipeptide composed of glutamic acid and cysteine, linked via a gamma-peptide bond. This unconventional linkage provides resistance to degradation by some peptidases. The trifluoroacetate (TFA) counterion is introduced during the purification process, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), and can influence the peptide's solubility and stability.[1][2]
Table 1: General Physicochemical Properties of γ-Glu-Cys TFA
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅F₃N₂O₇S | [3] |
| Molecular Weight | 364.30 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage (Solid) | -20°C for long-term storage | [4][5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [4][6][7] |
Solubility Characteristics
The solubility of γ-Glu-Cys TFA is a critical parameter for its formulation and delivery. Available data indicates good solubility in aqueous and some organic solvents. However, comprehensive quantitative data across a range of pharmaceutically relevant conditions is not extensively reported in public literature. The following tables summarize the available information and provide a framework for experimental determination.
Table 2: Reported Solubility of γ-Glu-Cys TFA
| Solvent | Reported Solubility | Notes | Source(s) |
| Water | 100 mg/mL (274.50 mM) | May require sonication to dissolve. | [4][5] |
| DMSO | 100 mg/mL (274.50 mM) | May require sonication to dissolve. | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.86 mM) | Clear solution; saturation unknown. | [6][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.86 mM) | Clear solution; saturation unknown. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.86 mM) | Clear solution; saturation unknown. | [6] |
Note: The presence of the TFA counterion can affect the pH of unbuffered aqueous solutions and may influence solubility. For biological assays, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or chloride.[1][2][8]
Experimental Protocols for Solubility Determination
To generate a comprehensive solubility profile, both kinetic and thermodynamic solubility assays are recommended.
Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage assessment of solubility in various solvent systems.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of γ-Glu-Cys TFA in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the appropriate volume of the stock solution to the desired buffer or solvent system to achieve the target concentrations. It is recommended to perform serial dilutions.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by centrifuging the plate and measuring the concentration of the supernatant by UV-Vis spectrophotometry or HPLC-UV.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the equilibrium solubility and is more representative of the true solubility.
-
Sample Preparation: Add an excess amount of solid γ-Glu-Cys TFA to a known volume of the desired solvent (e.g., various pH buffers, organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of γ-Glu-Cys TFA in the clear supernatant using a validated analytical method, such as HPLC-UV.
Stability Characteristics
The stability of γ-Glu-Cys TFA is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation pathways is crucial for defining storage conditions and shelf-life.
Table 3: Summary of γ-Glu-Cys Stability and Degradation
| Condition | Observation | Potential Degradation Products | Source(s) |
| Aqueous Solution (pH dependent) | Degradation is pH-dependent. The γ-glutamyl bond cleavage has a minimum rate at pH 5-6 and a maximum at pH 8.5. | Pyroglutamic acid, cysteinyl-glycine, cysteine, glycine. | [9][10] |
| Blood/Serum | Rapid degradation. Half-life in rat serum is approximately 11 minutes and in human plasma is approximately 17 minutes. | Enzymatic cleavage products. | [11] |
| Oxidative Stress (e.g., H₂O₂) | Susceptible to oxidation. | Glutathione disulfide (GSSG) and other oxidized species. | [12][13] |
| Elevated Temperature | Degradation is accelerated at higher temperatures. | Similar to hydrolytic degradation products. | [12] |
| Photostability | As a peptide, it is potentially susceptible to photodegradation. Specific data for γ-Glu-Cys is limited. | Not specifically identified. | [14][15] |
| Solid State | Generally more stable than in solution. Stability is influenced by moisture content. | Dependent on storage conditions. | [16][17] |
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, in line with ICH guidelines Q1A(R2) and Q1B.[14][15][18][19][20][21]
Protocol 3: Forced Degradation Study
-
Sample Preparation: Prepare solutions of γ-Glu-Cys TFA (e.g., 1 mg/mL) in various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with acid before analysis.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid powder and a solution at elevated temperatures (e.g., 60°C) and humidity.
-
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][18][19] A dark control should be maintained.
-
-
Time Points: Sample at appropriate intervals to achieve 5-20% degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 4) to quantify the remaining γ-Glu-Cys TFA and to detect and quantify any degradation products. Mass spectrometry can be used to identify the degradation products.
Protocol 4: Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is suitable for the analysis of γ-Glu-Cys and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier (e.g., acetonitrile).[22][23][24][25]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Signaling Pathways and Experimental Workflows
Glutathione Biosynthesis Pathway
Gamma-glutamylcysteine is a direct precursor to glutathione. Its synthesis is the rate-limiting step in the glutathione biosynthesis pathway.
Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.
Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of γ-Glu-Cys TFA.
Caption: A stepwise workflow for the determination of thermodynamic solubility.
Logical Relationship of γ-Glu-Cys Forms
This diagram shows the relationship between the free dipeptide and its trifluoroacetate salt, which is a common form after purification.
Caption: The process from crude peptide to the TFA salt and its potential conversion.
Conclusion
Gamma-glutamylcysteine trifluoroacetate is a readily water-soluble dipeptide, with good solubility also reported in DMSO. Its stability in solution is pH-dependent, and it is susceptible to degradation in biological matrices and under oxidative stress. While this guide provides a summary of the available information and detailed protocols for further investigation, it is important to note that comprehensive quantitative solubility and stability data for the TFA salt across a wide range of pharmaceutical conditions are not extensively available in the public domain. The provided experimental protocols are intended to empower researchers to generate this critical data for their specific applications, ensuring the quality, efficacy, and safety of γ-Glu-Cys TFA in their research and development endeavors.
References
- 1. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Gamma-glutamylcysteine (TFA) | C10H15F3N2O7S | CID 139035037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gamma-glutamylcysteine TFA (γ-Glutamylcysteine TFA,γ-谷氨酰半胱氨酸(三氟乙酸盐)) - 仅供科研 | 内源性代谢物 | MCE [medchemexpress.cn]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic studies on decomposition of glutathione. III. Peptide bond cleavage and desulfurization in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 10. Nonenzymatic, Self-Elimination Degradation Mechanism of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-glutamylcysteine (TFA) | Benchchem [benchchem.com]
- 13. Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography [mdpi.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. atlas-mts.com [atlas-mts.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. sgs.com [sgs.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An isocratic HPLC-UV analytical procedure for assessment of glutathione and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. mdpi.com [mdpi.com]
- 25. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade γ-Glutamylcysteine TFA: From Reputable Suppliers to Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade gamma-glutamylcysteine trifluoroacetate (γ-Glu-Cys TFA), a crucial dipeptide intermediate in the biosynthesis of glutathione (GSH). This document serves as a comprehensive resource, offering information on reputable suppliers, comparative product specifications, and detailed experimental protocols for its application in research settings.
Reputable Suppliers of Research-Grade γ-Glutamylcysteine TFA
Sourcing high-purity γ-Glu-Cys TFA is critical for the reliability and reproducibility of experimental results. The following suppliers are recognized for providing research-grade compounds, often with accompanying certificates of analysis and technical data sheets.
| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |
| GlpBio | >98.00%[1] | Sample (25 µL, 10mM), Custom | 283159-88-6[2][3] | Products are for research use only.[2] Provides a certificate of analysis.[3] |
| MedChemExpress | 95.20%[4] | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 10 mM in DMSO[4] | 283159-88-6[4] | For research use only.[4] Offers different forms of the compound.[4] |
| Benchchem | >95% | Inquire for details | 283159-88-6[5] | Provides detailed information on synthesis and biological activity.[5] |
| Xcess Biosciences | ≥98% | Inquire for details | 283159-88-6[6] | Provides technical data including appearance, solubility, and storage conditions.[6] |
| CP Lab Safety | 95%[7] | 50 mg[7] | 283159-88-6[7] | For professional manufacturing, research laboratories, and industrial or commercial usage only.[7] |
| ChemicalBook | ≥80% (HPLC) - Varies by supplier | Varies by supplier | 636-58-8 (free acid)[8] | Acts as a directory for multiple chemical suppliers, including Sigma-Aldrich.[8] |
| Sigma-Aldrich | ≥80% (HPLC) | 25mg, 100mg | 636-58-8[8] | Listed on ChemicalBook.[8] |
Core Function and Biological Significance
γ-Glutamylcysteine is a dipeptide synthesized from glutamate and cysteine by the enzyme γ-glutamylcysteine synthetase (GCL), also known as glutamate-cysteine ligase. This reaction is the first and rate-limiting step in the biosynthesis of glutathione (GSH).[5][9] GSH is a critical antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).[10] γ-Glu-Cys TFA, as a precursor to GSH, plays a vital role in cellular antioxidant defense mechanisms.[5]
Beyond its role as a GSH precursor, γ-Glu-Cys has been shown to possess anti-inflammatory properties. It can upregulate the anti-inflammatory cytokine IL-10 while reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6][11]
Experimental Protocols
In Vitro Assay for Oxidative Damage Amelioration in Human Astrocytes
This protocol is adapted from studies investigating the neuroprotective effects of γ-Glu-Cys against amyloid-β (Aβ) induced oxidative stress.[2][6][11]
Objective: To assess the ability of γ-Glu-Cys TFA to mitigate Aβ40 oligomer-induced oxidative damage and neuroinflammation in a human astrocyte cell culture model.
Methodology:
-
Cell Culture: Culture primary human astrocytes in appropriate media until they reach 80-90% confluency.
-
Preparation of Aβ40 Oligomers: Prepare Aβ40 oligomers as previously described in the literature.
-
Treatment:
-
Pre-treat astrocyte cultures with varying concentrations of γ-Glu-Cys TFA (e.g., 50, 100, 200 µM) for 24 hours.
-
Following pre-treatment, expose the cells to Aβ40 oligomers (e.g., 5 µM) for another 24 hours.
-
Include control groups: untreated cells, cells treated with γ-Glu-Cys TFA only, and cells treated with Aβ40 oligomers only.
-
-
Measurement of Oxidative Stress Markers:
-
Intracellular ROS: Use a fluorescent probe like DCFDA to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation: Quantify malondialdehyde (MDA) levels using a TBARS assay kit.
-
-
Analysis of Inflammatory Cytokines:
-
Measure the secretion of IL-10, TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.
-
-
Western Blot Analysis:
-
Analyze the protein expression levels of key enzymes in the glutathione pathway, such as GCL and glutathione synthetase (GSS).
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
Formulation for In Vivo Studies
For animal studies, proper formulation of γ-Glu-Cys TFA is crucial for bioavailability.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution by dissolving γ-Glu-Cys TFA in DMSO.[5]
-
Vehicle Preparation: For intraperitoneal or oral administration, a common vehicle involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[1][5]
-
Final Formulation: A typical formulation might involve a sequential addition and mixing of the DMSO stock solution with PEG300 and Tween 80, followed by a final dilution with distilled water or corn oil.[5]
Visualizations
Signaling Pathway of γ-Glutamylcysteine in Modulating Inflammatory Responses
Caption: γ-Glu-Cys anti-inflammatory signaling pathway.
Experimental Workflow for Assessing Neuroprotective Effects
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gamma-glutamylcysteine (TFA) | Benchchem [benchchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. calpaclab.com [calpaclab.com]
- 8. GAMMA-GLU-CYS TRIFLUOROACETATE SALT | 636-58-8 [chemicalbook.com]
- 9. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. twu-ir.tdl.org [twu-ir.tdl.org]
- 11. Gamma-glutamylcysteine TFA | CAS#:283159-88-6 | Chemsrc [chemsrc.com]
The Pivotal Role of the Gamma-Glutamyl Bond in the Biochemical Functions of γ-L-Glutamyl-L-cysteine (GGC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tripeptide γ-L-glutamyl-L-cysteine (GGC), a precursor to the master antioxidant glutathione (GSH), is central to cellular redox homeostasis and metabolism. The unique gamma-glutamyl (γ-glutamyl) bond, which links the γ-carboxyl group of glutamate to the amino group of cysteine, imparts GGC with distinct biochemical properties that dictate its synthesis, degradation, and overall physiological significance. This technical guide provides a comprehensive overview of the biochemical function of the γ-glutamyl bond in GGC, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biochemical pathways.
The Significance of the Gamma-Glutamyl Bond
The gamma-glutamyl bond is the cornerstone of GGC's biochemical identity. Unlike the alpha-peptide bonds that form the backbone of proteins, this isopeptide linkage is resistant to cleavage by most cellular peptidases[1]. This inherent stability ensures that GGC is not prematurely degraded, allowing it to serve as a dedicated substrate for glutathione synthesis.
The formation of this bond is an energy-dependent process catalyzed by glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH biosynthesis[1][2]. GCL couples L-glutamate and L-cysteine in an ATP-dependent reaction, forming the γ-glutamyl bond and the dipeptide GGC[3]. Subsequently, glutathione synthetase adds a glycine residue to the C-terminus of GGC to form glutathione[2].
Quantitative Data on GGC and Related Enzymes
The biochemical function of the gamma-glutamyl bond in GGC is intrinsically linked to the kinetic properties of the enzymes that synthesize and metabolize it, as well as its electrochemical properties.
| Parameter | Value | Organism/Conditions | Reference |
| Glutamate-Cysteine Ligase (GCL) Kinetics | |||
| Km for Glutamate | 9.1 mM | Arabidopsis thaliana | [4] |
| Km for Cysteine | 2.7 mM | Arabidopsis thaliana | [4] |
| Ki for GSH | ~1.0 mM | Arabidopsis thaliana | [4] |
| Km for ATP (GCLC alone) | High (reduced by GCLM) | Mouse | [5] |
| Km for Glutamate (GCLC alone) | High (decreased by GCLM) | Human, rat, mouse, Drosophila | [6] |
| γ-Glutamyl Transpeptidase (GGT) Kinetics | |||
| Km for GSH | 10.60 ± 0.07 µM | Human GGT1 | [7] |
| Km for GSSG | 8.80 ± 0.05 µM | Human GGT1 | [7] |
| Km for LTC4 | 10.8 ± 0.1 µM | Human GGT1 | [7] |
| Km for L-γ-glutamyl-p-nitroanilide | 2.02 mmol/l (autotranspeptidation) | Rat kidney | [8] |
| Km for L-γ-glutamyl-p-nitroanilide | 0.005 mmol/l (hydrolysis) | Rat kidney | [8] |
| γ-Glutamylcyclotransferase (GGCT) Kinetics | |||
| Km for γ-glutamyl-L-alanine | 2 mM | Human | [9] |
| Redox Potentials | |||
| Eh for GSH/GSSG | -264 mV (standard potential at pH 7.4) | General | [10] |
| Eh for Cys/CySS | -250 mV (standard potential at pH 7.4) | General | [10] |
| Eh for γGCCGγ/2γGC | +30-50 mV higher (more oxidizing) than Eh GSSG/2GSH | Seeds | [11] |
Key Biochemical Pathways Involving the Gamma-Glutamyl Bond of GGC
The synthesis and degradation of GGC are integral parts of the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport.
The Gamma-Glutamyl Cycle
The γ-glutamyl cycle illustrates the central role of the γ-glutamyl bond in the synthesis and degradation of glutathione.
Caption: The Gamma-Glutamyl Cycle.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of GGC and its associated enzymes.
Assay for Glutamate-Cysteine Ligase (GCL) Activity
This protocol is based on the detection of the product, γ-glutamylcysteine, using high-performance liquid chromatography (HPLC) with electrochemical detection[12].
Materials:
-
Assay Buffer: 0.1 M Tris-Cl, 0.15 M KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2
-
ATP solution: 10 mM in water
-
L-cysteine solution: 10 mM in water
-
L-glutamate solution: 40 mM in water
-
5-sulfosalicylic acid (SSA): 50 mM in water
-
Cell or tissue lysate
-
HPLC system with an electrochemical detector
Procedure:
-
Prepare the reaction mixture by combining 40 µg of protein lysate with the assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP, L-cysteine, and L-glutamate to the final concentrations specified above. The final reaction volume is typically 100 µl.
-
Incubate at 37°C for 30-90 minutes.
-
Stop the reaction by adding an equal volume of 50 mM SSA.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for γ-glutamylcysteine content using HPLC with electrochemical detection.
-
Calculate the specific activity as nmol of γ-GC synthesized per minute per mg of protein.
Assay for γ-Glutamyl Transpeptidase (GGT) Activity
This colorimetric assay utilizes the substrate L-γ-glutamyl-p-nitroanilide (γ-GpNA), which upon cleavage by GGT releases the chromogenic product p-nitroaniline (pNA)[13][14].
Materials:
-
GGT Assay Buffer
-
GGT Substrate Solution: L-γ-glutamyl-p-nitroanilide and glycylglycine in assay buffer
-
Serum, plasma, or tissue homogenate sample
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 418 nm
Procedure:
-
Add 10 µl of the sample to a well in a 96-well plate.
-
For unknown samples, prepare several dilutions to ensure the readings are within the linear range of the assay.
-
Add 90 µl of the GGT Substrate Solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 418 nm kinetically every 3-5 minutes or at an initial time point (e.g., 3 minutes) and a final time point (e.g., 30-120 minutes).
-
Calculate the GGT activity based on the rate of change in absorbance, using a p-nitroaniline standard curve for quantification.
Assay for γ-Glutamylcyclotransferase (GGCT) Activity
This fluorescence-based assay measures the cleavage of γ-glutamylcysteine by GGCT. The remaining substrate is derivatized with 2,3-naphthalenedicarboxaldehyde (NDA) to produce a fluorescent product[15].
Materials:
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
γ-glutamylcysteine (substrate)
-
Recombinant GGCT or cell lysate containing GGCT
-
2,3-naphthalenedicarboxaldehyde (NDA) solution
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Set up the enzymatic reaction in a 96-well plate by combining the reaction buffer, γ-glutamylcysteine, and the enzyme source.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Add the NDA solution to derivatize the remaining γ-glutamylcysteine.
-
Incubate to allow for the derivatization reaction to complete.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The rate of γ-glutamylcysteine cleavage is determined by the decrease in fluorescence compared to a no-enzyme control.
Logical Workflow for Investigating GGC's Role
A systematic approach is essential for elucidating the multifaceted role of the gamma-glutamyl bond in GGC.
References
- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Frontiers | Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A fluorescence-based microtiter plate assay for γ-glutamylcyclotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of γ-Glutamylcysteine in the Gamma-Glutamyl Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the gamma-glutamyl cycle, with a specific focus on the pivotal role of γ-glutamylcysteine. The gamma-glutamyl cycle is a critical metabolic pathway responsible for the synthesis and degradation of glutathione (GSH), a primary cellular antioxidant. This cycle is also instrumental in amino acid transport across cell membranes. A comprehensive understanding of this pathway, particularly the kinetics and regulation of its core components, is essential for research into oxidative stress, toxicology, and the development of novel therapeutic strategies.
The Gamma-Glutamyl Cycle: An Overview
The gamma-glutamyl cycle consists of six enzymatic reactions that facilitate the synthesis of glutathione from its constituent amino acids—glutamate, cysteine, and glycine—and its subsequent breakdown to recycle these precursors.[1] γ-Glutamylcysteine stands as the central intermediate in this pathway, representing the direct precursor to glutathione.
The synthesis of glutathione begins with the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). This is the rate-limiting step in glutathione synthesis.[2][3] Subsequently, glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form the tripeptide glutathione.[3]
The catabolic arm of the cycle is initiated by γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme that breaks down extracellular glutathione. GGT transfers the γ-glutamyl moiety of glutathione to an amino acid acceptor, forming a γ-glutamyl amino acid and leaving behind cysteinylglycine.[4][5] The γ-glutamyl amino acid is then transported into the cell where γ-glutamylcyclotransferase (GGCT) converts it to 5-oxoproline and the free amino acid.[6] Finally, 5-oxoprolinase (OPLAH) hydrolyzes 5-oxoproline to regenerate glutamate in an ATP-dependent reaction, thus completing the cycle.[1][7]
Quantitative Data on Key Enzymes
The efficiency and regulation of the gamma-glutamyl cycle are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes directly involved in the synthesis and immediate processing of γ-glutamylcysteine.
| Enzyme | Substrate | Km (mM) | Vmax | Source Organism/Tissue | Reference |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 0.6 - 9.1 | - | Musca domestica, Arabidopsis thaliana | [8][9] |
| L-Cysteine | 0.3 - 2.7 | - | Musca domestica, Arabidopsis thaliana | [8][9] | |
| ATP | 1.2 - 2.9 | - | Musca domestica | [8] | |
| Glutathione Synthetase (GS) | γ-Glutamylcysteine | - | - | - | |
| Glycine | - | - | - | ||
| ATP | - | - | - | ||
| γ-Glutamyl Transpeptidase (GGT) | Glutathione (GSH) | 0.0106 | - | Human | [10] |
| Glutathione Disulfide (GSSG) | 0.0088 | - | Human | [10] | |
| Leukotriene C4 | 0.0108 | - | Human | [10] | |
| γ-Glutamylcyclotransferase (GGCT) | γ-Glutamyl-L-alanine | 2.2 | - | Human Erythrocytes | [11] |
| 5-Oxoprolinase (OPLAH) | 5-Oxo-L-proline | 0.014 | - | Wheat Germ | [12] |
| ATP | 0.4 | - | Wheat Germ | [12] |
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in the Gamma-Glutamyl Cycle. This table provides a comparative summary of the substrate affinities for the enzymes central to γ-glutamylcysteine metabolism. Note that Vmax values are often reported in units specific to the experimental conditions and are therefore not directly comparable across studies.
| Enzyme | Inhibitor | Ki (mM) | Inhibition Type | Source Organism/Tissue | Reference |
| Glutamate-Cysteine Ligase (GCL) | Glutathione (GSH) | ~1.0 | Feedback Inhibition | Arabidopsis thaliana | [9] |
| γ-Glutamylcyclotransferase (GGCT) | D-β-Aminoglutaryl-L-alanine | 0.30 | - | Human Erythrocytes | [13] |
Table 2: Inhibition Constants (Ki) for Regulatory Molecules. This table highlights the feedback inhibition of GCL by its end-product, glutathione, a key regulatory mechanism of the cycle.
Signaling Pathways and Regulatory Mechanisms
The activity of the gamma-glutamyl cycle is tightly regulated to maintain cellular homeostasis. This regulation occurs at both the transcriptional and post-translational levels.
Regulation of Glutamate-Cysteine Ligase (GCL)
As the rate-limiting enzyme, GCL is a major point of control. Its activity is regulated by:
-
Feedback Inhibition: Glutathione directly inhibits GCL activity, creating a classic negative feedback loop that maintains stable intracellular glutathione levels.[9][14]
-
Substrate Availability: The availability of cysteine is a primary determinant of the rate of γ-glutamylcysteine synthesis.[15]
-
Redox State: The cellular redox environment influences GCL activity. Oxidizing conditions can promote the formation of the more active GCL holoenzyme.[16]
-
Transcriptional Regulation: The expression of GCL subunits is induced by oxidative stress through transcription factors such as Nrf2, AP-1, and NF-κB.[15]
Regulation of γ-Glutamyl Transpeptidase (GGT)
GGT expression is also highly regulated, particularly in response to cellular stress:
-
Transcriptional Induction: A variety of xenobiotics and carcinogens can induce GGT expression in hepatocytes.[17]
-
Redox Regulation: Oxidative stress is a key inducer of GGT expression, involving signaling pathways such as Ras, ERK, p38MAPK, and PI3K.[18][19] The GGT gene has multiple promoters that can be differentially activated depending on the cell type and the nature of the stress.[19]
Experimental Protocols
Accurate measurement of the activity of the enzymes in the gamma-glutamyl cycle is crucial for research in this field. Below are detailed methodologies for key enzymes.
Assay for Glutamate-Cysteine Ligase (GCL) Activity by HPLC
This method allows for the direct quantification of the product, γ-glutamylcysteine.
Principle: GCL catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine in an ATP-dependent reaction. The product is then separated and quantified by high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Materials:
-
Tissue or cell homogenates
-
Reaction buffer: 100 mM Tris-HCl (pH 8.2), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA
-
Substrate solution: 10 mM ATP, 10 mM L-glutamate, 2 mM L-cysteine
-
Quenching solution: 200 mM 5-sulfosalicylic acid (SSA)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical or fluorescence detector
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.
-
Pre-warm the reaction buffer to 37°C.
-
Initiate the reaction by adding the cell lysate to the reaction buffer containing the substrates. A typical reaction volume is 200 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 200 µL of 200 mM SSA).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filter the supernatant and inject a defined volume onto the HPLC system.
-
Separate the components using an appropriate mobile phase gradient.
-
Detect and quantify the γ-glutamylcysteine peak based on a standard curve prepared with known concentrations of γ-glutamylcysteine.
-
Express GCL activity as nmol of γ-glutamylcysteine formed per minute per mg of protein.
Assay for γ-Glutamyl Transpeptidase (GGT) Activity (Colorimetric)
This is a widely used method for determining GGT activity in serum and other biological samples.
Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), to an acceptor molecule, glycylglycine. This reaction releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically at 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity.[20][21]
Materials:
-
Serum, plasma, or tissue homogenate
-
Assay buffer: e.g., Tris-HCl buffer with glycylglycine
-
Substrate solution: L-γ-glutamyl-p-nitroanilide in a suitable solvent
-
Microplate reader or spectrophotometer capable of reading at 405-410 nm
Procedure:
-
Prepare the sample (e.g., dilute serum in assay buffer).
-
Add the sample to a microplate well or cuvette.
-
Initiate the reaction by adding the GGPNA substrate solution.
-
Immediately measure the absorbance at 405-410 nm kinetically over a period of time (e.g., every minute for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Determine the rate of change in absorbance (ΔAbs/min).
-
Calculate the GGT activity using the molar extinction coefficient of p-nitroaniline and the reaction volume.
-
Express GGT activity in international units per liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitroaniline per minute under the specified conditions.
Conclusion
γ-Glutamylcysteine is the lynchpin of the gamma-glutamyl cycle, bridging the synthesis of the vital antioxidant glutathione with the cellular machinery for amino acid transport and recycling. The intricate regulation of the enzymes involved in its synthesis and downstream processing highlights the cell's ability to maintain redox homeostasis under varying physiological and pathological conditions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this critical metabolic pathway and its implications for human health and disease. Future research in this area will undoubtedly uncover new therapeutic targets for a wide range of disorders associated with oxidative stress and metabolic dysregulation.
References
- 1. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 7. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 8. Kinetic characteristics of native γ-glutamylcysteine ligase in the aging housefly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 5-Oxoprolinase (l-Pyroglutamate Hydrolase) in Higher Plants: Partial Purification and Characterization of the Wheat Germ Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gamma-Glutamylcyclotransferase: inhibition by D-beta-aminoglutaryl-L-alanine and analysis of the solvent kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of transcriptional regulation of gamma-glutamyl transpeptidase in rat liver involving both positive and negative regulatory elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox regulation of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
- 21. [PDF] A New Method for the Determination of γ-Glutamyltransferase in Serum | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Gamma-glutamylcysteine (TFA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylcysteine (γ-GC or GGC) is a dipeptide and the immediate precursor to the essential antioxidant glutathione (GSH).[1][2][3] Composed of glutamate and cysteine, GGC is synthesized in the first and rate-limiting step of GSH biosynthesis, a reaction catalyzed by glutamate-cysteine ligase (GCL).[4][5] Subsequently, glutathione synthetase (GS) adds a glycine molecule to GGC to form GSH.[3][4] Supplementing cell cultures with GGC can effectively bypass the feedback inhibition of GCL by GSH, leading to a significant increase in intracellular GSH levels.[6] This makes GGC a valuable tool for studying the roles of GSH in cellular health and disease, as well as for developing therapeutic strategies against conditions associated with oxidative stress and inflammation.[7][8][9]
The trifluoroacetic acid (TFA) salt of GGC is a common and stable form used in research applications.[10][11][12] These application notes provide detailed protocols for the use of Gamma-glutamylcysteine TFA in cell culture to modulate intracellular GSH levels and protect against cellular stress.
Mechanism of Action
GGC exerts its biological effects primarily through its role in GSH synthesis. Unlike direct GSH supplementation, which is often inefficient due to poor cellular uptake, GGC is readily transported into cells.[13] Once inside, it serves as a direct substrate for glutathione synthetase, leading to de novo GSH synthesis.[1][13] Increased GSH levels enhance the cell's antioxidant capacity, protecting it from damage induced by reactive oxygen species (ROS).[8][14] GGC itself can also act as an antioxidant and a cofactor for glutathione peroxidase (GPx).[3][6][10]
Signaling Pathway of Glutathione Synthesis
The synthesis of glutathione from its constituent amino acids is a two-step enzymatic process that occurs in the cytosol. The first and rate-limiting step is the formation of gamma-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to gamma-glutamylcysteine to form glutathione, catalyzed by glutathione synthetase (GS).
Caption: Glutathione synthesis pathway and the role of GGC supplementation.
Data Summary
The following tables summarize typical experimental conditions for using this compound in cell culture, based on published studies.
Table 1: Recommended Concentration Ranges of GGC-TFA for Various Cell Types
| Cell Type | Concentration Range | Reference |
| Neurons (primary) | 50 - 500 µM | [7] |
| Astrocytes (primary) | 50 - 500 µM | [6][7] |
| Human Airway Epithelial Cells | 2 - 50 µM | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 - 1000 µM | [13] |
| Murine Macrophages (RAW264.7) | 2 - 4 mM | [5][14] |
Table 2: Typical Incubation Times and Observed Effects
| Incubation Time | Observed Effect | Reference |
| 30 minutes - 2 hours (pretreatment) | Increased intracellular GSH, protection against oxidative stress | [7] |
| 24 hours | Increased GSH levels, reduced inflammatory markers | [13] |
| 48 hours | Increased GSH levels and cell viability | [3] |
Experimental Protocols
Protocol 1: Preparation of GGC-TFA Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 100 mM). Calculate the mass of GGC-TFA powder needed.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or buffer to the GGC-TFA powder in a sterile tube.
-
Vortex: Vortex the solution until the powder is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period.[11][15]
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10][11] For immediate use, the stock solution can be stored at 4°C for a short period, but fresh preparation is recommended as solutions can be unstable.[2]
Protocol 2: Treatment of Cells with GGC-TFA
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates, or flasks)
-
Complete cell culture medium
-
GGC-TFA stock solution
-
Inducing agent for cellular stress (e.g., H₂O₂, LPS, if applicable)
Experimental Workflow Diagram
Caption: General experimental workflow for GGC-TFA treatment in cell culture.
Procedure:
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the GGC-TFA stock solution in complete cell culture medium to the final desired concentration. Prepare enough working solution for all experimental and control wells.
-
Treatment:
-
For investigating the direct effects of GGC-TFA: Remove the old medium from the cells and replace it with the GGC-TFA-containing medium.
-
For investigating the protective effects of GGC-TFA:
-
Pre-treatment: Incubate cells with GGC-TFA-containing medium for a specific duration (e.g., 2 hours) before introducing the stressor.[7] After the pre-treatment period, the stressor can be added directly to the medium or the medium can be replaced with fresh medium containing both GGC-TFA and the stressor.
-
Co-treatment: Add the GGC-TFA-containing medium and the stressor to the cells simultaneously.
-
Post-treatment: Introduce the stressor first, and after a specific incubation period, replace the medium with GGC-TFA-containing medium.
-
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as intracellular GSH levels, cell viability, markers of oxidative stress, or gene/protein expression.
Protocol 3: Measurement of Intracellular Glutathione (GSH)
A common method to assess the efficacy of GGC-TFA treatment is to measure the change in intracellular GSH levels. Several commercial kits are available for this purpose, often utilizing fluorescent dyes like monochlorobimane (MCB) or thiol-sensitive dyes.[16][17]
Principle: Non-fluorescent dyes become fluorescent upon binding to reduced glutathione. The fluorescence intensity is proportional to the intracellular GSH concentration and can be measured using a fluorescence microplate reader or flow cytometer.
General Procedure (using a fluorescent dye-based kit):
-
Cell Preparation: Treat cells with GGC-TFA as described in Protocol 2.
-
Dye Loading: Following treatment, wash the cells with a suitable buffer (e.g., PBS or HBSS). Incubate the cells with the fluorescent dye solution as per the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Measurement:
-
Data Analysis: Compare the fluorescence intensity of GGC-TFA-treated cells to that of untreated control cells to determine the relative increase in intracellular GSH.
Alternatively, intracellular GSH can be quantified using HPLC with electrochemical detection for high sensitivity and specificity.[19][20]
Troubleshooting
-
Low cell viability after treatment: High concentrations of GGC-TFA may be cytotoxic to some cell lines. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
No significant increase in GSH levels:
-
Ensure the GGC-TFA stock solution is properly prepared and stored.
-
Increase the incubation time or concentration of GGC-TFA.
-
Verify the functionality of the GSH detection assay with a positive control.
-
-
Inconsistent results:
-
Ensure consistent cell seeding density and confluency.
-
Use fresh aliquots of GGC-TFA stock solution for each experiment to avoid degradation.
-
Conclusion
This compound is a powerful tool for modulating intracellular glutathione levels in cell culture. By providing the direct precursor for GSH synthesis, it allows for the effective enhancement of cellular antioxidant defenses. The protocols and data provided in these application notes offer a comprehensive guide for researchers to utilize GGC-TFA in their studies of oxidative stress, cellular protection, and drug development.
References
- 1. Gamma-Glutamylcysteine Increases Cellular Glutathione | Glutathione Reporter [glutathionereporter.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 7. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. γ-Glutamylcysteine ameliorates oxidative injury in neurons and astrocytes in vitro and increases brain glutathione in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound | CAS#:283159-88-6 | Chemsrc [chemsrc.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Intracellular glutathione (GSH) Detection Assay Kit (ab112132) | Abcam [abcam.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Quantification of Intracellular γ-Glutamylcysteine Levels by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylcysteine (γ-GC) is a critical intermediate in the biosynthesis of glutathione (GSH), a major intracellular antioxidant. The quantification of intracellular γ-GC levels is essential for understanding cellular redox status, and mechanisms of drug action, and for the development of therapeutics targeting oxidative stress-related diseases. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of γ-GC in biological samples. These application notes provide detailed protocols for the quantification of intracellular γ-GC using HPLC with pre-column derivatization and fluorescence or UV detection.
Signaling Pathway
The synthesis of glutathione is a two-step enzymatic process. First, glutamate-cysteine ligase (GCL) catalyzes the formation of γ-GC from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. Subsequently, glutathione synthetase (GS) adds a glycine residue to γ-GC to form glutathione.
Caption: Glutathione biosynthesis pathway highlighting the central role of γ-Glutamylcysteine.
Experimental Workflow
The general workflow for the quantification of intracellular γ-GC by HPLC involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for intracellular γ-GC quantification by HPLC.
Quantitative Data Summary
The following table summarizes typical concentrations of γ-GC and related thiols in cultured cells, as determined by HPLC.
| Analyte | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| γ-Glutamylcysteine | K562 | 5.5 ± 0.4 | [1] |
| Cysteine | K562 | 32.1 ± 1.5 | [1] |
| Cysteinylglycine | K562 | 40.1 ± 2.3 | [1] |
| Glutathione | K562 | 153 ± 3 | [1] |
Experimental Protocols
Protocol 1: Quantification of γ-GC using SBD-F Derivatization and Fluorescence Detection
This protocol is adapted from a method for intracellular thiol quantification using ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) as the derivatizing agent.[1]
Materials:
-
Cells of interest
-
Phosphate Buffered Saline (PBS), ice-cold
-
Metaphosphoric acid (MPA) solution (5% w/v)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) solution
-
Internal Standard (e.g., N-acetylcysteine)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., InertSustain AQ-C18)
Procedure:
-
Cell Harvesting and Lysis:
-
Culture cells to the desired density and apply experimental treatments.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 5% MPA solution to lyse the cells and precipitate proteins.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject 25 µL of the derivatized sample into the HPLC system.
-
Separate the SBD-thiol derivatives on a C18 column.[1]
-
Mobile Phase: A gradient of citric buffer (pH 3.0) and methanol is typically used.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Fluorescence Detection: Excitation at 375 nm and emission at 510 nm.[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of γ-GC standard treated with the same derivatization procedure.
-
Quantify the amount of γ-GC in the samples by comparing the peak area to the standard curve, normalized to the internal standard and cell number.
-
Protocol 2: Quantification of γ-GC using Monobromobimane (mBBr) Derivatization
This protocol utilizes monobromobimane (mBBr) for derivatization, which reacts with thiols to form fluorescent adducts.[2][3]
Materials:
-
Cells of interest
-
PBS, ice-cold
-
MPA solution (5% w/v)
-
Monobromobimane (mBBr) solution
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Follow the cell harvesting and lysis procedure as described in Protocol 1.
-
-
Derivatization:
-
To an aliquot of the supernatant, add the mBBr solution. The reaction is typically carried out at room temperature in the dark.
-
The reaction time can be optimized, but is generally around 15 minutes.[2]
-
Stop the reaction by acidification (e.g., with acetic acid).
-
-
HPLC Analysis:
-
Quantification:
-
Perform quantification as described in Protocol 1, using γ-GC standards derivatized with mBBr.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no γ-GC peak | Incomplete cell lysis | Ensure complete cell lysis by optimizing the lysis buffer and procedure. |
| Degradation of γ-GC | Keep samples on ice and process them quickly. Use fresh reagents. | |
| Inefficient derivatization | Optimize derivatization conditions (time, temperature, pH, reagent concentration). | |
| Poor peak resolution | Inappropriate mobile phase | Adjust the mobile phase composition and gradient. |
| Column degradation | Use a guard column and ensure the mobile phase is filtered and degassed. | |
| High background noise | Contaminated reagents or solvents | Use HPLC-grade reagents and solvents. |
| Detector issue | Check the detector lamp and settings. |
Conclusion
The described HPLC methods provide robust and sensitive means for the quantification of intracellular γ-glutamylcysteine. The choice of derivatization reagent and detection method will depend on the specific instrumentation available and the required sensitivity. Accurate quantification of γ-GC is invaluable for research in oxidative stress, toxicology, and drug development.
References
Application Note: Spectrophotometric Assay for γ-Glutamylcysteine Synthetase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Gamma-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), is a critical enzyme in cellular antioxidant defense. It catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), the most abundant intracellular non-protein thiol.[1][2] GCS joins L-glutamate and L-cysteine to form the dipeptide γ-glutamylcysteine (γ-GC) in an ATP-dependent reaction.[3] Due to its central role in maintaining redox homeostasis, GCS activity is tightly regulated and is a key target for studying oxidative stress responses and for therapeutic intervention.[3][4]
This application note details a robust and sensitive spectrophotometric assay for determining GCS activity in crude cell or tissue extracts. The method is based on a two-step coupled enzyme reaction.[5][6]
-
GCS Reaction: The GCS present in the sample synthesizes γ-GC from glutamate and cysteine.
-
Coupled Reaction: An excess of exogenous glutathione synthetase (GS) is added to the reaction mixture, which immediately converts the newly formed γ-GC and glycine into glutathione (GSH).
-
Detection: The rate of GSH production is continuously monitored using the Tietze recycling method.[5] In this method, GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase (GR) is included to recycle the oxidized glutathione (GSSG) back to GSH, amplifying the signal.
The rate of increase in absorbance at 412 nm is directly proportional to the GCS activity in the sample.
Biochemical Reaction Pathway
The assay relies on a coupled reaction system to quantify the product of the GCS enzyme.
Caption: Coupled enzymatic reaction for the spectrophotometric GCS assay.
Experimental Protocols
-
Equipment:
-
Spectrophotometer with temperature control (capable of reading at 412 nm)
-
Microcentrifuge
-
Homogenizer (e.g., Dounce or sonicator)
-
Cuvettes or 96-well microplate
-
-
Reagents:
-
Tris-HCl
-
L-Glutamic acid monosodium salt
-
L-Cysteine hydrochloride
-
Glycine
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
NADPH tetrasodium salt
-
Glutathione Reductase (GR) from baker's yeast
-
Glutathione Synthetase (GS)
-
Bovine Serum Albumin (BSA) for protein standard
-
Protein assay reagent (e.g., Bradford or BCA)
-
-
Lysis Buffer (100 mM Tris-HCl, pH 7.8): Dissolve Tris-HCl in deionized water, adjust pH to 7.8, and bring to final volume. Store at 4°C.
-
Assay Buffer (100 mM Tris-HCl, 20 mM MgCl₂, 150 mM KCl, pH 7.8): Dissolve Tris-HCl, MgCl₂, and KCl in deionized water. Adjust pH to 7.8 and bring to final volume. Store at 4°C.
-
Substrate Stock Solutions:
-
200 mM L-Glutamate: Dissolve in Assay Buffer.
-
20 mM L-Cysteine: Prepare fresh in Assay Buffer just before use due to instability.
-
100 mM Glycine: Dissolve in Assay Buffer.
-
100 mM ATP: Dissolve in Assay Buffer, adjust pH to ~7.0 with NaOH.
-
-
Detection Reagent Stock:
-
10 mM DTNB: Dissolve in Assay Buffer. Protect from light.
-
20 mM NADPH: Dissolve in Assay Buffer.
-
-
Enzyme Stock Solutions:
-
Glutathione Synthetase (GS): Reconstitute to 10 units/mL in Assay Buffer.
-
Glutathione Reductase (GR): Reconstitute to 100 units/mL in Assay Buffer.
-
-
Inhibitor Stock:
-
50 mM Acivicin: Dissolve in water. Aliquot and store at -20°C.
-
1 M DTT: Dissolve in water. Aliquot and store at -20°C.
-
-
Cell Culture: Harvest cells by scraping and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Tissue: Perfuse tissue with cold PBS to remove blood. Mince the tissue on ice.
-
Homogenization: Resuspend cell pellet or minced tissue in 2-3 volumes of ice-cold Lysis Buffer. Homogenize using a Dounce homogenizer or sonicator on ice.
-
Clarification: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay). Normalize samples to a concentration between 1-5 mg/mL with Lysis Buffer.
The following procedure is for a final reaction volume of 1 mL in a cuvette. Volumes can be scaled down for a microplate reader.
-
Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the number of samples plus controls. For each 1 mL reaction, combine the components as listed in Table 1. Omit the L-glutamate for the initial mix.
-
Set up Controls:
-
Blank (No Enzyme): Use Lysis Buffer instead of sample lysate.
-
Negative Control (No Substrate): Use sample lysate but replace L-glutamate stock with Assay Buffer. This accounts for any non-GCS-dependent GSH production or DTNB reduction.
-
-
Pre-incubation: Add 950 µL of the master mix to each cuvette. Add the appropriate volume of sample lysate (e.g., 50 µL containing 50-250 µg of protein). Mix gently and pre-incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 50 µL of 200 mM L-glutamate stock solution (final concentration 10 mM). Mix immediately by inverting the cuvette.
-
Spectrophotometric Measurement: Place the cuvette in the spectrophotometer set to 37°C. Monitor the increase in absorbance at 412 nm continuously for 10-15 minutes, recording a reading every 30-60 seconds. The rate should be linear for at least 5-10 minutes.
Data Presentation and Analysis
Caption: Workflow for the GCS spectrophotometric enzyme assay.
-
Determine the Rate: Plot absorbance at 412 nm versus time (in minutes). Determine the slope (ΔA₄₁₂/min) from the linear portion of the curve.
-
Correct for Background: Subtract the rate obtained from the negative control (no glutamate) from the rate of the sample.
-
Corrected Rate (ΔA/min) = (ΔA₄₁₂/min)ₛₐₘₚₗₑ - (ΔA₄₁₂/min)𝒸ₒₙₜᵣₒₗ
-
-
Calculate Specific Activity: Use the Beer-Lambert law. The molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹. Because the assay includes GR for recycling, two molecules of TNB are produced for each molecule of GSSG formed, so the effective extinction coefficient is doubled (28,300 M⁻¹cm⁻¹), but since the rate is measured as GSH production, the standard ε for TNB is used. A common value cited for the Tietze recycling assay is 13,600 M⁻¹cm⁻¹. We will use 14,150 M⁻¹cm⁻¹ for this calculation.
-
Activity (nmol/min/mg) = [ (ΔA/min) × Vᵣ ] / [ ε × Vₛ × P × l ] × 10⁹
Where:
-
ΔA/min: Corrected rate of absorbance change.
-
Vᵣ: Total reaction volume (e.g., 1 mL).
-
ε: Molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Vₛ: Sample volume added to the assay (e.g., 0.05 mL).
-
P: Protein concentration in the sample lysate (mg/mL).
-
l: Path length of the cuvette (typically 1 cm).
-
10⁹: Conversion factor from moles to nanomoles.
-
Table 1: Typical Reaction Mixture Composition (Final Concentrations)
| Component | Stock Concentration | Volume for 1 mL | Final Concentration | Purpose |
|---|---|---|---|---|
| Assay Buffer | - | Varies | 1X | Provides optimal pH and ions |
| L-Glutamate | 200 mM | 50 µL | 10 mM | GCS Substrate |
| L-Cysteine | 20 mM | 50 µL | 1 mM | GCS Substrate |
| Glycine | 100 mM | 50 µL | 5 mM | GS Substrate |
| ATP | 100 mM | 50 µL | 5 mM | Energy Source |
| DTT | 1 M | 1 µL | 1 mM | Prevents thiol oxidation[5][6] |
| Acivicin | 50 mM | 1 µL | 50 µM | γ-GGT Inhibitor[5][6] |
| NADPH | 20 mM | 25 µL | 0.5 mM | GR Cofactor |
| DTNB | 10 mM | 20 µL | 0.2 mM | Chromogenic Substrate |
| Glutathione Reductase | 100 U/mL | 10 µL | 1 U/mL | Signal Amplification |
| Glutathione Synthetase | 10 U/mL | 20 µL | 0.2 U/mL | Coupling Enzyme |
| Sample Lysate | 1-5 mg/mL | 50 µL | 50-250 µg | Source of GCS |
Table 2: Representative Kinetic Parameters for GCS
| Parameter | Organism/Source | Value | Conditions | Reference |
|---|---|---|---|---|
| Kᵢ (GSH) | Human Erythrocytes | 2.3 mM | Feedback inhibition | [7] |
| Specific Activity | Rat Astrocytes | 9.7 ± 1.7 nmol/min/mg | HPLC-based assay | [8][9] |
| Kₘ (Glutamate) | Rat | Varies | - | [10] |
| Kₘ (Cysteine/Aminobutyrate) | Rat & Human | Varies | - |[10] |
Note: Kₘ values can vary significantly depending on the isoform, species, and assay conditions.
Regulation of GCS Activity
GCS activity is a focal point of cellular stress response. The expression of its catalytic and regulatory subunits is upregulated by various stimuli, most notably oxidative and chemical stress.[1][11] This induction is often mediated by the transcription factor Nuclear Factor kappa B (NF-κB) and the Nrf2-antioxidant response element (ARE) pathway.[4][11] For instance, exposure to oxidants can trigger signaling cascades that lead to the activation of NF-κB, which then binds to the promoter region of the GCS heavy subunit gene, enhancing its transcription.[12]
Caption: Oxidative stress-mediated upregulation of GCS via NF-κB.[1][12]
References
- 1. Regulation of gamma-glutamylcysteine synthetase expression in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A spectrophotometric assay of gamma-glutamylcysteine synthetase and glutathione synthetase in crude extracts from tissues and cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic measurement by LC/MS of gamma-glutamylcysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regulation of gamma-glutamylcysteine synthetase heavy and light subunit gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating the Impact of Gamma-Glutamylcysteine on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylcysteine (γ-GC) is a dipeptide and a direct precursor to the ubiquitous antioxidant glutathione (GSH). As the rate-limiting substrate for GSH synthesis, γ-GC plays a pivotal role in cellular defense against oxidative stress. Administration of exogenous γ-GC can effectively bypass the feedback inhibition of glutamate-cysteine ligase (GCL), the enzyme responsible for its endogenous production, leading to a significant increase in intracellular GSH levels.[1][2][3][4] This application note provides a comprehensive overview of the effects of γ-GC on gene expression, with a focus on the key signaling pathways and experimental protocols for its investigation.
The primary mechanism by which γ-GC influences gene expression is through the upregulation of genes involved in the antioxidant response. This is predominantly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5][6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[8][9][10][11][12] Key among these are the genes encoding the subunits of GCL (GCLC and GCLM) and glutathione synthetase (GSS), the enzymes responsible for GSH synthesis.[2][8][9][13][14] The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways have also been implicated in the regulation of these genes.[2][11][15]
These application notes will provide detailed protocols for studying the effects of γ-GC on gene expression, from cell culture and treatment to the analysis of specific gene and protein expression levels. Additionally, quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms of γ-GC.
Data Presentation
The following tables summarize quantitative data on the effects of Gamma-glutamylcysteine on key molecular and cellular endpoints.
| Cell Type | Treatment | Fold Change in GCLC mRNA | Fold Change in GCLM mRNA | Fold Change in GSS mRNA | Reference |
| Retinal Müller Cells (rMC-1) | 18h BSO (induces oxidative stress) | ~2.5 | ~2.0 | Not Reported | [14] |
| Rat Lung Epithelial L2 Cells | DMNQ (induces oxidative stress) | Increased | Increased | Not Reported | [16] |
| HT29 Cells | 1.5 mM SNP (induces oxidant stress) | ~2.0 | ~2.0 | Not Reported | [7] |
| PC12 Cells | OGD/R + 3.5 mM γ-GC | Not Reported | Not Reported | Time-dependent increase |
Table 1: Effect of γ-GC and Oxidative Stress on the Expression of Glutathione Synthesis Genes. BSO (Buthionine sulfoximine) is an inhibitor of GCL, leading to GSH depletion and oxidative stress. DMNQ (2,3-dimethoxy-1,4-naphthoquinone) is a redox-cycling quinone that induces oxidative stress. SNP (Sodium Nitroprusside) is a nitric oxide donor that can induce oxidative stress. OGD/R (Oxygen-Glucose Deprivation/Reoxygenation) is an in vitro model of ischemia-reperfusion injury.
| Cell Type | Treatment | Fold Increase in Intracellular GSH | Reference |
| Lymphocytes (Human) | 2g oral γ-GC | ~2.0 | |
| Lymphocytes (Human) | 4g oral γ-GC | ~3.0 | |
| Neurons | 100 µM or 500 µM γ-GC + H₂O₂ | Significant increase vs H₂O₂ alone | [8] |
| RAW264.7 Macrophages | γ-GC + LPS | Significant increase vs LPS alone |
Table 2: Effect of γ-GC on Intracellular Glutathione (GSH) Levels. H₂O₂ (Hydrogen peroxide) is a common inducer of oxidative stress. LPS (Lipopolysaccharide) is a potent inflammatory stimulus.
| Cell Type | Treatment | Effect on Cell Viability | Effect on Isoprostane Formation (Oxidative Stress Marker) | Reference |
| Neurons | 500 µM γ-GC + H₂O₂ | Significantly attenuated H₂O₂-induced decrease | Decreased to levels similar to untreated controls | [8] |
| Astrocytes | 100 µM or 500 µM γ-GC + H₂O₂ | Fully reversed H₂O₂-induced decrease | Significantly reduced H₂O₂-induced increase | [8] |
Table 3: Protective Effects of γ-GC Against Oxidative Stress-Induced Cellular Damage.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Gamma-glutamylcysteine
This protocol describes the general procedure for treating cultured mammalian cells with γ-GC to investigate its effects on gene expression.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, neurons, macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Gamma-glutamylcysteine (γ-GC) powder
-
Sterile, RNase-free water or appropriate solvent
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
Preparation of γ-GC Stock Solution: Prepare a stock solution of γ-GC by dissolving the powder in sterile, RNase-free water or another appropriate solvent. Filter-sterilize the stock solution using a 0.22 µm filter.
-
Cell Treatment:
-
For dose-response experiments, treat the cells with a range of γ-GC concentrations (e.g., 50 µM, 100 µM, 200 µM, 500 µM).
-
For time-course experiments, treat the cells with a fixed concentration of γ-GC and harvest them at different time points (e.g., 2h, 4h, 8h, 12h, 24h).
-
Include a vehicle control (cells treated with the solvent used to dissolve γ-GC) in all experiments.
-
-
Incubation: Return the cells to the incubator and incubate for the desired duration.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction, GSH measurement).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for isolating total RNA from γ-GC-treated cells and quantifying the expression of target genes using qRT-PCR.
Materials:
-
Harvested cell pellets
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target genes (e.g., GCLC, GCLM, GSS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the cell pellet in the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's instructions for phase separation (if using TRIzol), washing, and elution of the RNA.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.
Protocol 3: Measurement of Intracellular Glutathione (GSH and GSSG)
This protocol describes a common method for quantifying the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates.
Materials:
-
Harvested cell pellets
-
Metaphosphoric acid (MPA) or similar deproteinizing agent
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
Glutathione reductase
-
NADPH
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
2-vinylpyridine (for GSSG measurement)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Resuspend the cell pellet in ice-cold deproteinizing agent (e.g., 5% MPA) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a microplate well, combine the sample supernatant, assay buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the total glutathione concentration.
-
-
GSSG Measurement:
-
Treat a separate aliquot of the sample supernatant with 2-vinylpyridine to derivatize and remove the GSH.
-
Perform the same assay as for total glutathione. The measured absorbance will correspond to the GSSG concentration.
-
-
GSH Calculation: Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Standard Curve: Generate a standard curve using known concentrations of GSH and GSSG to quantify the levels in the samples.
Protocol 4: Nrf2 Nuclear Translocation Assay (Western Blotting)
This protocol details the procedure for assessing the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation, using Western blotting.
Materials:
-
Harvested cell pellets
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions from the cell pellets using a commercial extraction kit, following the manufacturer's instructions. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH).
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level indicates translocation and activation.
-
Mandatory Visualization
References
- 1. Differential regulation of gamma-glutamylcysteine synthetase heavy and light subunit gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-Glutamylcysteine alleviates ethanol-induced hepatotoxicity via suppressing oxidative stress, apoptosis, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Time course of gene expression of gamma-glutamylcysteine synthetase subunit and Nrf2 in brain tissues of rats exposed by deltamethrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. Gamma-glutamylcysteine ethyl ester-induced up-regulation of glutathione protects neurons against Abeta(1-42)-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. Neuronal activity induces glutathione metabolism gene expression in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. γ-Glutamylcysteine Alleviates Ischemic Stroke-Induced Neuronal Apoptosis by Inhibiting ROS-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unidentified Compound "GGC-TFA" Impedes Development of Application Notes for Neuroinflammation Studies
Efforts to generate detailed application notes and protocols for the use of "GGC-TFA" in studying neuroinflammation in astrocyte models have been halted due to the inability to identify the specified compound. Extensive searches have not yielded any specific information on a substance with this designation being used in the context of neuroscience or inflammation research.
Despite a comprehensive search strategy, "GGC-TFA" remains an unknown entity in the scientific literature. Initial and follow-up searches for this term, as well as variations such as "GGC trifluoroacetate" and the potential peptide "Gly-Gly-Cys trifluoroacetate," in combination with keywords like "neuroinflammation," "astrocyte," "compound," and "inhibitor," did not provide any relevant results.
Without a clear identification of GGC-TFA, it is impossible to provide the requested detailed application notes and protocols. Key information that is essential for such a document, including the compound's mechanism of action, its effects on astrocyte biology, and established experimental procedures, is entirely unavailable. Consequently, the core requirements of the request, such as summarizing quantitative data, detailing experimental methodologies, and creating diagrams of its signaling pathways, cannot be fulfilled.
While the search did yield general information regarding the role of astrocytes in neuroinflammation and various signaling pathways involved, this information is not specific to "GGC-TFA" and therefore cannot be used to generate the requested content. The provided audience of researchers, scientists, and drug development professionals requires precise and validated information, which is not available for this unidentified compound.
Therefore, the creation of detailed Application Notes and Protocols for "Using GGC-TFA to study neuroinflammation in astrocyte models" cannot proceed. Further clarification on the identity and nature of "GGC-TFA" is required to fulfill this request.
Harnessing Gamma-Glutamylcysteine to Overcome Feedback Inhibition of Glutathione Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[1][2] The synthesis of GSH is a two-step enzymatic process initiated by glutamate-cysteine ligase (GCL), which catalyzes the formation of gamma-glutamylcysteine (GGC) from glutamate and cysteine. This is the rate-limiting step in GSH biosynthesis.[1][3] The activity of GCL is tightly regulated by a feedback inhibition mechanism, where high intracellular levels of GSH competitively inhibit the enzyme, thus maintaining GSH homeostasis.[1][4][5]
However, in numerous pathological conditions associated with chronic oxidative stress, such as neurodegenerative diseases, cystic fibrosis, and age-related disorders, the demand for GSH is elevated, and the capacity for its synthesis can be compromised.[2] In such scenarios, the feedback inhibition of GCL by GSH becomes a significant barrier to augmenting cellular antioxidant defenses.
This application note details the use of gamma-glutamylcysteine (GGC), the direct precursor of GSH, as a strategic tool to bypass the GCL feedback inhibition loop. By providing the downstream substrate for the second enzyme in the pathway, glutathione synthetase (GS), GGC enables a rapid and effective increase in intracellular GSH levels, even when GCL is inhibited.[6] This approach holds significant therapeutic potential for replenishing GSH in states of depletion and enhancing cellular resilience against oxidative damage.
Principle of Bypassing GCL Feedback Inhibition
The rationale for using GGC to circumvent GCL feedback inhibition is straightforward. The synthesis of GSH proceeds as follows:
-
Step 1 (Rate-limiting): Glutamate + Cysteine --(GCL)--> γ-Glutamylcysteine
-
Step 2: γ-Glutamylcysteine + Glycine --(GS)--> Glutathione (GSH)
GSH exerts its feedback inhibition on GCL, the enzyme in Step 1. By directly supplying GGC, the product of the GCL-catalyzed reaction, the rate-limiting and feedback-inhibited step is bypassed. The subsequent conversion of GGC to GSH is catalyzed by glutathione synthetase (GS), which is not subject to feedback inhibition by GSH. This allows for a direct and efficient increase in intracellular GSH concentrations.
Visualization of the Signaling Pathway
Caption: GSH synthesis pathway and the GGC bypass mechanism.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of GGC on GSH levels.
Table 1: In Vitro Studies on GGC Supplementation
| Cell Type | GGC Concentration | Duration of Treatment | Fold Increase in GSH (Mean ± SD) | Reference |
| Human Astrocytes | 200 µM | 24 hours | Not specified, but significantly increased | [7] |
| 3D-differentiated CF Human Bronchial Cells | 50 µM | 24 hours | Significant increase over control | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 50, 100, 1000 µM | 24 hours | Decreased GSH levels observed* | [9] |
*Note: This study reported a decrease in GSH with GGC treatment in HUVEC cells, suggesting cell-type specific effects or different experimental conditions.
Table 2: In Vivo and Human Studies on GGC Supplementation
| Subject | GGC Dosage | Route of Administration | Time Point | % Increase in Lymphocyte GSH (Mean ± SD) | Reference |
| Healthy Human Adults (n=14) | 2 g | Oral | 90 min | 53 ± 47% | [10] |
| Healthy Human Adults (n=9) | 2 g | Oral | t-max (~3h) | ~2-fold increase from basal | [11] |
| Healthy Human Adults (n=9) | 4 g | Oral | t-max (~3h) | ~3-fold increase from basal | [11] |
| Mice | 400 mg/kg | Intravenous | 90 min | ~1.88-fold increase in RBC GSH | [12] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Cultures with Gamma-Glutamylcysteine
This protocol outlines a general procedure for treating adherent cell cultures with GGC to assess its impact on intracellular GSH levels.
Materials:
-
Gamma-Glutamylcysteine (GGC)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Reagents for cell lysis (e.g., RIPA buffer, or as specified by the GSH assay kit)
-
Reagents and instrumentation for quantifying intracellular GSH (see Protocol 3)
-
Reagents for protein quantification (e.g., BCA assay kit)
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of GGC Stock Solution: Prepare a stock solution of GGC in a suitable solvent (e.g., sterile water or PBS). The concentration should be high enough to allow for dilution into the cell culture medium without significantly altering the medium's composition. Filter-sterilize the stock solution.
-
Treatment:
-
Remove the existing cell culture medium.
-
Add fresh medium containing the desired final concentration of GGC (e.g., 50-200 µM). Include a vehicle control (medium with the solvent used for the GGC stock solution).
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer. The choice of buffer will depend on the downstream GSH assay. For many commercial kits, a specific lysis/deproteinization buffer is provided.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Quantification:
-
Measure the intracellular GSH concentration in the supernatant using a suitable assay (see Protocol 3).
-
Measure the total protein concentration in the lysate using a BCA assay or similar method.
-
Normalize the GSH concentration to the total protein concentration to account for variations in cell number.
-
Caption: Workflow for in vitro GGC treatment and analysis.
Protocol 2: Measurement of Glutamate-Cysteine Ligase (GCL) Activity
Several methods can be used to measure GCL activity. Here, we provide an overview of two common approaches.
A. HPLC with Electrochemical Detection
This method directly measures the product of the GCL reaction, γ-glutamylcysteine, which is electrochemically active.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 0.1 M Tris-HCl, 0.15 M KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2
-
Substrate Solution: 10 mM ATP, 10 mM L-cysteine, 40 mM L-glutamate in assay buffer
-
Stop Solution: 5-sulfosalicylic acid (SSA) to a final concentration of 50 mM
-
HPLC system with an electrochemical detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., as described in Gegg et al., 2002, typically a buffered aqueous solution with an organic modifier)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates. Protein concentration should be determined.
-
Reaction:
-
In a microcentrifuge tube, combine 40 µg of protein lysate with the assay buffer to a final volume of 90 µl.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µl of the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 90 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding the stop solution.
-
-
Analysis:
-
Centrifuge the samples to pellet precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate γ-glutamylcysteine from other components using an appropriate HPLC method.
-
Detect γ-glutamylcysteine using the electrochemical detector.
-
Quantify the amount of γ-glutamylcysteine produced by comparing the peak area to a standard curve of known γ-glutamylcysteine concentrations.
-
Calculate GCL activity as nmol of γ-glutamylcysteine synthesized per minute per mg of protein.
-
B. NADH Recycling Assay (Spectrophotometric)
This is a coupled enzyme assay where the ADP produced by the GCL reaction is used to generate a product that can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysate
-
4x Assay Buffer: 400 mM Tris (pH 8.0), 600 mM KCl, 20 mM ATP, 8 mM phosphoenolpyruvate, 8 mM EDTA, 80 mM MgCl₂
-
Substrates: L-glutamate and L-cysteine at varying concentrations
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase
-
NADH
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate, add 0.5–1.0 µg of protein lysate to wells containing varying concentrations of L-glutamate and L-cysteine.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the 4x assay buffer and the coupling enzymes/NADH mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to GCL activity.
-
Calculation: Calculate GCL activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
A widely used and reliable method for quantifying intracellular GSH is through the use of commercially available kits, such as the GSSG/GSH Quantification Kit.
Materials:
-
GSSG/GSH Quantification Kit (e.g., from Dojindo)
-
Cell or tissue lysate
-
5-Sulfosalicylic acid (SSA) for deproteinization
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure (based on a typical kit protocol):
-
Sample Preparation:
-
Cells: Lyse cells (e.g., by freezing and thawing) and deproteinize the lysate by adding SSA. Centrifuge and collect the supernatant.
-
Tissues: Homogenize the tissue in SSA solution. Centrifuge and collect the supernatant.
-
-
Assay for Total Glutathione (GSH + GSSG):
-
Prepare GSH standards of known concentrations.
-
In a 96-well plate, add samples and standards to separate wells.
-
Add the kit's buffer and enzyme solution to each well.
-
Incubate as per the manufacturer's instructions (e.g., 37°C for 1 hour).
-
Add the substrate (e.g., DTNB) to initiate the colorimetric reaction.
-
Read the absorbance at the specified wavelength (e.g., 412 nm).
-
-
Assay for Oxidized Glutathione (GSSG):
-
To a separate aliquot of the sample, add a masking reagent that specifically reacts with and removes GSH.
-
Follow the same procedure as for total glutathione, using GSSG standards.
-
-
Calculation:
-
Determine the concentrations of total glutathione and GSSG from their respective standard curves.
-
Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.
-
Conclusion
The use of gamma-glutamylcysteine provides a powerful strategy to circumvent the natural feedback inhibition of GCL, offering a direct route to boost intracellular glutathione levels. This approach has demonstrated efficacy in both in vitro and in vivo models, highlighting its potential for therapeutic applications in conditions characterized by GSH deficiency and oxidative stress. The protocols provided herein offer a starting point for researchers to investigate the effects of GGC in their specific systems of interest. Careful optimization of experimental conditions, particularly GGC concentration and treatment duration, is recommended for each cell type and experimental model.
References
- 1. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]
- 3. Thiol-Based Regulation of Redox-Active Glutamate-Cysteine Ligase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Feedback and Pharmacological Inhibition of Saccharomyces cerevisiae Glutamate Cysteine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 8. Novel Antioxidant Therapy with the Immediate Precursor to Glutathione, γ-Glutamylcysteine (GGC), Ameliorates LPS-Induced Cellular Stress in In Vitro 3D-Differentiated Airway Model from Primary Cystic Fibrosis Human Bronchial Cells [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Following Gamma-glutamylcysteine TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamylcysteine (γ-GC) is a dipeptide and the immediate precursor to the ubiquitous antioxidant glutathione (GSH).[1] The trifluoroacetic acid (TFA) salt of γ-GC is a common formulation used in research. Due to its role in replenishing intracellular GSH, γ-GC TFA is of significant interest for its potential therapeutic applications in conditions associated with oxidative stress and for its ability to modulate cellular responses to various stimuli. This document provides detailed application notes and protocols for assessing cell viability following treatment with Gamma-glutamylcysteine TFA.
Mechanism of Action
Gamma-glutamylcysteine is transported into cells where it is readily converted to GSH by the enzyme glutathione synthetase (GSS).[1] This bypasses the rate-limiting step in de novo GSH synthesis, which is the formation of γ-GC by glutamate-cysteine ligase (GCL).[2] By increasing intracellular GSH levels, γ-GC enhances the cell's antioxidant capacity, protecting it from damage induced by reactive oxygen species (ROS) and certain toxins. Elevated GSH levels can influence a variety of cellular processes, including cell proliferation, apoptosis, and drug resistance.
Data Presentation: Quantitative Effects of Gamma-glutamylcysteine on Cell Viability
The following tables summarize the quantitative effects of γ-GC treatment on cell viability in various cell lines and under different experimental conditions.
Table 1: Protective Effect of γ-GC Pretreatment on Neurons and Astrocytes Under Oxidative Stress
| Cell Type | Treatment | γ-GC Concentration | Incubation Time | Viability Assay | Observed Effect on Cell Viability |
| Astrocytes | Hydrogen Peroxide (H₂O₂) | 100 µM | 2 hours | MTT | Fully reversed H₂O₂-induced decrease in cell viability. |
| Astrocytes | Hydrogen Peroxide (H₂O₂) | 500 µM | 2 hours | MTT | Fully reversed H₂O₂-induced decrease in cell viability. |
| Neurons | Hydrogen Peroxide (H₂O₂) | 100 µM | 2 hours | MTT | Not sufficient to significantly alter overall neuronal viability after H₂O₂ exposure, though a reduction in mitochondrial dysfunction was noted. |
| Neurons | Hydrogen Peroxide (H₂O₂) | 500 µM | 2 hours | MTT | Significantly attenuated the H₂O₂-induced decrease in cell viability. |
Table 2: Effect of γ-GC on HT22 Neuronal Cells Following Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
| Cell Line | Treatment | γ-GC Concentration | Viability Assay | % Cell Viability (Mean ± SD) |
| HT22 | Control | - | CCK-8 | 100 |
| HT22 | OGD/R | - | CCK-8 | 47.06 ± 1.07 |
| HT22 | OGD/R + γ-GC | 2 mM | CCK-8 | 62.83 ± 4.93 |
| HT22 | OGD/R + γ-GC | 4 mM | CCK-8 | 79.66 ± 1.39 |
Table 3: Effect of γ-GC on Metabolic Viability of Cystic Fibrosis Human Bronchial Epithelial Cells
| Cell Type | Treatment | γ-GC Concentration Range | Viability Assay | Observed Effect on Metabolic Viability |
| Cystic Fibrosis Human Bronchial Epithelial Cells | Lipopolysaccharide (LPS) | 2 to 50 µM | MTT | Significantly increased metabolic activity. |
Signaling Pathways
The primary signaling pathway influenced by Gamma-glutamylcysteine is the glutathione synthesis pathway. This pathway is intricately regulated, in part by the Nrf2 signaling pathway, which responds to oxidative stress.
References
Application Note: Measuring Changes in the GSH/GSSG Ratio Following γ-L-glutamyl-L-cysteine (GGC) Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system.[1][2] It plays a pivotal role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis.[1][2] Under conditions of oxidative stress, GSH is oxidized to glutathione disulfide (GSSG).[3] The ratio of reduced GSH to its oxidized form, GSSG, is a primary indicator of cellular health and is considered a key biomarker of oxidative stress.[2][4][5] In healthy cells, the GSH/GSSG ratio is typically high, often exceeding 100:1, while a decrease in this ratio is indicative of oxidative damage.[4][6]
The biosynthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-L-glutamyl-L-cysteine (GGC) from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).[1][7] GGC then combines with glycine in a reaction catalyzed by glutathione synthetase (GS) to form GSH.[2][7] Administration of GGC, the direct precursor to GSH, can effectively bypass the rate-limiting GCL step, providing a promising therapeutic strategy to replenish depleted GSH levels under oxidative stress conditions.[8][9]
This application note provides a detailed framework and experimental protocols for researchers to accurately quantify changes in the GSH and GSSG levels, and thereby the GSH/GSSG ratio, in biological samples following the administration of GGC.
GGC Metabolism and the Glutathione Redox Cycle
GGC administration directly provides the substrate for the final step of glutathione synthesis. Once transported into the cell, GGC is rapidly converted to GSH by the enzyme glutathione synthetase. The newly synthesized GSH can then participate in the glutathione redox cycle to mitigate oxidative stress.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and reproducible results. Key considerations include the selection of an appropriate model, dosage, time course, and proper controls.
Key Considerations:
-
Biological Model: In vitro studies using primary cells or cell lines (e.g., HUVECs, astrocytes) or in vivo animal models (e.g., rats, mice) can be used.[9][10][11]
-
GGC Dosage: A dose-response study is recommended to determine the optimal concentration of GGC.
-
Oxidative Challenge: To assess the protective effects of GGC, an oxidative stressor (e.g., hydrogen peroxide, paraquat, tert-butyl hydroperoxide) can be introduced.[11]
-
Controls:
-
Vehicle Control: Cells or animals treated with the vehicle used to dissolve GGC.
-
Positive Control: Cells or animals treated with the oxidative stressor alone.
-
GGC Control: Cells or animals treated with GGC alone to observe its effect on basal GSH levels.
-
-
Time Course: Samples should be collected at multiple time points after GGC administration to capture the dynamics of GSH synthesis and turnover.
The general workflow involves sample collection and immediate stabilization, followed by processing to separate GSH and GSSG for quantification.
Protocols
Protocol 1: Sample Preparation
Accurate measurement of the GSH/GSSG ratio is highly dependent on proper sample handling to prevent the artificial oxidation of GSH during preparation.[12][13] The immediate addition of a thiol-scavenging agent like N-ethylmaleimide (NEM) is critical to mask the free thiol group of GSH.[13]
Required Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
5% 5-Sulfosalicylic acid (SSA), ice-cold[14]
-
N-ethylmaleimide (NEM) solution
-
Microcentrifuge capable of ≥10,000 x g at 4°C
-
Microcentrifuge tubes
A. Cultured Cells (Adherent or Suspension)
-
Harvest cells (~1-5 x 10⁶). For adherent cells, scrape them into media.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.[14]
-
To the cell pellet, add 100 µL of ice-cold 5% SSA containing NEM (final concentration of 10-40 mM).
-
Lyse the cells by vigorous vortexing or sonication on ice.
-
Incubate for 10 minutes on ice to allow for complete protein precipitation.[14]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]
-
Carefully collect the supernatant, which contains the stabilized GSH and GSSG, for analysis.
B. Tissue Samples
-
Excise tissue immediately and flash-freeze in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue (~50-100 mg).
-
Homogenize the tissue in 5-10 volumes of ice-cold 5% SSA containing NEM.[15]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[15]
-
Collect the supernatant for analysis.
C. Whole Blood
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
To measure GSSG, immediately add 100 µL of whole blood to a microcentrifuge tube containing a thiol scavenger.[16]
-
To measure total glutathione, add 50 µL of whole blood to a separate empty tube.[16]
-
Freeze samples at -70°C to lyse the red blood cells.[16]
-
For processing, thaw the samples and add ice-cold 5% SSA. Vortex briefly.[16]
-
Centrifuge at ≥1000 x g for 10 minutes at 4°C.[16]
-
Collect the supernatant for the assay.
Protocol 2: Quantification by Enzymatic Recycling Method (DTNB Assay)
This method is based on the reaction of GSH with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.[3][12] Glutathione reductase (GR) is included to recycle GSSG back to GSH, allowing the total glutathione concentration to be determined from the rate of TNB formation.[12]
Assay Principle:
-
Total Glutathione (GSH + GSSG): In one set of wells, the sample (without scavenger) is mixed with DTNB and GR. The rate of color change is proportional to the total glutathione concentration.
-
GSSG Measurement: In a second set of wells, the sample pre-treated with a GSH scavenger (like NEM or 2-vinylpyridine) is used.[3][17] The scavenger blocks any reaction from the original GSH. GR reduces the GSSG to GSH, which then reacts with DTNB. The rate of color change is proportional to the GSSG concentration.
Procedure:
-
Prepare Standards: Prepare serial dilutions of GSH and GSSG standards in the same buffer as the samples (e.g., 0.5% SSA). Typical ranges are 0-50 µM for total glutathione and 0-25 µM for GSSG.[15]
-
Set up 96-well plate:
-
Prepare Reaction Mix: Prepare a fresh reaction mix containing Assay Buffer, DTNB, and NADPH.
-
Assay:
-
For Total Glutathione: Add the reaction mix to the wells. Add GR to initiate the reaction.
-
For GSSG: Add the reaction mix to the wells containing scavenger-treated samples. Add GR to initiate the reaction.
-
-
Read Absorbance: Immediately measure the absorbance at 405 or 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.[17][18] Alternatively, an endpoint assay can be performed after a fixed incubation time.[18]
-
Calculate Concentrations: Determine the rate of change in absorbance (ΔA/min) for each well. Plot the standard curves (ΔA/min vs. concentration) for both GSH and GSSG. Calculate the concentrations of total glutathione and GSSG in the samples from their respective standard curves.
-
Calculate GSH/GSSG Ratio:
-
Calculate the concentration of reduced GSH: [GSH] = [Total Glutathione] - (2 x [GSSG]) . Note: Two molecules of GSH form one molecule of GSSG.
-
Calculate the ratio: GSH/GSSG Ratio = [GSH] / [GSSG] .
-
Data Presentation and Interpretation
Results should be presented clearly to allow for straightforward comparison between different treatment groups. A tabular format is highly recommended.
Example Data: The following table shows hypothetical data from an experiment where a human cell line was exposed to an oxidative stressor (H₂O₂) with or without pre-treatment with GGC.
| Treatment Group | Total GSH (µM) | GSSG (µM) | Calculated GSH (µM) | GSH/GSSG Ratio |
| Vehicle Control | 45.2 ± 3.1 | 0.21 ± 0.03 | 44.8 ± 3.1 | 213.3 |
| H₂O₂ (100 µM) | 31.5 ± 2.5 | 1.35 ± 0.11 | 28.8 ± 2.6 | 21.3 |
| GGC (100 µM) + H₂O₂ | 42.1 ± 2.9 | 0.52 ± 0.06 | 41.1 ± 2.9 | 79.0 |
| GGC (200 µM) + H₂O₂ | 48.8 ± 3.5 | 0.33 ± 0.04 | 48.1 ± 3.5 | 145.8 |
Values are presented as Mean ± SD.
Interpretation:
-
Oxidative Stress: The H₂O₂ treatment group shows a significant decrease in the GSH/GSSG ratio, indicating a shift towards an oxidized state.[3]
-
Protective Effect of GGC: Pre-treatment with GGC demonstrates a dose-dependent protective effect. It helps maintain higher levels of reduced GSH and significantly increases the GSH/GSSG ratio compared to the H₂O₂-only group, indicating mitigation of oxidative stress.[8][9] This suggests that GGC administration successfully bolstered the cellular antioxidant capacity by increasing the substrate for GSH synthesis.[8]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low GSH/GSSG Ratio in Controls | Artificial oxidation of GSH during sample prep. | Ensure immediate addition of a thiol scavenger (e.g., NEM) upon sample collection. Keep samples on ice at all times. |
| High Variability Between Replicates | Pipetting errors; Inconsistent sample handling. | Use calibrated pipettes; Ensure thorough mixing; Perform triplicate measurements for each sample.[15] |
| Low Signal or Absorbance | Insufficient sample concentration; Inactive enzyme or reagents. | Concentrate the sample or use a larger starting volume; Check the expiration dates and storage conditions of kit components; Prepare fresh reagents. |
| Non-linear Standard Curve | Incorrect standard dilutions; Saturation of the reaction. | Prepare fresh standards and verify concentrations; Dilute samples to fall within the linear range of the assay.[19] |
References
- 1. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione - Wikipedia [en.wikipedia.org]
- 3. GSH/GSSG Assay: GSH/GSSG Microplate Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 4. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of oxidized/reduced glutathione ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Glutamylcysteine Alleviates Ischemic Stroke-Induced Neuronal Apoptosis by Inhibiting ROS-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of oxidative stress by γ-glutamylcysteine (GGC) and conjugated linoleic acid (CLA) isomer mixture in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ratios of biliary glutathione disulfide (GSSG) to glutathione (GSH): a potential index to screen drug-induced hepatic oxidative stress in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. eaglebio.com [eaglebio.com]
- 17. researchgate.net [researchgate.net]
- 18. GSSG/GSH Quantification Kit G257 manual | DOJINDO [dojindo.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Gamma-glutamylcysteine (TFA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamma-glutamylcysteine (GGC) containing trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Gamma-glutamylcysteine (GGC) and why is it important?
A1: Gamma-glutamylcysteine (GGC) is a dipeptide composed of glutamic acid and cysteine. It is the immediate precursor to the antioxidant glutathione (GSH), a critical molecule for protecting cells from oxidative damage.[1] GGC is synthesized in a key step catalyzed by the enzyme γ-glutamylcysteine synthetase.[2] Due to its role in GSH synthesis, GGC is investigated for its therapeutic potential in conditions associated with oxidative stress.
Q2: Why is Trifluoroacetic acid (TFA) present in my GGC sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis of peptides like GGC. It is essential for cleaving the synthesized peptide from the resin and is also used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to achieve high purity.[3][4][5] While much of the free TFA is removed during lyophilization (freeze-drying), it often remains as a counterion bound to the GGC molecule, forming a TFA salt.[3][5]
Q3: How can residual TFA affect my experiments with GGC?
A3: Residual TFA can significantly impact experimental outcomes in several ways:
-
Biological Assays: TFA can be cytotoxic even at nanomolar concentrations, potentially inhibiting or, in some cases, stimulating cell proliferation.[4][6][7] This can lead to misinterpretation of GGC's biological activity. It can also act as an allosteric modulator of receptors and interfere with enzymatic assays.[4][5][7]
-
Structural Analysis: TFA has a strong absorbance in the infrared spectrum, which can interfere with the analysis of GGC's secondary structure.[4][5]
-
pH Alteration: As a strong acid, TFA can lower the pH of your experimental solutions, which can affect the stability and activity of GGC and other components in the assay.[4][5]
Q4: What are the storage recommendations for GGC TFA salt?
A4: For long-term stability, it is recommended to store GGC TFA salt solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8] When preparing stock solutions, if solubility is an issue, gentle warming to 37°C or sonication can be used.[8]
Troubleshooting Guide
Problem 1: Inconsistent or Poor HPLC Resolution
Q: My HPLC chromatogram for GGC shows broad, tailing, or split peaks. What could be the cause and how can I fix it?
A: Poor peak shape in HPLC analysis of GGC can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Check Mobile Phase Composition:
-
TFA Concentration: Ensure the TFA concentration is optimal and consistent in both mobile phase solvents (typically 0.1%). Inconsistent TFA levels can lead to baseline noise and poor peak shape.
-
pH: The pH of the mobile phase is critical for ionizing GGC. For reversed-phase HPLC, a low pH (around 2.5-3.0) is often used to ensure consistent protonation of the molecule.
-
Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
-
Column Issues:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol).
-
Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases. If flushing does not improve peak shape, the column may need to be replaced.
-
-
Sample Preparation:
-
Sample Solvent: Dissolve your GGC sample in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.
-
Problem 2: GGC Degradation or Oxidation
Q: I suspect my GGC is degrading or forming disulfide-linked dimers. How can I prevent this?
A: GGC, due to its free thiol group from the cysteine residue, is susceptible to oxidation, which can lead to the formation of dimers or other oxidized species. Here are some preventative measures:
-
Use of Reducing Agents: For applications where the reduced form of GGC is critical, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your buffers. However, be mindful that these agents can interfere with certain assays.
-
Degas Buffers: Oxygen in your buffers can promote oxidation. Degassing buffers by sonication, sparging with an inert gas like nitrogen or argon, or vacuum filtration can help minimize this.
-
pH Control: The thiol group of cysteine is more readily oxidized at neutral to alkaline pH. Maintaining a slightly acidic pH can help slow down the rate of oxidation.
-
Proper Storage: Store GGC solutions frozen at -20°C or -80°C and minimize freeze-thaw cycles.[8][9] When preparing samples, keep them on ice.
Problem 3: Unexpected Results in Biological Assays
Q: I am observing unexpected cytotoxicity or inconsistent results in my cell-based assays with GGC. Could TFA be the culprit?
A: Yes, residual TFA is a common cause of unexpected biological effects.
-
TFA-induced Cytotoxicity: TFA has been shown to be toxic to various cell lines, even at low concentrations.[4][6] What appears to be a biological effect of GGC could be an artifact of TFA.
-
Control Experiments: To determine if TFA is affecting your results, run a control experiment with a TFA solution at a concentration equivalent to that in your GGC sample.
-
TFA Removal: If TFA is found to be interfering, it is crucial to remove it or exchange it for a more biologically compatible counterion like acetate or hydrochloride.[5]
Data Presentation: Comparison of TFA Removal Methods
The efficiency of TFA removal can vary depending on the method used. Below is a summary of common methods and their reported efficiencies.
| Method | Principle | Reported Efficiency | Advantages | Disadvantages |
| Lyophilization with HCl | Repeatedly dissolving the peptide in a dilute HCl solution and lyophilizing. The volatile TFA is removed as the peptide hydrochloride salt is formed. | Can reduce TFA content to <1% after several cycles.[10] | High efficiency, relatively simple procedure. | Can be time-consuming due to multiple cycles; exposure to strong acid may degrade sensitive peptides.[11] |
| Ion-Exchange Chromatography | Passing the peptide solution through an anion-exchange resin that has been pre-equilibrated with a buffer containing the desired counterion (e.g., acetate). | Can achieve >95% TFA removal.[12][13] | High efficiency, can be performed with standard lab equipment. | May require optimization of the resin and elution conditions; potential for sample loss. |
| Reversed-Phase HPLC | Using a mobile phase containing the desired counterion (e.g., acetic acid instead of TFA) during the final purification step. | Less efficient than other methods, may only achieve partial exchange.[13] | Can be integrated into the purification workflow. | Often results in incomplete TFA removal. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging TFA counterions for hydrochloride.
-
Dissolve the GGC-TFA: Dissolve the GGC-TFA salt in a 100 mM hydrochloric acid (HCl) solution.
-
Incubate: Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For optimal TFA removal, repeat steps 1-4 at least two more times.[14]
-
Final Reconstitution: After the final lyophilization, reconstitute the GGC hydrochloride salt in your desired buffer for the experiment.
Protocol 2: HPLC Analysis of Gamma-glutamylcysteine
This protocol provides a general method for the analysis of GGC using reversed-phase HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 50-70%) over 20-30 minutes. The exact gradient will need to be optimized for your specific system and GGC purity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm.
-
Sample Preparation: Dissolve the GGC sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: General workflow for the synthesis and purification of Gamma-glutamylcysteine (GGC).
Caption: Troubleshooting decision tree for poor HPLC peak shape in GGC analysis.
Caption: Potential degradation and side-reaction pathways for Gamma-glutamylcysteine.
References
- 1. Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. peptide.com [peptide.com]
Potential degradation products of Gamma-glutamylcysteine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-glutamylcysteine (γ-GC) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of γ-glutamylcysteine in solution?
A1: In solution, γ-glutamylcysteine (γ-GC) can degrade through several pathways, primarily forming:
-
γ-Glutamylcystine: The disulfide dimer of γ-GC, formed through oxidation of the thiol group. This is a common degradation product when solutions are exposed to air (oxygen).
-
Pyroglutamic acid (5-oxoproline): This is formed through an internal cyclization reaction of the glutamate moiety. This process can be catalyzed by heat and acidic conditions. In biological systems, the accumulation of γ-GC can lead to its conversion to pyroglutamic acid[1].
-
Glutamate and Cysteine: These are the constituent amino acids of γ-GC and can be formed by hydrolysis of the γ-glutamyl peptide bond. This hydrolysis is often catalyzed by enzymes like γ-glutamyl transpeptidase (GGT) in biological samples.
Q2: How stable is γ-glutamylcysteine in biological samples like plasma or serum?
A2: γ-Glutamylcysteine is relatively unstable in biological fluids due to enzymatic activity. Studies have shown that the half-life of γ-GC is approximately 11 minutes in rat serum and about 17 minutes in human plasma[1]. Therefore, immediate processing or the use of enzyme inhibitors is crucial for accurate quantification in these matrices.
Q3: What are the optimal storage conditions for γ-glutamylcysteine solutions?
A3: To minimize degradation, stock solutions of γ-glutamylcysteine should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -80°C. For short-term storage, 4°C is preferable to room temperature. Solutions should be deoxygenated and protected from light to reduce oxidation. The pH of the solution should be kept neutral to slightly acidic, as alkaline conditions can accelerate degradation.
Q4: Can the sample preparation method itself cause degradation of γ-glutamylcysteine?
A4: Yes, certain sample preparation techniques can lead to the artificial formation of degradation products. For instance, derivatization using 2 M HCl in methanol at 80°C has been shown to cause the conversion of γ-glutamyl peptides into pyroglutamate[2]. It is essential to use methods that stabilize the thiol group and prevent hydrolysis, such as immediate deproteinization with acids like sulfosalicylic acid (SSA) and derivatization of the thiol group with reagents like N-ethylmaleimide (NEM) for analysis of biological samples[3][4].
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of γ-glutamylcysteine.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| A new peak appears and grows over time in my γ-GC standard solution. | Oxidation of γ-GC to its disulfide dimer, γ-glutamylcystine. | Prepare fresh standards before each experiment. If storing solutions, deoxygenate the solvent and store at -80°C. Consider adding a reducing agent like DTT to enzymatic assays if appropriate. |
| An unexpected peak corresponding to pyroglutamic acid is observed. | 1. Degradation of γ-GC due to heat or acidic pH during sample processing. 2. Artifact from derivatization with acidic alcohols[2]. | 1. Keep samples on ice and minimize exposure to harsh pH conditions. 2. Validate your sample preparation method for artifact formation. Consider alternative derivatization or direct analysis methods. |
| Broad or split peaks for γ-GC. | 1. Poor column condition. 2. Incompatibility between the sample solvent and the mobile phase. 3. Column overload. | 1. Flush the column or replace it if necessary. 2. Dissolve the sample in the initial mobile phase whenever possible[5][6]. 3. Reduce the injection volume or sample concentration[5]. |
Issue 2: Low or No Recovery of γ-Glutamylcysteine
| Symptom | Possible Cause | Suggested Solution |
| Consistently low signal for γ-GC in biological samples. | Enzymatic degradation by γ-glutamyl transpeptidase (GGT) or other proteases during sample collection and preparation[1]. | Add a GGT inhibitor, such as acivicin, to the sample immediately after collection. Perform sample processing at low temperatures (4°C) to reduce enzyme activity. |
| Loss of γ-GC during sample storage. | Oxidation and/or hydrolysis in solution. | For long-term storage, immediately after preparation, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, keep on ice. |
| Low recovery after protein precipitation. | Adsorption of γ-GC to precipitated proteins. | Ensure complete protein precipitation and efficient extraction of the supernatant. Validate your extraction procedure for recovery efficiency. |
Data Presentation
Table 1: Stability of γ-Glutamylcysteine in Biological Fluids
| Matrix | Parameter | Value | Reference |
| Rat Serum | Half-life (t½) | 11 ± 1 minutes | [1] |
| Human Plasma | Half-life (t½) | 17 ± 8 minutes | [1] |
| Rat Serum | Initial Degradation Velocity (γ-Glu-L-Cys) | 0.22 ± 0.03 mM/min | [1] |
| Rat Serum | Initial Degradation Velocity (γ-Glu-D-Cys) | 0.12 ± 0.02 mM/min | [1] |
Experimental Protocols
Protocol 1: Analysis of γ-Glutamylcysteine and its Degradation Products by HPLC-UV
This protocol is adapted from a method for analyzing glutathione and its related impurities, including γ-glutamylcysteine and pyroglutamic acid[7].
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase: Isocratic elution with a suitable buffer, for example, 10 mM potassium dihydrogen phosphate (KH2PO4) adjusted to pH 3.0 with phosphoric acid.
-
Standards: Prepare stock solutions of γ-glutamylcysteine and pyroglutamic acid in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
For pure solutions, dissolve the sample in the mobile phase.
-
For biological samples, perform protein precipitation by adding an equal volume of ice-cold 10% sulfosalicylic acid (SSA). Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject prepared standards to determine retention times and create a calibration curve.
-
Inject prepared samples and quantify the analytes based on the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of γ-Glutamylcysteine and its Disulfide
This protocol is based on methods for the analysis of thiols and their disulfides in biological samples[3][8].
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: HILIC or a suitable reverse-phase column.
-
-
Reagents:
-
N-ethylmaleimide (NEM) for derivatization of the reduced form.
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-labeled γ-GC).
-
Mobile phases appropriate for the chosen column (e.g., acetonitrile and water with formic acid).
-
-
Sample Preparation:
-
To prevent auto-oxidation, immediately after collection, add NEM to the sample to derivatize the free thiol group of γ-GC.
-
Perform protein precipitation with an acid like sulfosalicylic acid (SSA) or perchloric acid.
-
Add the internal standard.
-
Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Optimize the gradient elution to achieve separation of the NEM-derivatized γ-GC and the underivatized disulfide form.
-
Operate the mass spectrometer in positive ion mode.
-
Determine the specific multiple reaction monitoring (MRM) transitions for γ-GC-NEM and γ-glutamylcystine.
-
-
Quantification:
-
Quantify the analytes using the ratio of the peak area of the analyte to the peak area of the corresponding internal standard.
-
Visualizations
Caption: Degradation pathways of γ-glutamylcysteine in solution.
Caption: General experimental workflow for γ-GC analysis.
Caption: The γ-Glutamyl cycle and related degradation pathways.
References
- 1. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. An isocratic HPLC-UV analytical procedure for assessment of glutathione and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Delivery of Gamma-Glutamylcysteine (γ-GC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the cellular delivery of gamma-glutamylcysteine (γ-GC).
Frequently Asked Questions (FAQs)
1. Why is direct supplementation with Glutathione (GSH) often ineffective for increasing intracellular levels?
Direct supplementation with GSH is generally inefficient for two main reasons:
-
Unfavorable Concentration Gradient: The intracellular concentration of GSH is typically in the millimolar (mM) range, which is about 1000 times higher than in the extracellular environment (plasma). This steep concentration gradient makes passive uptake thermodynamically unfavorable.[1][2]
-
Enzymatic Degradation: Many cell types have a membrane-bound ectoenzyme called γ-glutamyltransferase (GGT) that breaks down extracellular GSH into its constituent amino acids (glutamate, cysteine, and glycine).[1][3]
2. What is the primary advantage of using γ-Glutamylcysteine (γ-GC) over GSH or N-acetylcysteine (NAC) for boosting intracellular GSH?
Using γ-GC offers a significant advantage because it is the immediate precursor to GSH and can bypass the rate-limiting step in GSH synthesis.[4][5][6] The synthesis of GSH is a two-step process:
-
Glutamate-cysteine ligase (GCL) combines glutamate and cysteine to form γ-GC. This step is the rate-limiting and is subject to feedback inhibition by GSH.[7][8]
-
GSH synthetase (GS) adds glycine to γ-GC to form GSH. This step is not inhibited by GSH.[7][9]
By providing γ-GC directly, you bypass the GCL-catalyzed step, thus circumventing the feedback inhibition and more directly fueling GSH synthesis.[3][9] In contrast, NAC provides the substrate cysteine for the GCL-catalyzed reaction, which is still subject to feedback inhibition by GSH.[6]
3. What are the typical concentrations of γ-GC used in cell culture experiments?
The effective concentration of γ-GC can vary depending on the cell type and experimental conditions. However, studies have shown efficacy in the micromolar (µM) range. For example:
-
In primary astrocyte and neuron cultures, pretreatment with 100 µM and 500 µM γ-GC was shown to be protective against oxidative stress.[4]
-
In cystic fibrosis human airway epithelial cells, GGC treatment between 2 to 50 µM significantly increased metabolic activity.[1]
-
In human astrocytes, 200 µM γ-GC was used to ameliorate oxidative damage.[10]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
4. How stable is γ-Glutamylcysteine in solution?
γ-Glutamylcysteine solutions should be prepared fresh for optimal activity. If storage is necessary, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture.[11] For experimental use, it is best to prepare working solutions from the stock solution immediately before application to cell cultures.
Troubleshooting Guides
Issue 1: Low or no increase in intracellular GSH levels after γ-GC treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal γ-GC Concentration | Perform a dose-response experiment with a range of γ-GC concentrations (e.g., 10 µM to 500 µM) to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal incubation period for maximal GSH synthesis. In human studies, peak lymphocyte GSH levels were observed 2-3 hours after oral γ-GC administration.[12] |
| γ-GC Degradation | Prepare fresh γ-GC solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[11] |
| Low Glutathione Synthetase (GS) Activity | Confirm GS expression and activity in your cell model. While not typically the rate-limiting step, very low GS levels could hinder the conversion of γ-GC to GSH. |
| Issues with GSH Measurement Assay | Verify the accuracy and sensitivity of your GSH detection method. Run positive and negative controls. Consider using a different assay for confirmation (e.g., HPLC vs. a fluorescent dye-based assay). |
Issue 2: High variability in intracellular GSH measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells or flasks, as GSH levels can be influenced by cell density. |
| Cell Health and Viability | Monitor cell viability using methods like Trypan Blue exclusion or an MTT assay. High cell death will lead to inconsistent results. |
| Sample Preparation Inconsistency | Standardize your sample preparation protocol, including cell lysis and protein quantification steps. Ensure complete cell lysis to release all intracellular GSH. |
| Oxidation of GSH during Sample Handling | Work quickly and on ice during sample preparation to minimize the oxidation of GSH to GSSG. Consider adding a reducing agent like dithiothreitol (DTT) to your lysis buffer if your assay measures only reduced GSH.[13] |
Data Presentation
Table 1: Effects of γ-GC Treatment on Intracellular GSH Levels in Various Cell Types
| Cell Type | γ-GC Concentration | Incubation Time | Fold Increase in GSH (approx.) | Reference |
| Human Lymphocytes (in vivo) | 2 g (oral dose) | 3 hours | 2-fold | [12][14] |
| Human Lymphocytes (in vivo) | 4 g (oral dose) | 3 hours | 3-fold | [12][14] |
| Primary Rat Neurons | 500 µM | 2 hours (pretreatment) | Significant increase | [4] |
| Primary Rat Astrocytes | 100-500 µM | 2 hours (pretreatment) | No significant increase in total GSH, but increased GSH:GSSG ratio | [4] |
| RAW264.7 Macrophages | 2-4 µM | 4 hours | Significant increase | [3] |
Experimental Protocols
Protocol 1: Assessment of Intracellular GSH Levels using a Monochlorobimane (MCB)-based Fluorescent Assay
This protocol is based on the use of monochlorobimane (MCB), a cell-permeable dye that becomes fluorescent upon binding to reduced glutathione (GSH).[15]
Materials:
-
Cell culture medium
-
γ-Glutamylcysteine (γ-GC)
-
Phosphate-buffered saline (PBS)
-
Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (optional, for plate reader-based assays)
-
96-well black, clear-bottom plates (for fluorescence plate reader) or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other appropriate culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
γ-GC Treatment: Treat the cells with the desired concentrations of γ-GC for the determined incubation time. Include an untreated control group.
-
MCB Staining:
-
Prepare a working solution of MCB in pre-warmed cell culture medium or PBS. A final concentration of 50-100 µM is often used, but this should be optimized.
-
Remove the γ-GC containing medium from the cells and wash once with warm PBS.
-
Add the MCB working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Flow Cytometry: After incubation, wash the cells with PBS, detach them (e.g., with trypsin), and resuspend in PBS. Analyze the cells on a flow cytometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[15]
-
Fluorescence Plate Reader: After incubation, wash the cells with PBS. You can either read the fluorescence of the live cells directly in the plate or lyse the cells with a suitable buffer before reading. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[15]
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of the treated samples to the untreated control to determine the relative increase in intracellular GSH.
Protocol 2: Spectrophotometric Assay for γ-Glutamylcysteine Synthetase (GCL) and Glutathione Synthetase (GS) Activity
This protocol is a summary of the principles described for measuring the activity of the key enzymes in GSH synthesis.[13]
Materials:
-
Cell or tissue lysate
-
Reaction buffer
-
Substrates:
-
For GCL assay: L-glutamate, L-cysteine, ATP
-
For GS assay: γ-GC, L-glycine, ATP
-
-
Rat kidney GS (for the GCL assay to convert the produced γ-GC to GSH)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Acivicin (a γ-glutamyl transpeptidase inhibitor)[13]
-
Dithiothreitol (DTT)[13]
-
Spectrophotometer
Procedure:
-
Prepare Cell Lysate: Harvest cells and prepare a crude extract by sonication or other lysis methods on ice. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Set up the Reaction Mixture:
-
For GCL Activity: In a reaction tube, combine the cell lysate, L-glutamate, L-cysteine, ATP, rat kidney GS, acivicin, and DTT in the appropriate buffer.
-
For GS Activity: In a separate tube, combine the cell lysate, γ-GC, L-glycine, ATP, acivicin, and DTT.
-
-
Incubate: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantify GSH (Tietze Recycling Method):
-
Stop the enzymatic reaction (e.g., by adding a precipitating agent like trichloroacetic acid).
-
To the reaction mixture, add a solution containing DTNB, glutathione reductase, and NADPH.
-
GSH will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color. The GSSG formed is recycled back to GSH by glutathione reductase and NADPH.
-
Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.[4][13]
-
-
Calculate Enzyme Activity: The rate of change in absorbance is proportional to the amount of GSH produced. Calculate the specific activity of GCL or GS and express it as nmol of GSH produced per minute per mg of protein.
Visualizations
Caption: Glutathione (GSH) synthesis pathway.
Caption: Experimental workflow for assessing γ-GC delivery.
Caption: Troubleshooting low intracellular GSH levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Gamma-Glutamylcysteine Increases Cellular Glutathione | Glutathione Reporter [glutathionereporter.com]
- 3. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione - Wikipedia [en.wikipedia.org]
- 9. Intracellular cysteine and glutathione delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
Preventing oxidation of Gamma-glutamylcysteine during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the oxidation of Gamma-glutamylcysteine (γ-GC) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gamma-glutamylcysteine (γ-GC) and why is its oxidation a concern?
Gamma-glutamylcysteine (γ-GC) is a dipeptide and a direct precursor to the major intracellular antioxidant, glutathione (GSH). The cysteine residue in γ-GC contains a highly reactive thiol group, which is susceptible to oxidation. Oxidation of γ-GC can lead to the formation of its disulfide, diminishing its biological activity and interfering with experimental outcomes that rely on its reduced form to modulate cellular GSH levels and combat oxidative stress.
Q2: What are the primary causes of γ-GC oxidation in an experimental setting?
The primary causes of γ-GC oxidation during experiments include:
-
Exposure to atmospheric oxygen: The thiol group of cysteine is prone to auto-oxidation in the presence of oxygen.[1][2]
-
Presence of transition metal ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[3]
-
Inappropriate pH: The rate of thiol oxidation is pH-dependent, with higher pH values generally increasing susceptibility to oxidation.[2]
-
Light and high temperatures: Exposure to light and elevated temperatures can accelerate oxidative reactions.
Q3: How can I visually detect if my γ-GC solution has oxidized?
Visual inspection alone is not a reliable method for detecting γ-GC oxidation, as the oxidized form is also a colorless, soluble compound. A slight yellowish tint in the solution could indicate the presence of other degradation products, but the absence of color change does not guarantee the absence of oxidation. Therefore, analytical methods are necessary for accurate assessment.
Q4: What are the best practices for preparing and storing γ-GC solutions to minimize oxidation?
To minimize oxidation, follow these best practices:
-
Use deoxygenated solvents: Prepare solutions using buffers that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Work in an inert atmosphere: Whenever possible, handle solid γ-GC and prepare solutions in a glove box or under a stream of inert gas.
-
Add a chelating agent: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM in your buffer to sequester catalytic metal ions.[4][5]
-
Control the pH: Maintain the pH of the solution in the acidic to neutral range (pH 6.0-7.4) to reduce the rate of auto-oxidation.[1]
-
Store properly: Store stock solutions in airtight containers, protected from light, at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C. Prepare fresh working solutions daily.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with different batches of γ-GC solution. | Variable levels of γ-GC oxidation between batches. | 1. Implement standardized procedures for solution preparation and storage (see Q4 in FAQs). 2. Quantify the concentration of reduced γ-GC in each new batch before use. 3. Prepare fresh solutions for each experiment. |
| Lower than expected increase in intracellular GSH levels after treating cells with γ-GC. | The γ-GC in the treatment solution may have oxidized, reducing its bioavailability and conversion to GSH. | 1. Verify the integrity of your γ-GC stock and working solutions. 2. Incorporate a chelating agent like EDTA into your cell culture medium if compatible with your experimental system. 3. Minimize the exposure of the treatment medium to air and light. |
| High background signal in assays detecting reactive oxygen species (ROS) after γ-GC treatment. | Oxidized γ-GC can contribute to the cellular redox imbalance, potentially increasing ROS. | 1. Ensure you are using a fresh, properly prepared γ-GC solution. 2. Include a "vehicle control" with the buffer used to dissolve γ-GC to account for any effects of the buffer components. |
Quantitative Data Summary
Table 1: Factors Influencing the Stability of Thiol-Containing Compounds like γ-GC
| Parameter | Condition | Effect on Oxidation | Reference |
| pH | Alkaline (pH > 7.5) | Increased rate of auto-oxidation | [2] |
| Acidic to Neutral (pH 6.0-7.4) | Slower rate of auto-oxidation | [1] | |
| Temperature | Elevated temperature (e.g., 37°C) | Increased degradation and oxidation | [5] |
| Low temperature (e.g., 25°C) | Improved stability | [5] | |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Catalyzes oxidation | [3] |
| Chelating Agents | Presence of EDTA | Inhibits metal-catalyzed oxidation | [4] |
Experimental Protocols
Protocol 1: Preparation of an Oxidation-Resistant γ-GC Stock Solution
-
Materials:
-
Gamma-glutamylcysteine (powder)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
EDTA (disodium salt)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Deoxygenate the water or buffer by sparging with the inert gas for at least 30 minutes.
-
Prepare a 100 mM EDTA stock solution in the deoxygenated water/buffer.
-
To the deoxygenated water/buffer, add the EDTA stock solution to a final concentration of 1 mM.
-
Weigh the desired amount of γ-GC powder in a sterile container, preferably in an inert atmosphere (e.g., glove box).
-
Add the deoxygenated buffer containing EDTA to the γ-GC powder to achieve the desired final concentration (e.g., 100 mM).
-
Gently vortex or pipette to dissolve the powder completely.
-
Aliquot the stock solution into amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Quantification of Reduced and Oxidized γ-GC using HPLC
This protocol is adapted from methods used for glutathione and can be modified for γ-GC.
-
Sample Preparation:
-
To prevent post-sampling oxidation, immediately treat the sample with a deproteinizing agent that also stabilizes thiols, such as metaphosphoric acid or perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization (for fluorescence detection):
-
React the thiol groups in the sample with a fluorescent labeling agent such as o-phthalaldehyde (OPA).
-
This allows for the sensitive detection of the reduced form of γ-GC.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.
-
Employ a mobile phase gradient suitable for separating γ-GC and its oxidized form.
-
Detect the derivatized γ-GC using a fluorescence detector or the underivatized molecule using an electrochemical detector.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of reduced and oxidized γ-GC.
-
Visualizations
Caption: Workflow for preparing and handling γ-GC solutions.
References
- 1. Longitudinal Monitoring of Glutathione Stability in Different Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione Is a Key Player in Metal-Induced Oxidative Stress Defenses [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective Repeated Production of γ-glutamylcysteine, Essential For Intracellular Glutathione Production, Using Cellulose-immobilized Phytochelatin Synthase-like Enzyme NsPCS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gamma-Glutamylcysteine (Free Acid) Solubility
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing poor solubility with gamma-glutamylcysteine free acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My gamma-glutamylcysteine (γ-Glu-Cys) free acid is not dissolving in water. What should I do?
A1: Gamma-glutamylcysteine is a dipeptide containing glutamic acid and cysteine[1][2][3]. As an acidic peptide, its solubility in neutral water can be limited. The recommended first step is to try dissolving it in deionized water with the aid of sonication or gentle warming (up to 37°C)[4]. If it remains insoluble, adjusting the pH is the next logical step.
Q2: How does pH affect the solubility of gamma-glutamylcysteine free acid?
A2: The solubility of peptides is significantly influenced by pH. For acidic peptides like gamma-glutamylcysteine, solubility generally increases in a basic environment (pH > 7). This is because the acidic functional groups become deprotonated, leading to a net negative charge and better interaction with polar solvents like water. It is recommended to select a pH away from the peptide's isoelectric point to improve solubility[5].
Q3: What type of basic solution should I use to dissolve gamma-glutamylcysteine?
A3: For acidic peptides, a dilute basic solution is recommended. You can try adding a small amount of 10% ammonium bicarbonate or a 0.1M sodium bicarbonate solution dropwise to your aqueous suspension of gamma-glutamylcysteine until it dissolves[6][7]. However, it is crucial to avoid strongly alkaline solutions if your experimental workflow is sensitive to high pH. Caution: Do not use ammonium hydroxide for peptides containing cysteine, as it may promote disulfide bond formation[6].
Q4: I need to use an organic solvent. Which one is compatible with gamma-glutamylcysteine?
A4: If aqueous solutions are not suitable for your experiment, dimethyl sulfoxide (DMSO) is a common alternative for dissolving peptides[8][9]. Gamma-glutamylcysteine is soluble in DMSO[4][8]. It is recommended to first dissolve the peptide in a small amount of DMSO and then slowly add this stock solution to your aqueous buffer to the desired final concentration[10]. Be mindful that DMSO can be toxic to cells, so the final concentration should typically be kept low (e.g., <1% v/v) for cell-based assays[9].
Q5: Can I heat the solution to aid dissolution?
A5: Gentle warming can be an effective method to improve solubility. Heating the solution to less than 40°C may help dissolve the peptide[5]. One protocol suggests warming the tube at 37°C while shaking it in an ultrasonic bath[4]. However, prolonged or excessive heating should be avoided to prevent degradation of the peptide.
Q6: What should I do if I see precipitation after dissolving the peptide?
A6: If precipitation occurs, especially after adding a stock solution to a buffer, it may be due to the peptide crashing out of solution. In such cases, it is recommended to centrifuge the solution to pellet any undissolved material before use[5][9]. This ensures that you are working with a homogenous solution.
Q7: How should I store my gamma-glutamylcysteine stock solution?
A7: Stock solutions of gamma-glutamylcysteine should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide[8]. Prepared solutions are often unstable, so it is best to prepare them fresh when possible[11]. For long-term storage, -80°C is recommended for up to 6 months, while at -20°C, it should be used within one month[1][8].
Quantitative Solubility Data
The following table summarizes the reported solubility of gamma-glutamylcysteine in various solvents.
| Solvent | Reported Solubility | Notes |
| Water | ≥ 25 mg/mL[4] | May require sonication or gentle warming. |
| DMSO | ≥ 52 mg/mL[4], 100 mg/mL[8] | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility, so use a fresh aliquot[8]. |
| Ethanol (EtOH) | ≥ 54.8 mg/mL[4] |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer (Primary Method)
This protocol is recommended for most applications requiring an aqueous solution of gamma-glutamylcysteine.
-
Initial Weighing: Allow the vial of gamma-glutamylcysteine to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of the peptide in a sterile microcentrifuge tube.
-
Initial Suspension: Add a small volume of sterile, deionized water or your desired buffer (e.g., PBS, pH 7.4) to the peptide. Vortex briefly.
-
Sonication: Place the tube in an ultrasonic bath for 3 cycles of 10 seconds each. Chill the tube on ice between cycles to prevent heating[10].
-
pH Adjustment (if necessary): If the peptide is not fully dissolved, add a 0.1M solution of sodium bicarbonate or 10% ammonium bicarbonate dropwise while vortexing. Continue adding the basic solution until the peptide is completely dissolved.
-
Final Dilution: Once dissolved, add your desired buffer to reach the final target concentration.
-
Sterilization: If required for your application, filter-sterilize the solution using a 0.22 µm filter[1].
-
Storage: Aliquot the solution and store at -20°C or -80°C.
Protocol 2: Solubilization using an Organic Co-solvent (Alternative Method)
This protocol is suitable for preparing highly concentrated stock solutions or when aqueous solubility is insufficient.
-
Initial Weighing: As in Protocol 1, allow the vial to reach room temperature and weigh the desired amount of gamma-glutamylcysteine.
-
Dissolution in DMSO: Add a minimal amount of fresh, high-purity DMSO to the peptide. Vortex and use an ultrasonic bath if necessary to achieve complete dissolution[8].
-
Dilution into Aqueous Buffer: Slowly add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration.
-
Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the peptide may be crashing out. In this case, you may need to prepare a more dilute final solution.
-
Storage: Aliquot and store the stock solution at -20°C or -80°C.
Visual Guides
Caption: Troubleshooting workflow for dissolving gamma-glutamylcysteine.
Caption: Experimental workflow for stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gamma-glutamylcysteine | CAS#:636-58-8 | Chemsrc [chemsrc.com]
- 3. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. biocat.com [biocat.com]
- 7. biobasic.com [biobasic.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. selleckchem.com [selleckchem.com]
Gamma-glutamylcysteine TFA storage conditions to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Gamma-Glutamylcysteine TFA (γ-Glu-Cys TFA) to maintain its purity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability and purity of solid γ-Glu-Cys TFA, it is recommended to store it in a tightly sealed container at low temperatures. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended. It is crucial to protect the compound from moisture.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is best to equilibrate the vial to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation. Handle the compound in a clean, dry environment. For weighing, it is advisable to do so in a controlled atmosphere (e.g., a glove box) if possible, or quickly in a low-humidity environment.
Q3: Can I store this compound in solution?
A3: Solutions of γ-Glu-Cys are susceptible to degradation and it is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for no longer than one month.
Q4: What are the common degradation pathways for this compound?
A4: As a peptide containing a cysteine residue, γ-Glu-Cys is primarily susceptible to oxidation of the thiol group, which can lead to the formation of disulfide-linked dimers or other oxidized species. Hydrolysis of the peptide bonds can also occur, especially in non-neutral pH conditions. The presence of moisture can accelerate these degradation processes.
Q5: Does the trifluoroacetate (TFA) counter-ion affect my experiments?
A5: Yes, residual TFA from the synthesis and purification process can impact biological assays. TFA can alter the pH of solutions and may exhibit cytotoxic effects at certain concentrations. For sensitive cell-based assays or in vivo studies, it may be necessary to remove the TFA counter-ion. This can be achieved through techniques like ion exchange or repeated lyophilization from a dilute HCl solution.
Q6: How can I assess the purity of my this compound?
A6: The most common method for assessing the purity of peptides like γ-Glu-Cys TFA is High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18). Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity on HPLC Analysis | Improper storage (exposure to moisture, high temperatures, or light). | Review storage conditions. Ensure the compound is stored at -20°C or -80°C in a tightly sealed container. |
| Repeated freeze-thaw cycles of solutions. | Prepare fresh solutions for each experiment. If storing stock solutions, aliquot into single-use volumes. | |
| Unexpected Peaks in HPLC | Degradation products (e.g., oxidized forms, hydrolyzed fragments). | Characterize the impurities using mass spectrometry (MS) to identify potential degradation products. Implement stricter handling procedures to minimize exposure to air and moisture. |
| Contamination from handling or solvents. | Use high-purity solvents for all solutions. Ensure all labware is scrupulously clean. | |
| Poor Solubility | The peptide has degraded or aggregated. | Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile before diluting with the aqueous buffer. If solubility issues persist, the product may be compromised. |
| Incorrect pH of the solvent. | Adjust the pH of the buffer. Acidic peptides are generally more soluble in basic buffers and vice versa. | |
| Inconsistent Experimental Results | Degradation of the compound over time. | Always use freshly prepared solutions. Perform a purity check on older batches of the compound before use. |
| Interference from the TFA counter-ion. | Consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. |
Quantitative Data Summary
While specific quantitative stability data for γ-Glu-Cys TFA under various stress conditions is not extensively published, the following table summarizes the recommended storage conditions and the potential impact on purity based on general principles of peptide stability.
| Storage Condition | Temperature | Duration | Expected Purity Maintenance | Potential Degradation Products if Conditions are Not Met |
| Recommended Short-Term | -20°C | Up to 1 month | High (>95%) | Minimal increase in oxidation and hydrolysis products. |
| Recommended Long-Term | -80°C | Up to 6 months | High (>95%) | Minimal degradation. |
| Sub-optimal (Solid) | 4°C | Weeks | Moderate | Increased risk of oxidation and hydrolysis, especially if moisture is present. |
| Sub-optimal (Solid) | Room Temperature | Days | Low | Significant degradation through oxidation, hydrolysis, and potential cyclization. |
| Solution (Aqueous) | -20°C / -80°C | Days to 1 month | Moderate to Low | Prone to oxidation and hydrolysis. Repeated freeze-thaw cycles will accelerate degradation. |
| Solution (Aqueous) | 4°C / Room Temperature | Hours | Very Low | Rapid degradation. Solutions should be used immediately. |
Experimental Protocols
Protocol for Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of γ-Glu-Cys TFA. Optimization may be required depending on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Prepare a stock solution of γ-Glu-Cys TFA at a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 60 30 95 35 95 40 5 | 45 | 5 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main γ-Glu-Cys TFA peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Troubleshooting workflow for addressing low purity of this compound.
Caption: Step-by-step workflow for assessing the purity of this compound by HPLC.
Caption: Key chemical degradation pathways for Gamma-Glutamylcysteine.
Technical Support Center: Accounting for GGC Degradation by Gamma-Glutamyl Transpeptidase (GGT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the challenges associated with gamma-glutamyl cysteine (GGC) degradation by gamma-glutamyl transpeptidase (GGT) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is gamma-glutamyl transpeptidase (GGT) and how does it degrade gamma-glutamyl cysteine (GGC)?
A1: Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a key role in glutathione metabolism.[1][2] It catalyzes the transfer of the gamma-glutamyl moiety from gamma-glutamyl compounds, such as GGC and glutathione (GSH), to an acceptor molecule, which can be an amino acid, a peptide, or water.[3] In the case of GGC, GGT cleaves the gamma-glutamyl bond, breaking it down into glutamate and cysteine. This degradation can significantly impact experiments where GGC is used as a therapeutic agent or a research tool, as it alters the concentration and availability of the intact dipeptide.
Q2: My experimental results with GGC are inconsistent. Could GGT be the culprit?
A2: Yes, inconsistent results are a strong indicator of unexpected GGC degradation by GGT, especially in cell-based assays. The level of GGT expression can vary significantly between different cell lines and even within the same cell line under different culture conditions. This variability in GGT activity can lead to different rates of GGC degradation, resulting in poor reproducibility of your experimental outcomes. It is crucial to consider the GGT activity of your experimental system.
Q3: How can I determine if my cell line expresses active GGT?
A3: You can determine the GGT activity of your cell line using a GGT activity assay. Several commercial kits are available for this purpose, which typically involve incubating cell lysates or intact cells with a synthetic GGT substrate that produces a colorimetric or fluorescent signal upon cleavage. A detailed protocol for a colorimetric GGT activity assay is provided in the "Experimental Protocols" section of this guide.
Q4: How stable is GGC in biological samples like plasma and serum?
A4: GGC is relatively unstable in blood products due to the presence of GGT. One study found the half-life of GGC to be approximately 11 minutes in rat serum and 17 minutes in human plasma when incubated in vitro.[4] Therefore, it is critical to process and analyze blood samples containing GGC as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C, and the stability of GGC under these conditions should be validated for your specific experimental setup.
Q5: What is the stability of GGC in common cell culture media like DMEM and RPMI-1640?
Troubleshooting Guides
This section provides step-by-step guidance to address common problems encountered during experiments involving GGC and GGT.
Problem 1: High variability in GGC-induced effects between experiments.
-
Possible Cause: Inconsistent GGC degradation due to variable GGT activity.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase, as these factors can influence GGT expression.
-
Measure GGT Activity: Routinely measure the GGT activity of your cell lysates to monitor for any changes between batches of cells.
-
Use a GGT Inhibitor: Consider including a GGT inhibitor, such as acivicin or GGsTop, in your experiments to block GGC degradation. See the "Data Presentation" section for information on GGT inhibitors.
-
Perform Time-Course Experiments: If using GGC without an inhibitor, conduct time-course experiments to understand the kinetics of its degradation and its effects.
-
Prepare Fresh GGC Solutions: Always prepare fresh GGC solutions for each experiment to avoid degradation during storage.
-
Problem 2: Lower-than-expected potency of GGC in a cell-based assay.
-
Possible Cause: Rapid degradation of GGC by cellular GGT before it can exert its biological effect.
-
Troubleshooting Steps:
-
Assess GGC Stability: Perform a time-course experiment to measure the concentration of intact GGC in your cell culture medium over the duration of your assay using a validated analytical method like HPLC.
-
Increase GGC Concentration: If degradation is confirmed, you may need to use a higher initial concentration of GGC to compensate for the loss. However, be mindful of potential off-target effects at higher concentrations.
-
Inhibit GGT Activity: The most effective solution is to co-administer GGC with a specific GGT inhibitor. This will ensure that the observed effects are due to intact GGC.
-
Consider a More Stable Analog: If available, explore the use of a more stable analog of GGC that is less susceptible to GGT-mediated degradation.
-
Problem 3: Unexpected or off-target effects observed in GGC-treated cells.
-
Possible Cause: The observed effects may be due to the degradation products of GGC (glutamate and cysteine) rather than GGC itself.
-
Troubleshooting Steps:
-
Control for Degradation Products: Include experimental groups treated with glutamate and cysteine at concentrations equivalent to those that would be produced from the complete degradation of your GGC treatment. This will help to dissect the effects of the parent compound from its metabolites.
-
Inhibit GGT: Use a GGT inhibitor to confirm that the primary effects are mediated by intact GGC.
-
Analyze the Cellular Metabolome: If resources permit, perform metabolomic analysis to identify and quantify the intracellular and extracellular levels of GGC and its degradation products.
-
Data Presentation
Table 1: Stability of Gamma-Glutamyl Cysteine (GGC) in Biological Fluids
| Biological Matrix | Species | Half-life (t½) | Reference |
| Serum | Rat | ~11 minutes | [4] |
| Plasma | Human | ~17 minutes | [4] |
Note: Stability in cell culture media is highly dependent on the cell type and culture conditions and should be determined empirically.
Table 2: Common Gamma-Glutamyl Transpeptidase (GGT) Inhibitors
| Inhibitor | Type of Inhibition | Potency | Notes | References |
| Acivicin | Irreversible, Competitive | Kᵢ = 19.7 µM (for H. pylori GGT) | Can be toxic to cells at higher concentrations. | [3] |
| GGsTop | Competitive | IC₅₀ = 37.6 nM (in HCC1806 cells) | A potent and specific GGT inhibitor. | |
| OU749 | Uncompetitive | Kᵢᵢ = 67 µM (for human GGT with GSH as substrate) | Binds to the enzyme-substrate complex. | [1] |
Experimental Protocols
Protocol 1: Colorimetric Gamma-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol is adapted from commercially available kits and provides a general procedure for measuring GGT activity in cell lysates or tissue homogenates.
Materials:
-
GGT Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
GGT Substrate (e.g., L-γ-glutamyl-p-nitroanilide)
-
GGT Acceptor (e.g., Glycylglycine)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-418 nm
-
Sample (cell lysate or tissue homogenate)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with cold PBS, scrape, and homogenize in ice-cold GGT Assay Buffer.
-
For suspension cells, pellet by centrifugation and homogenize in ice-cold GGT Assay Buffer.
-
For tissues, homogenize in ice-cold GGT Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Reaction:
-
Prepare a reaction mix containing GGT Assay Buffer, GGT substrate, and GGT acceptor according to the manufacturer's instructions.
-
Add a specific amount of your sample (e.g., 20-50 µg of protein) to each well of the 96-well plate.
-
Add the reaction mix to each well to initiate the reaction.
-
Include a blank control (assay buffer without sample) and a positive control (purified GGT enzyme) if available.
-
-
Measurement:
-
Immediately measure the absorbance at 405-418 nm at 37°C using a microplate reader in kinetic mode.
-
Record the absorbance every 1-2 minutes for at least 30 minutes.
-
-
Calculation:
-
Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Calculate the GGT activity using the molar extinction coefficient of the product (e.g., p-nitroaniline).
-
Normalize the GGT activity to the protein concentration of your sample (e.g., in mU/mg protein).
-
Protocol 2: Assessing GGC Stability in Cell Culture Medium by HPLC
This protocol provides a general framework for determining the stability of GGC in your specific cell culture medium.
Materials:
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
GGC stock solution of known concentration
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence after derivatization)
-
Mobile phase appropriate for GGC separation
-
GGC standard for calibration curve
Procedure:
-
Sample Preparation:
-
Spike your cell culture medium with a known concentration of GGC (e.g., 100 µM).
-
Aliquot the GGC-containing medium into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Time-Course Incubation:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Immediately stop any potential enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold methanol or perchloric acid) and vortexing.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis. Store at -80°C if not analyzing immediately.
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the concentration of GGC versus time.
-
Calculate the degradation rate and the half-life of GGC in your cell culture medium under your experimental conditions.
-
Mandatory Visualization
Caption: Enzymatic degradation of γ-Glutamyl Cysteine (GGC) by γ-Glutamyl Transpeptidase (GGT).
Caption: Experimental workflow for determining GGT activity.
Caption: Troubleshooting decision tree for GGC degradation issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 7. 11875 - RPMI 1640 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Optimizing GGC-TFA for Maximal GSH Increase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GGC-TFA (γ-L-glutamyl-L-cysteine trifluoroacetate) to increase intracellular glutathione (GSH) levels.
Frequently Asked Questions (FAQs)
Q1: What is GGC-TFA and how does it increase intracellular GSH levels?
A1: GGC-TFA is the trifluoroacetate salt of γ-L-glutamyl-L-cysteine (GGC), a dipeptide that is the immediate precursor to glutathione (GSH). The synthesis of GSH in cells occurs in two enzymatic steps. The first, and often rate-limiting, step is the formation of GGC from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to GGC, catalyzed by glutathione synthetase (GS), to form GSH.[1] By providing GGC directly, GGC-TFA bypasses the first rate-limiting step, allowing for a more direct and efficient increase in intracellular GSH levels, especially in conditions where GCL activity may be compromised.[2]
Q2: What is the recommended concentration range for GGC-TFA in in-vitro experiments?
A2: The optimal concentration of GGC-TFA can vary depending on the cell type and experimental conditions. Based on available literature, a starting concentration range of 4 µM to 500 µM is recommended for in-vitro studies. For example, a concentration of 4 µM GGC has been shown to inhibit reactive oxygen species (ROS) elevation in RAW264.7 macrophage-like cells.[1] In primary neurons and astrocytes, pretreatment with up to 500 µM of γ-GC has been shown to increase intracellular GSH levels and protect against oxidative injury.[3] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.
Q3: How quickly can I expect to see an increase in GSH levels after GGC-TFA treatment?
A3: An increase in intracellular GSH levels can be observed relatively quickly after GGC-TFA administration. In a human pilot study, a single oral dose of 2g of γ-GC led to a significant increase in lymphocyte GSH content within 90 minutes.[2][4] In in-vivo mouse studies, a single intravenous injection of γ-GC resulted in significantly increased GSH levels in red blood cells within 30 minutes, peaking at 90 minutes.[3] For in-vitro experiments, it is recommended to perform a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to determine the optimal treatment duration for maximal GSH increase in your specific cell type.
Q4: Is GGC-TFA stable in cell culture media?
A4: While specific stability data for GGC-TFA in cell culture media is not extensively published, peptides in solution can be susceptible to degradation over time. Factors such as temperature, pH, and the presence of proteases in serum-containing media can affect stability. For optimal results, it is recommended to prepare fresh GGC-TFA solutions for each experiment. If long-term experiments are planned, consider replacing the media with freshly prepared GGC-TFA at regular intervals. General best practices for handling peptides in cell culture should be followed, such as using sterile, high-quality water and minimizing freeze-thaw cycles of stock solutions.
Q5: How does GGC-TFA relate to the Nrf2 signaling pathway?
A5: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular antioxidant responses, including the synthesis of GSH. While GGC-TFA directly provides the substrate for the second step of GSH synthesis, there is also evidence of its interplay with the Nrf2 pathway. In a study with astrocytes, pretreatment with γ-GC was shown to decrease the nuclear translocation of Nrf2 in response to oxidative stress, suggesting that by replenishing GSH levels, GGC can modulate the Nrf2 response.[3] Furthermore, inflammatory stimuli have been shown to upregulate glutathione synthetase (the enzyme that converts GGC to GSH) via activation of the Nrf2 pathway, indicating a potential synergistic effect.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in GSH levels after GGC-TFA treatment. | Suboptimal GGC-TFA Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of GGC-TFA concentrations (e.g., 1 µM to 1 mM). |
| Insufficient Treatment Duration: The incubation time may not be long enough to allow for significant uptake and conversion to GSH. | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal treatment duration. | |
| GGC-TFA Degradation: The GGC-TFA solution may have degraded due to improper storage or handling. | Prepare fresh GGC-TFA stock solutions and use them immediately. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Cell Line Specificity: Some cell lines may have lower expression of glutathione synthetase (GS), the enzyme that converts GGC to GSH. | Verify the expression of GS in your cell line of interest through literature search or experimental validation (e.g., Western blot, qPCR). | |
| Issues with GSH Assay: The assay used to measure GSH may not be sensitive enough or may be subject to interference. | Refer to the troubleshooting section of your GSH assay kit. Ensure proper sample preparation, including deproteination, and use appropriate controls. Consider trying a different GSH assay method (e.g., luminescence-based vs. colorimetric). | |
| High variability in GSH measurements between replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable GSH content. | Ensure accurate and consistent cell seeding by properly resuspending cells before plating and using a calibrated pipette. |
| Pipetting Errors: Inaccurate pipetting of GGC-TFA or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Sample Processing Variability: Inconsistent timing or handling during sample lysis and preparation for the GSH assay. | Process all samples in a consistent and timely manner. Keep samples on ice to minimize GSH degradation. | |
| Unexpected cytotoxicity observed after GGC-TFA treatment. | High GGC-TFA Concentration: While generally considered non-toxic, very high concentrations of any compound can have off-target effects. | Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your GSH measurements to determine the cytotoxic threshold of GGC-TFA for your cell line. |
| Contamination of GGC-TFA: The GGC-TFA powder or stock solution may be contaminated. | Use high-purity GGC-TFA from a reputable supplier. Prepare solutions under sterile conditions. | |
| TFA Salt Effect: In some sensitive cell lines, the trifluoroacetate counter-ion could have an effect at very high concentrations. | If high concentrations are required, consider obtaining GGC with a different salt form or as a free base if available. |
Data Summary
In-Vitro & In-Vivo GGC Concentrations and Effects
| Model System | GGC Concentration/Dose | Key Findings | Reference |
| Human Lymphocytes | 2g & 4g (oral) | Dose-dependent increase in intracellular GSH. 2g dose resulted in a ~53% increase at 90 min. | [2][4] |
| Mouse (in-vivo) | 400mg/kg (intravenous) | Significant increase in GSH levels in brain, heart, lungs, liver, and muscle. | [3] |
| Primary Neurons & Astrocytes | up to 500 µM | Increased intracellular GSH levels and protection against H₂O₂-induced oxidative injury. | [3] |
| RAW264.7 Cells | 4 µM | Inhibited LPS-induced elevation of reactive oxygen species (ROS). | [1] |
Experimental Protocols
Protocol 1: In-Vitro GGC-TFA Treatment and Cell Lysis for GSH Assay
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvest.
-
GGC-TFA Preparation: Prepare a stock solution of GGC-TFA in a suitable sterile solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of GGC-TFA. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 3-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
For adherent cells, detach them using a cell scraper in ice-cold PBS. For suspension cells, pellet them by centrifugation.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer provided with your GSH assay kit or a buffer compatible with your chosen method (e.g., a buffer containing a deproteinizing agent like metaphosphoric acid or sulfosalicylic acid).
-
Keep the lysate on ice.
-
Proceed with the instructions of your specific GSH assay kit for sample processing, which may include a centrifugation step to remove precipitated proteins.
-
Protocol 2: General Protocol for a Colorimetric GSH Assay (DTNB-based)
This is a generalized protocol and should be adapted based on the specific instructions of your commercial assay kit.
-
Reagent Preparation: Prepare all reagents, including GSH standards, as instructed by the assay kit manual.
-
Standard Curve: Prepare a series of GSH standards of known concentrations to generate a standard curve.
-
Assay Plate Preparation: Add the prepared standards and cell lysates to a 96-well plate in duplicate or triplicate.
-
Reaction Initiation: Add the reaction mixture, which typically contains 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and glutathione reductase, to all wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 15-30 minutes), protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (typically around 412 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the GSH concentration in your samples based on this curve. Normalize the GSH concentration to the protein concentration of each sample, determined by a separate protein assay (e.g., BCA or Bradford assay).
Mandatory Visualizations
Caption: GGC-TFA bypasses the rate-limiting step in GSH synthesis.
Caption: Nrf2 pathway activation leads to increased GSH synthesis.
Caption: Workflow for GGC-TFA treatment and GSH analysis.
References
- 1. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Gamma-glutamylcysteine versus N-acetylcysteine for restoring GSH levels
A Comparative Guide to Gamma-Glutamylcysteine and N-Acetylcysteine for Restoring Glutathione Levels
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant and plays a critical role in protecting cells from oxidative stress, detoxifying xenobiotics, and maintaining cellular redox balance[1][2][3]. Depletion of GSH is associated with a multitude of pathological conditions, making the restoration of its levels a key therapeutic strategy[4]. Direct oral supplementation with GSH has limited efficacy due to poor bioavailability[2][5]. Consequently, precursor molecules such as N-acetylcysteine (NAC) and γ-glutamylcysteine (GGC) are widely investigated for their ability to replenish intracellular GSH. This guide provides an objective comparison of GGC and NAC, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Bypassing the Rate-Limiting Step
The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the formation of GGC from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to GGC, catalyzed by glutathione synthetase (GSS), to form GSH.
N-Acetylcysteine (NAC): NAC serves as a prodrug for cysteine[4]. By providing cysteine, NAC supports the first step of GSH synthesis[2]. However, the efficacy of NAC can be limited by the activity of the GCL enzyme, which is subject to feedback inhibition by GSH itself. When cellular GSH levels are adequate, GCL is inhibited, preventing further synthesis of GGC, regardless of cysteine availability[6]. This feedback mechanism may explain why NAC is highly effective in cases of acute GSH depletion, such as acetaminophen overdose, but can be less effective in chronic conditions where GSH levels are persistently low[6].
Gamma-Glutamylcysteine (GGC): GGC is the direct precursor to GSH, being the product of the GCL-catalyzed reaction[3][7]. By providing GGC, supplementation bypasses the rate-limiting, feedback-inhibited step of GSH synthesis[8]. GGC can be readily taken up by many cell types to be directly converted to GSH by the enzyme GSS, an enzyme not subject to feedback inhibition by GSH[7].
Comparative Efficacy: Bioavailability and Cellular Uptake
A key differentiator between NAC and GGC is their bioavailability and mechanism of cellular uptake.
-
NAC: Orally administered NAC undergoes extensive first-pass metabolism in the small intestine and liver, which can significantly reduce its bioavailability[6]. The primary mechanism of action for NAC is believed to be its ability to reduce extracellular cystine to cysteine, which is then taken up by cells for GSH synthesis[9].
-
GGC: As a dipeptide, GGC can be directly taken up by cells, circumventing the need for extracellular breakdown or enzymatic conversion prior to entering the GSH synthesis pathway[7][10][11]. This direct uptake may lead to a more efficient increase in intracellular GSH levels, particularly in conditions where GCL activity is compromised[8].
Experimental Data and Protocols
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of GGC and NAC on GSH levels.
Table 1: Human Studies on GGC and NAC Supplementation
| Compound | Dosage | Cell/Tissue Type | Key Findings | Reference |
|---|---|---|---|---|
| GGC | 2g (single dose) | Lymphocytes | 53 ± 47% increase in GSH content above basal levels within 90 minutes. | [10][11] |
| GGC | 4g (single dose) | Lymphocytes | Cmax reached at ~3 hours, ~3-fold increase from basal levels. GSH half-life of 2-3 hours. | [10][11] |
| NAC (as GlyNAC) | 7.2g/day (2 weeks) | Whole Blood | No significant increase in total GSH (GSH-T) or GSH:GSSG ratio compared to placebo in healthy older adults. |[12][13] |
Table 2: In Vitro Comparison of GGC and NAC in RAW264.7 Cells (LPS-stimulated)
| Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|
| GGC | Intracellular GSH | Significantly increased GSH levels 1 hour after LPS stimulation. | [7] |
| NAC | Intracellular GSH | Slightly increased GSH levels 1 hour after LPS stimulation. | [7] |
| GGC | GSH/GSSG Ratio | Significantly increased GSH/GSSG ratio 1 hour after LPS stimulation. | [7] |
| NAC | GSH/GSSG Ratio | Did not affect the GSH/GSSG ratio 1 hour after LPS stimulation. | [7] |
| GGC | ROS Levels | Suppressed the progressive increase in ROS over 12 hours post-LPS. | [7] |
| NAC | ROS Levels | Suppressed the progressive increase in ROS over 12 hours post-LPS (weaker effect than GGC). |[7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
1. Measurement of Glutathione in Human Lymphocytes (Adapted from Zarka and Bridge, 2017) [10][11]
-
Sample Collection: Whole blood is collected from participants.
-
Cell Isolation: Lymphocytes are isolated from blood samples using high-speed fluorescence-activated cell sorting (FACS).
-
GSH Assay: The isolated lymphocytes (10^6 cells) are then assayed for GSH content. Although the specific assay is not detailed in the abstract, a common method is the enzymatic recycling assay based on glutathione reductase.
-
Pharmacokinetics: Blood samples are taken at multiple time points before and after oral administration of GGC to determine parameters like Cmax (maximum concentration), tmax (time to reach Cmax), and half-life.
2. Measurement of Glutathione in Whole Blood (Adapted from Schmitt et al., 2015 & Kumar et al., 2022) [5][13]
-
Sample Collection: Arterial or venous blood samples are collected in lithium heparin or EDTA vacutainers.
-
Sample Preparation: For total, reduced (GSH), and oxidized (GSSG) glutathione, 400 µl of whole blood is mixed with 3.6 ml of metaphosphoric acid to precipitate proteins. The sample is then centrifuged (e.g., 4000g for 10 min at 4°C).
-
GSH Determination: Total and reduced GSH are determined enzymatically in the acidic protein-free supernatant.
-
GSSG Determination: The assay for GSSG is performed after masking GSH by adding a reagent like 2-vinylpyridine.
-
Analysis: Quantitative analysis is often performed using HPLC methods.
Discussion and Conclusion
Both NAC and GGC aim to restore cellular GSH levels by providing essential precursors. However, they operate through distinct mechanisms that have significant implications for their therapeutic potential.
-
N-Acetylcysteine (NAC) is a widely studied and utilized cysteine donor. Its effectiveness is well-established in conditions of acute oxidative stress where there is a high demand for GSH synthesis[6]. However, its efficacy in chronic conditions may be limited by its bioavailability and the feedback inhibition of the GCL enzyme[6][7]. Clinical trials in healthy aging populations have not consistently shown an increase in circulating GSH levels with NAC supplementation[12][13].
-
Gamma-Glutamylcysteine (GGC) offers a potential advantage by bypassing the rate-limiting and feedback-regulated step in GSH synthesis. Experimental evidence, though less extensive than for NAC, suggests that GGC may be more efficient at increasing intracellular GSH and the GSH/GSSG ratio, particularly under inflammatory conditions[3][7]. A pilot human study demonstrated that oral GGC can effectively and rapidly increase lymphocyte GSH levels above homeostatic concentrations[10][11].
For drug development professionals and researchers, the choice between NAC and GGC may depend on the specific application. NAC remains a valuable tool, especially for acute conditions. However, for chronic diseases associated with impaired GCL activity or persistent oxidative stress, GGC represents a promising, albeit less explored, therapeutic agent that warrants further investigation[3][7][14]. The ability of GGC to directly fuel the final step of GSH synthesis makes it a compelling candidate for restoring GSH in contexts where the synthetic pathway is compromised at the initial, rate-limiting step.
References
- 1. GlyNAC (Glycine and N-Acetylcysteine) Supplementation in Mice Increases Length of Life by Correcting Glutathione Deficiency, Oxidative Stress, Mitochondrial Dysfunction, Abnormalities in Mitophagy and Nutrient Sensing, and Genomic Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transparentlabs.com [transparentlabs.com]
- 3. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine (NAC) cannot increase cellular Glutathione levels - Glutathione Reporter [glutathionereporter.com]
- 7. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of glycine and n-acetylcysteine on glutathione levels and mitochondrial energy metabolism in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Gamma-glutamylcysteine and Glutathione Esters for Intracellular Glutathione Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two leading strategies for elevating intracellular glutathione (GSH) levels: Gamma-glutamylcysteine (GGC) and glutathione esters. An adequate supply of GSH, the most abundant endogenous antioxidant, is crucial for cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. However, direct oral administration of GSH is largely ineffective due to its poor bioavailability. This has led to the development of prodrugs and precursors designed to efficiently deliver the necessary components for intracellular GSH synthesis. This document objectively evaluates the performance of GGC and glutathione esters, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Glutathione Enhancement Strategies
Cellular glutathione levels can be depleted under conditions of oxidative stress, inflammation, and chronic disease. Restoring these levels is a key therapeutic goal in a variety of research and clinical settings. The two primary approaches discussed here are:
-
Gamma-glutamylcysteine (GGC): As the immediate precursor to GSH, GGC is a dipeptide composed of glutamate and cysteine. Its administration bypasses the rate-limiting step in GSH synthesis, which is catalyzed by glutamate-cysteine ligase (GCL).
-
Glutathione Esters (e.g., Glutathione Monoethyl Ester - GSHE): These are modified forms of GSH where one or both of the carboxyl groups are esterified. This modification increases the lipophilicity of the GSH molecule, theoretically facilitating its transport across cell membranes. Once inside the cell, endogenous esterases are expected to cleave the ester bond, releasing functional GSH.
This guide will delve into the comparative efficacy of these two approaches based on available scientific literature.
Data Presentation: A Comparative Overview
While direct head-to-head comparative studies with quantitative data for Gamma-glutamylcysteine (GGC) and glutathione esters are limited in the current body of scientific literature, this section presents a summary of available data from individual studies to facilitate an objective comparison. The following tables summarize key findings on the bioavailability and therapeutic effects of each compound.
Table 1: Bioavailability and Impact on Intracellular Glutathione Levels
| Parameter | Gamma-glutamylcysteine (GGC) | Glutathione Monoethyl Ester (GSHE) |
| Mechanism of Action | Bypasses the GCL-mediated step in GSH synthesis. Directly utilized by glutathione synthetase (GS) to form GSH. | Increased lipophilicity facilitates direct transport across the cell membrane, followed by intracellular hydrolysis to release GSH. |
| Route of Administration | Oral, Intravenous | Oral, Intraperitoneal, Intravenous |
| Observed Effects on GSH Levels | Oral administration in humans has been shown to increase lymphocyte GSH content.[1] Intravenous administration in mice significantly increased GSH levels in the brain, heart, lungs, liver, and muscle.[2] | Administration to mice leads to substantial increases in glutathione levels in the liver and kidney.[3] Intraperitoneal injection in mice was followed by a rapid increase in GSH in the liver, kidney, spleen, pancreas, and heart.[3] |
| Key Findings from Studies | A single 2g oral dose in humans resulted in a 53±47% increase in lymphocyte GSH content within 90 minutes.[1] | Administration of GSHE to mice depleted of glutathione resulted in a 4-fold increase in liver and kidney glutathione levels.[3] |
| Notes | Orally administered GGC can be directly taken up by cells to transiently increase lymphocyte GSH above homeostatic levels.[1] | GSHE is effectively transported into many types of cells and is converted intracellularly into glutathione.[3] |
Table 2: Comparative Therapeutic Efficacy
| Therapeutic Area | Gamma-glutamylcysteine (GGC) | Glutathione Esters (e.g., GCEE, GSHE) |
| Antioxidant & Anti-inflammatory Effects | Demonstrated better therapeutic effects against inflammation compared to N-acetyl-L-cysteine (NAC) and GSH in both in vivo and in vitro experiments.[4] Suppressed LPS-induced reactive oxygen species accumulation and GSH depletion.[4] | Gamma-glutamylcysteine ethyl ester (GCEE) displays antioxidant activity similar to GSH and protects against peroxynitrite-induced oxidative stress.[5] GCEE restored glutathione levels and decreased cell death during H2O2-mediated injury in human brain microvascular endothelial cells.[6] |
| Neuroprotection | Protects neurons against Aβ(1-42)-mediated oxidative stress and neurotoxicity.[7] | GCEE is effective in increasing brain GSH levels and may play a therapeutic role in attenuating oxidative stress in neurodegenerative diseases.[5] |
| Hepatoprotection | - | GCEE protects against cyclophosphamide-induced liver injury by preventing GSH depletion and attenuating oxidative stress, inflammation, and apoptosis.[8] |
| Other Therapeutic Effects | Showed potential as a substitute for SO2 in winemaking due to its antioxidant properties.[9][10] | GSHE may effectively whiten skin by reducing melanin production and intracellular tyrosinase activity.[11] |
| Key Comparative Findings | In a study on sepsis, GGC exhibited better therapeutic effects against inflammation compared to GSH.[4] | In a study on ischemia-reperfusion-induced liver injury, administration of GCE improved mitochondrial function and maintained tissue GSH concentration, while administration of GSH itself failed to do so.[12] |
Signaling Pathways and Mechanisms of Action
The primary mechanism for both GGC and glutathione esters is to increase the intracellular concentration of GSH. This is achieved through different, yet related, pathways.
Glutathione Synthesis and the Role of GGC
The synthesis of glutathione is a two-step enzymatic process. First, glutamate-cysteine ligase (GCL) combines glutamate and cysteine to form GGC. This is the rate-limiting step and is subject to feedback inhibition by GSH. In the second step, glutathione synthetase (GS) adds a glycine molecule to GGC to form glutathione. By providing GGC directly, the GCL-catalyzed step is bypassed, thus circumventing the feedback inhibition and potentially leading to a more robust increase in GSH levels, especially in states of GCL dysfunction.
Caption: Glutathione synthesis pathway and the bypass by GGC.
Cellular Uptake and Conversion of Glutathione Esters
Glutathione esters are designed to overcome the poor membrane permeability of GSH. The esterification of the carboxyl groups neutralizes their negative charge at physiological pH, making the molecule more lipophilic and facilitating its passive diffusion or transport across the cell membrane. Once inside the cell, non-specific esterases cleave the ester bonds, releasing GSH and the corresponding alcohol.
Caption: Cellular uptake and conversion of glutathione esters.
Experimental Protocols
Accurate and reproducible measurement of intracellular glutathione levels and antioxidant capacity is fundamental to evaluating the efficacy of GGC and glutathione esters. Below are detailed methodologies for key experiments.
Measurement of Intracellular Glutathione by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for quantifying reduced (GSH) and oxidized (GSSG) glutathione.
Objective: To determine the intracellular concentrations of GSH and GSSG in cell or tissue samples.
Materials:
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization
-
Mobile phase: Sodium phosphate buffer with an ion-pairing agent
-
GSH and GSSG standards
-
HPLC system with a C18 reverse-phase column and electrochemical or UV detector
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells in a deproteinizing agent (e.g., 5% PCA).
-
For tissues: Homogenize the tissue in an ice-cold deproteinizing agent.
-
-
Deproteinization: Centrifuge the cell lysate or tissue homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Derivatization (if using UV detection): The supernatant can be derivatized with a chromophoric reagent like 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (OPA) to allow for UV detection.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Detect GSH and GSSG using either an electrochemical detector (which directly detects the thiol group of GSH) or a UV detector (after derivatization).
-
-
Quantification: Determine the concentrations of GSH and GSSG in the samples by comparing the peak areas to a standard curve generated from known concentrations of GSH and GSSG standards.
Caption: Workflow for measuring intracellular glutathione via HPLC.
Enzymatic Recycling Assay for Total Glutathione
This is a widely used spectrophotometric method for measuring total glutathione (GSH + GSSG).
Objective: To determine the total glutathione concentration in a sample.
Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm. GSSG in the sample is reduced back to GSH by glutathione reductase in the presence of NADPH, allowing for the continuous production of TNB. The rate of TNB formation is proportional to the total glutathione concentration.
Materials:
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
DTNB solution
-
NADPH solution
-
Glutathione Reductase solution
-
GSH standard solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates as described for the HPLC method, ensuring deproteinization.
-
Standard Curve: Prepare a series of GSH standards of known concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add the sample or standard.
-
Add the assay buffer.
-
Add the DTNB solution.
-
Initiate the reaction by adding a mixture of NADPH and glutathione reductase.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes).
-
Calculation: Calculate the rate of change in absorbance (ΔA/min) for each sample and standard. Determine the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.
Caption: Workflow for the enzymatic recycling assay of total glutathione.
Conclusion
Both Gamma-glutamylcysteine and glutathione esters represent promising strategies for augmenting intracellular glutathione levels, each with distinct mechanisms of action. GGC offers the advantage of bypassing the rate-limiting, feedback-inhibited step in GSH synthesis, which may be particularly beneficial in conditions where GCL activity is compromised. Glutathione esters, on the other hand, are designed for enhanced cellular uptake of the intact glutathione molecule.
The available data suggest that both approaches can effectively increase intracellular GSH and exert protective effects against oxidative stress and inflammation. However, the lack of direct, head-to-head comparative studies makes it challenging to definitively declare one approach as superior to the other. The optimal choice may depend on the specific application, the target cell or tissue type, and the underlying pathological condition. Further research involving direct comparative efficacy studies is warranted to provide a clearer understanding of the relative merits of these two important classes of glutathione-enhancing compounds for drug development and therapeutic applications.
References
- 1. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevation of brain glutathione by gamma-glutamylcysteine ethyl ester protects against peroxynitrite-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-glutamylcysteine ethyl ester protects cerebral endothelial cells during injury and decreases blood-brain-barrier permeability after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-glutamylcysteine ethyl ester-induced up-regulation of glutathione protects neurons against Abeta(1-42)-mediated oxidative stress and neurotoxicity: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gamma-Glutamylcysteine Ethyl Ester Protects against Cyclophosphamide-Induced Liver Injury and Hematologic Alterations via Upregulation of PPAR γ and Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the Potential of Gamma-Glutamylcysteine and Glutathione as Substitutes for SO2 in White Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The effects of gamma-glutamylcysteine ethyl ester, a prodrug of glutathione, on ischemia-reperfusion-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control and Purity Analysis of Commercial γ-Glutamylcysteine (TFA Salt)
For researchers, scientists, and drug development professionals, the purity and quality of synthetic peptides such as γ-Glutamylcysteine (TFA salt) are paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the key quality control parameters for commercial γ-Glutamylcysteine TFA, supported by detailed experimental protocols for its analysis.
Gamma-Glutamylcysteine (γ-GC) is a critical intermediate in the biosynthesis of glutathione (GSH), a major endogenous antioxidant.[1] Its trifluoroacetate (TFA) salt is a common commercially available form, resulting from its synthesis and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[2] However, residual impurities from the synthesis process, including truncated or deletion peptide sequences, can be present. Additionally, the net peptide content can vary, impacting the effective concentration in solution.[3] Therefore, rigorous quality control is essential.
Comparative Analysis of Commercial γ-Glutamylcysteine TFA
Below is a representative comparison based on typical data provided in certificates of analysis for commercial γ-Glutamylcysteine TFA.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Alternative C (Typical) | Analytical Method |
| Purity (by HPLC) | ≥98.0% | ≥95.0% | 95.2% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity Confirmation | Conforms to structure | Matches expected mass | Conforms | Mass Spectrometry (MS) |
| Molecular Weight | 364.30 g/mol (TFA salt) | 364.30 g/mol (TFA salt) | 364.30 g/mol (TFA salt) | Mass Spectrometry (MS) |
| Appearance | White to off-white powder | White solid | White powder | Visual Inspection |
| Net Peptide Content | ~70-90% (Not always specified) | ~70-90% (Not always specified) | Not specified | Amino Acid Analysis (AAA) or Elemental Analysis |
Key Experimental Protocols for Quality Control
Accurate assessment of γ-Glutamylcysteine TFA purity and identity relies on a combination of analytical techniques. The most common methods are RP-HPLC for purity determination, mass spectrometry for identity confirmation, and amino acid analysis for quantifying the net peptide content.[4]
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for assessing the purity of synthetic peptides.[2] It separates the target peptide from impurities based on hydrophobicity.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 210-220 nm.[2]
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.[5]
-
Data Analysis: Purity is calculated as the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[6]
Protocol:
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.[7]
-
Sample Preparation: The peptide sample is dissolved in an appropriate solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI-MS) and infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in the positive ion mode.
-
Data Analysis: The observed mass-to-charge ratio (m/z) is used to determine the experimental molecular weight of the peptide. This is then compared to the theoretical molecular weight of γ-Glutamylcysteine TFA (C10H15F3N2O7S, MW: 364.30 g/mol ).
Net Peptide Content by Amino Acid Analysis (AAA)
The gross weight of a lyophilized peptide powder includes the peptide itself, as well as non-peptide components like water and counterions (TFA).[8] Amino Acid Analysis is a method to determine the actual amount of peptide in the sample.[3]
Protocol:
-
Acid Hydrolysis: A precisely weighed amount of the peptide is hydrolyzed in 6N HCl at approximately 110°C for 24 hours. This breaks the peptide bonds and releases the constituent amino acids (glutamic acid and cysteine).
-
Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable, often with a fluorescent tag.[7]
-
Chromatographic Separation: The derivatized amino acids are separated by chromatography, typically using a dedicated amino acid analyzer or a UPLC system with a C18 column.[7]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
Calculation: The net peptide content is calculated based on the molar amounts of the quantified amino acids and the initial weight of the peptide sample.
Visualizing Key Processes
To further aid in understanding the context and workflow of γ-Glutamylcysteine analysis, the following diagrams illustrate the glutathione biosynthesis pathway and a typical quality control workflow for synthetic peptides.
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 4. intavispeptides.com [intavispeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Quality control of synthetic peptides [innovagen.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. peptide.com [peptide.com]
Gamma-glutamylcysteine: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the differential effects of Gamma-glutamylcysteine (GGC) in cellular and whole-organism models, supported by experimental data and detailed protocols.
Gamma-glutamylcysteine (GGC) is a dipeptide precursor to the master antioxidant glutathione (GSH), playing a critical role in cellular defense against oxidative stress. Its therapeutic potential is under active investigation for a range of conditions associated with GSH depletion, including neurodegenerative diseases, inflammatory disorders, and brain injury. This guide provides a comparative analysis of the effects of GGC observed in controlled in vitro environments versus complex in vivo systems, offering researchers a clear perspective on its translational potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies, highlighting the differences in GGC's impact on GSH levels and other relevant biomarkers between in vitro and in vivo models.
Table 1: In Vitro Effects of Gamma-glutamylcysteine
| Cell Type | GGC Concentration | Duration of Treatment | Key Outcome | Reference |
| Primary Neurons | 100 µM, 500 µM | 2 hours | Increased total GSH levels and the ratio of reduced to oxidized GSH (GSH/GSSG).[1][2][3] | [1][2][3] |
| Primary Astrocytes | 100 µM, 500 µM | 2 hours | Significantly increased the GSH/GSSG ratio, though total GSH levels did not significantly increase.[1][2][3] | [1][2][3] |
| RAW264.7 Macrophages | Not Specified | Not Specified | Inhibited LPS-induced production of TNF-α, IL-1β, HMGB1, and nitric oxide.[4][5] | [4][5] |
| PC12 Cells | 3.5 mM | 8 hours | Time-dependently elevated GSS mRNA and protein levels after OGD/R.[6][7] | [6][7] |
| Human Endothelial Cells | Not Specified | Not Specified | Lowered TBARS levels (a marker of lipid peroxidation) at higher concentrations.[8] | [8] |
Table 2: In Vivo Effects of Gamma-glutamylcysteine
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Key Outcome | Reference |
| Mice | 400 mg/kg | Intravenous | Single dose | Significantly increased total tissue GSH levels in the brain, heart, lung, liver, and muscle.[1][2][3] | [1][2][3] |
| Mice (Sepsis model) | Not Specified | Not Specified | Not Specified | Reduced sepsis lethality and attenuated systemic inflammatory responses.[4][5] | [4][5] |
| Rats (Stroke model) | 688 mg/kg | Not Specified | 1.5 hours after MCAO | Significantly upregulated GSH level and GSH/GSSG ratio in the cerebral cortex.[6] | [6] |
| Healthy Humans | 2g and 4g | Oral | Single dose | Increased lymphocyte GSH content to two to three times basal levels within 3 hours.[9][10] | [9][10] |
Signaling Pathways and Mechanisms
GGC exerts its effects through several key signaling pathways, primarily by boosting the intracellular synthesis of GSH. This bypasses the rate-limiting step of GSH production, which is the feedback inhibition of glutamate-cysteine ligase (GCL).
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), GGC has been shown to suppress the accumulation of reactive oxygen species (ROS) and subsequent depletion of GSH.[4] Inflammatory stimuli can upregulate the expression of glutathione synthetase (GSS) through the activation of Nrf2 and NF-κB pathways, thereby promoting the synthesis of GSH from GGC.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
In Vitro H2O2-Induced Oxidative Injury Model
-
Cell Culture: Primary cortical neurons and astrocytes are cultured from neonatal Sprague-Dawley rats.
-
GGC Pretreatment: Cells are pre-incubated with varying concentrations of GGC (e.g., 100 µM, 500 µM) for 2 hours.
-
Oxidative Challenge: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress.
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
GSH Levels: Intracellular reduced and oxidized GSH are measured using HPLC or commercially available kits.
-
Lipid Peroxidation: Measured by quantifying F2-isoprostanes.
-
Nrf2 Translocation: Assessed by immunofluorescence or Western blotting of nuclear fractions.[1]
-
In Vivo Assessment of Tissue GSH Levels
-
Animal Model: C57BL/6 mice are typically used.
-
GGC Administration: A single intravenous injection of GGC (e.g., 400 mg/kg) is administered.
-
Tissue Harvesting: At various time points post-injection (e.g., 30, 60, 90 minutes), tissues such as the brain, heart, lungs, liver, and muscle are harvested.
-
GSH Measurement: Total GSH levels in the tissue homogenates are quantified using established methods, such as the Tietze assay or HPLC.[1]
Human Clinical Trial for Bioavailability
-
Participants: Healthy, non-fasting human volunteers.
-
GGC Administration: Single oral doses of GGC (e.g., 2g and 4g) are administered.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-administration.
-
Lymphocyte Isolation: Lymphocytes are isolated from blood samples using fluorescence-activated cell sorting.
-
GSH Assay: Intracellular GSH content in lymphocytes is measured.[9][10]
Comparison of In Vitro and In Vivo Observations
A key observation is that GGC consistently increases intracellular GSH levels in both cellular and whole-organism models.[11] In vitro studies allow for precise control over experimental conditions and are invaluable for elucidating cellular mechanisms, such as the direct protective effects of GGC against specific toxins and the involvement of particular signaling pathways.[1][4] For instance, the finding that GGC pretreatment for 2 hours is necessary to observe protective effects in vitro suggests it is not a direct free radical scavenger but acts by boosting intracellular defenses.[1]
In vivo studies provide a more complex and physiologically relevant context, demonstrating that GGC can be delivered systemically to increase GSH levels in various organs, including the brain.[1][2][3] This is a crucial finding for its potential therapeutic application in neurological disorders.[1] Clinical trials in humans have further confirmed the oral bioavailability of GGC and its ability to transiently increase lymphocyte GSH levels above homeostatic levels.[9][10]
However, the translation from in vitro to in vivo is not always direct. The concentrations of GGC used in some in vitro experiments may not be readily achievable or sustainable in vivo. Furthermore, the in vivo efficacy of GGC is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME), which are not present in in vitro models. The half-life of GGC in blood is relatively short, with studies in rat and human plasma showing a half-time of approximately 11 and 17 minutes, respectively.[12]
Conclusion
Both in vitro and in vivo studies consistently demonstrate the potential of Gamma-glutamylcysteine to augment cellular antioxidant defenses by increasing glutathione levels. In vitro models are instrumental in dissecting the molecular mechanisms of GGC's action, while in vivo and clinical studies provide essential evidence of its bioavailability and physiological effects in a whole organism. The collective data supports the continued investigation of GGC as a promising therapeutic agent for conditions characterized by oxidative stress and GSH deficiency. Future research should focus on optimizing delivery strategies to enhance its in vivo efficacy and on conducting larger-scale clinical trials to validate its therapeutic benefits in various disease states.[13][14][15][16]
References
- 1. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. γ-Glutamylcysteine ameliorates oxidative injury in neurons and astrocytes in vitro and increases brain glutathione in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis [mdpi.com]
- 7. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma-glutamylcysteine for Brain Injury · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical Trial: Monitoring Patients With Repetitive Head Impact With Gamma-glutamylcysteine Supplementation [htsyndication.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to Gamma-Glutamylcysteine Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular redox biology, the accurate quantification of γ-glutamylcysteine (γ-GC) is paramount. As the direct precursor to the master antioxidant glutathione (GSH), understanding γ-GC levels provides critical insights into cellular health, disease pathogenesis, and the efficacy of therapeutic interventions. This guide offers a comprehensive cross-validation of common γ-GC quantification methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Comparative Overview of Quantification Methods
The quantification of γ-GC can be approached through several analytical techniques, each with its own set of advantages and limitations. The primary methods employed include enzymatic assays, High-Performance Liquid Chromatography (HPLC) with various detection modalities, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, specificity, throughput, and available instrumentation.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the most prevalent γ-GC quantification methods based on available literature. It is important to note that performance can vary based on the specific instrumentation, reagents, and sample matrix.
| Method | Principle | Typical Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Assay (Coupled) | Indirectly measures γ-GC by its conversion to GSH, which is then quantified using the Tietze recycling assay with DTNB and glutathione reductase. | ~0.5 - 1 µM | High | Cost-effective, suitable for high-throughput screening. | Indirect measurement, potential for interference from other thiols and enzymes. |
| HPLC with UV Detection | Separation of γ-GC followed by detection of its absorbance, often after derivatization with agents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1] | ~0.2 - 0.5 nmol | Medium | Widely accessible, relatively straightforward. | Lower sensitivity and specificity compared to other HPLC detectors. |
| HPLC with Fluorescence Detection | Derivatization of γ-GC with a fluorescent tag (e.g., o-phthalaldehyde (OPA), monobromobimane (mBBr), 2,3-naphthalenedialdehyde (NDA)) followed by highly sensitive detection.[2][3] | ~3.3 nmol/L (GSH with OPA)[3] | Medium | High sensitivity and specificity. | Requires derivatization step, which can introduce variability. |
| HPLC with Electrochemical Detection (ECD) | Direct detection of the electrochemically active thiol group of γ-GC.[4] | ~pmol range | Medium | High sensitivity and specificity, no derivatization required.[4] | Electrode fouling can be an issue, requires specialized detector. |
| LC-MS/MS | Separation by liquid chromatography followed by highly specific mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns.[5][6][7][8][9][10] | ~0.1 µM (GSH)[10] | Medium to High | Unparalleled specificity and sensitivity, can multiplex with other analytes.[5][6] | High initial instrument cost, requires expertise in mass spectrometry. |
Glutathione Biosynthesis Pathway
Gamma-glutamylcysteine is a central intermediate in the de novo synthesis of glutathione. This pathway is a critical component of the cellular antioxidant defense system.
Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of γ-GC quantification methods.
Enzymatic Assay for γ-Glutamylcysteine Synthetase (γ-GCS) Activity
This protocol describes the measurement of γ-GCS activity by quantifying the product, γ-GC, through a coupled reaction that forms GSH, which is then measured by the Tietze recycling method.[11]
Materials:
-
Cell or tissue homogenates
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA
-
Substrate solution: 10 mM L-glutamate, 10 mM L-cysteine
-
ATP solution: 10 mM
-
Glutathione Synthetase (GS)
-
5% (w/v) Sulfosalicylic acid (SSA)
-
Tietze's reagent: 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100 mM potassium phosphate buffer (pH 7.5) with 5 mM EDTA
-
Glutathione Reductase (GR)
-
NADPH solution: 4 mg/mL in 100 mM potassium phosphate buffer (pH 7.5) with 5 mM EDTA
Procedure:
-
Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.
-
Set up the reaction mixture containing reaction buffer, substrate solution, ATP solution, and an excess of purified GS.
-
Initiate the reaction by adding the cell or tissue homogenate. The final volume should be standardized.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 5% SSA.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for GSH quantification.
-
In a 96-well plate, add the supernatant, Tietze's reagent, NADPH solution, and GR.
-
Measure the rate of change in absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of GSH formed, which corresponds to the γ-GCS activity, by comparing the rate to a standard curve of known GSH concentrations.
HPLC with Fluorescence Detection for γ-Glutamylcysteine
This protocol outlines the quantification of γ-GC using pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection.[3]
Materials:
-
Sample (e.g., cell lysate, tissue homogenate)
-
Perchloric acid (PCA) for deproteinization
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
2-Aminoethanol
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile Phase A: 50 mM sodium acetate (pH 5.7)
-
Mobile Phase B: Methanol
Procedure:
-
Homogenize the sample in cold PCA and centrifuge to remove precipitated proteins.
-
Neutralize the supernatant with potassium hydroxide.
-
The derivatization can be performed pre-column using an autosampler. Mix the sample with OPA and 2-aminoethanol and allow the reaction to proceed for a short, defined time.
-
Inject the derivatized sample onto the HPLC system.
-
Separate the γ-GC-OPA adduct using a gradient elution with Mobile Phase A and B.
-
Detect the fluorescent adduct using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Quantify the γ-GC concentration by comparing the peak area to a standard curve prepared with known concentrations of γ-GC.
LC-MS/MS for γ-Glutamylcysteine Quantification
This protocol provides a general workflow for the highly specific and sensitive quantification of γ-GC using LC-MS/MS.[7][8][9]
Materials:
-
Sample (e.g., plasma, cell culture media, tissue extract)
-
Internal standard (e.g., stable isotope-labeled γ-GC)
-
Acetonitrile or methanol for protein precipitation
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or HILIC analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
To a known volume of sample, add the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase composition.
-
Inject the sample onto the LC-MS/MS system.
-
Separate γ-GC from other sample components using a suitable chromatographic gradient.
-
Detect and quantify γ-GC using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for γ-GC and its internal standard should be optimized beforehand.
-
Calculate the concentration of γ-GC in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow for Method Comparison
To ensure a robust cross-validation of different quantification methods, a systematic experimental workflow is essential.
Caption: A logical workflow for the cross-validation of different γ-GC quantification methods.
Conclusion
The selection of an appropriate method for γ-glutamylcysteine quantification is a critical decision in experimental design. For high-throughput screening where cost is a major consideration, enzymatic assays offer a viable option. HPLC-based methods, particularly with fluorescence or electrochemical detection, provide a good balance of sensitivity, specificity, and accessibility. For studies demanding the highest level of specificity and sensitivity, and for the simultaneous analysis of multiple analytes, LC-MS/MS stands as the gold standard. By carefully considering the experimental goals and the performance characteristics outlined in this guide, researchers can confidently choose the most suitable method to achieve accurate and reliable quantification of this vital cellular metabolite.
References
- 1. Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A HPLC fluorescence-based method for glutathione derivatives quantification in must and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Nrf2 Activation: Gamma-Glutamylcysteine Versus Other Prominent Antioxidants
For Immediate Release
In the intricate landscape of cellular defense mechanisms, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) stands as a master regulator of antioxidant response. Its activation orchestrates the expression of a multitude of cytoprotective genes, offering a promising therapeutic target for diseases rooted in oxidative stress. This guide provides a comprehensive comparison of the Nrf2 activation potential of Gamma-glutamylcysteine (GGC) against other well-documented antioxidants, namely Sulforaphane, N-acetylcysteine (NAC), and Resveratrol. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective supported by experimental data.
Executive Summary
While Sulforaphane, Resveratrol, and to some extent NAC, are recognized as direct activators of the Nrf2 pathway, Gamma-glutamylcysteine (GGC) appears to exert its primary antioxidant effects through a distinct, more indirect mechanism. Experimental evidence suggests that GGC's principal role is to serve as a direct precursor for glutathione (GSH), the most abundant endogenous antioxidant. By efficiently replenishing intracellular GSH levels, GGC mitigates oxidative stress, which in turn can attenuate the stimulus for Nrf2 activation under certain conditions. However, in inflammatory contexts, GGC's utilization for GSH synthesis is facilitated by Nrf2-mediated upregulation of downstream enzymes. This positions GGC as a crucial substrate for the Nrf2-driven antioxidant response, rather than a direct trigger.
Comparative Analysis of Nrf2 Activation
The efficacy of various antioxidants in activating the Nrf2 pathway can be quantified by measuring the induction of Nrf2 target genes. The following table summarizes the comparative potency of Sulforaphane, Resveratrol, and NAC based on available in vitro data.
| Antioxidant | Cell Type | Concentration | Fold Increase in Nrf2 Target Gene Expression | Reference |
| Sulforaphane | Human Astroglial Cells (U373) | 10 µM | ~2.4-fold increase in extracellular GSH | [1] |
| Human Dermal Microvascular Endothelial Cells | Equal concentration | 2-5 times less potent than bardoxolone | [2] | |
| Resveratrol | Human Astroglial Cells (U373) | ~2 µg/ml | ~1.6-fold increase in extracellular GSH | [1] |
| N-acetylcysteine (NAC) | Asthenoteratozoospermia patient sperm cells | 600 mg/day (oral) | ~1.79-fold increase in NRF2 mRNA | [3] |
Note: Direct quantitative data for Gamma-glutamylcysteine's effect on Nrf2 target gene expression under basal conditions is limited, as its mechanism appears to be indirect. One study indicated that pretreatment with GGC attenuated hydrogen peroxide-induced Nrf2 nuclear translocation in astrocytes by bolstering intracellular GSH levels.
Signaling Pathways and Mechanisms of Action
The activation of Nrf2 is a tightly regulated process. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds and oxidative stress modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
References
- 1. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of Gamma-Glutamylcysteine TFA in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamma-glutamylcysteine TFA (γ-GC TFA) with alternative methods for modulating intracellular glutathione (GSH) levels. We will delve into the potential off-target effects of γ-GC TFA, supported by experimental data, and provide detailed protocols for key cellular assays. This document aims to equip researchers with the necessary information to make informed decisions when designing experiments involving this compound.
Introduction to Gamma-Glutamylcysteine (γ-GC)
Gamma-glutamylcysteine (γ-GC) is a dipeptide and a direct precursor to the ubiquitous antioxidant glutathione (GSH). The synthesis of GSH from γ-GC is the second and final step in the GSH biosynthesis pathway, catalyzed by the enzyme glutathione synthetase. Due to its role in replenishing cellular GSH, γ-GC is investigated for its therapeutic potential in conditions associated with oxidative stress and inflammation. The trifluoroacetic acid (TFA) salt of γ-GC is a common formulation for synthetic peptides, offering stability and ease of handling. However, the presence of the TFA counter-ion necessitates a thorough evaluation of its potential off-target effects.
On-Target Effects of Gamma-Glutamylcysteine
The primary on-target effect of γ-GC is the elevation of intracellular GSH levels. This, in turn, enhances the cell's antioxidant capacity, protecting it from damage induced by reactive oxygen species (ROS). Studies have shown that γ-GC can effectively increase GSH levels in various cell types and in vivo models.[1]
Potential Off-Target Effects of the TFA Counter-Ion
While γ-GC itself is a naturally occurring molecule, the TFA counter-ion in the synthetic formulation can introduce off-target effects. It is crucial to consider these potential effects in experimental design. Trifluoroacetic acid is a strong acid used in peptide synthesis and purification. Residual TFA in the final product can be cytotoxic and interfere with cellular assays.[2][3][4][5]
Key Considerations for TFA:
-
Cytotoxicity: TFA can inhibit cell proliferation and induce cell death in a dose-dependent manner. The cytotoxic concentration of TFA can vary significantly between different cell lines.[2][4]
-
Assay Interference: The acidic nature of TFA can alter the pH of cell culture media, potentially affecting enzyme activity and other pH-sensitive assays.[3][5] It can also interfere with certain fluorescence-based assays.
-
Immunogenicity: In vivo, trifluoroacetylated proteins have the potential to elicit immune responses.[4]
To mitigate these effects, it is recommended to:
-
Perform a TFA control: Test the effects of TFA alone on the cellular model at concentrations equivalent to those present in the γ-GC TFA solution.
-
Consider counter-ion exchange: If significant off-target effects from TFA are observed, consider exchanging the TFA for a more biologically compatible counter-ion, such as acetate or hydrochloride.[3][5]
Comparison with Alternatives
A common alternative for increasing intracellular GSH is N-acetylcysteine (NAC), a cysteine prodrug. The following table compares γ-GC with NAC based on available data.
| Feature | Gamma-Glutamylcysteine (γ-GC) | N-Acetylcysteine (NAC) | Reference |
| Mechanism of Action | Direct precursor to GSH, bypassing the rate-limiting step of GSH synthesis. | Provides cysteine, the rate-limiting substrate for GSH synthesis. | [1][6] |
| Efficacy in Raising GSH | Potentially more efficient at increasing GSH levels, as it is downstream of the feedback-inhibited step. | Effective in replenishing GSH, but its conversion is subject to feedback inhibition of γ-glutamylcysteine synthetase. | [1] |
| Anti-inflammatory Effects | Demonstrated potent anti-inflammatory effects by suppressing pro-inflammatory cytokines. | Also exhibits anti-inflammatory properties, but some studies suggest γ-GC may be more effective. | [1][7] |
| Bioavailability | Oral bioavailability of γ-GC is a subject of ongoing research, with some studies suggesting it can be taken up by cells. | Well-established oral bioavailability. | [6][8] |
Experimental Protocols
Measurement of Intracellular Glutathione (GSH)
Principle: ThiolTracker™ Violet is a fluorescent probe that is highly reactive with thiols, primarily GSH, within cells. The fluorescence intensity is proportional to the intracellular GSH concentration.
Materials:
-
Cells of interest
-
This compound
-
ThiolTracker™ Violet dye (e.g., from Thermo Fisher Scientific)
-
Thiol-free buffer (e.g., Hank's Balanced Salt Solution without phenol red)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission: ~404/526 nm)
Protocol:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with γ-GC TFA at the desired concentrations for the specified duration. Include untreated and vehicle-treated (if applicable) controls.
-
Staining:
-
Prepare a working solution of ThiolTracker™ Violet in a thiol-free buffer at the recommended concentration (typically 10-20 µM).
-
Remove the treatment medium from the cells and wash once with the thiol-free buffer.
-
Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with the thiol-free buffer.
-
Imaging/Measurement:
-
For microscopy, add fresh thiol-free buffer to the wells and image the cells using a fluorescence microscope with a filter set for Hoechst 33342 dye.
-
For plate reader analysis, add fresh thiol-free buffer and measure the fluorescence intensity.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well and normalize to the control groups.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (e.g., from Sigma-Aldrich)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission: ~485/535 nm)
-
An agent to induce oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)
Protocol:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with γ-GC TFA at desired concentrations for a specified time.
-
Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding an ROS-inducing agent to the medium for a defined period.
-
Staining:
-
Prepare a working solution of DCFH-DA in serum-free medium (typically 10-25 µM).
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Measurement:
-
Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to the control groups (untreated and stressed-only cells).
Signaling Pathways
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the transcription of genes such as those encoding for the subunits of γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[9][10] By providing the substrate for the subsequent step, γ-GC can enhance the overall flux of the GSH synthesis pathway, especially when GCL is upregulated by Nrf2 activators.
Caption: Nrf2 signaling pathway activation and the role of γ-GC.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a key role in regulating the immune response to infection. Inappropriate regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases. The cellular redox state, largely governed by the intracellular GSH pool, can modulate NF-κB activity. Overexpression of γ-glutamylcysteine synthetase, leading to increased GSH, has been shown to suppress TNF-induced NF-κB activation.[11] Studies suggest that γ-GC can exert anti-inflammatory effects by modulating the NF-κB pathway, likely through its ability to increase intracellular GSH and thus alter the cellular redox balance.[1][7]
Caption: Modulation of the NF-κB signaling pathway by γ-GC.
Conclusion
This compound is a valuable tool for researchers studying the roles of glutathione in cellular processes. Its primary on-target effect is the potent elevation of intracellular GSH. However, the presence of the TFA counter-ion necessitates careful consideration of potential off-target effects, including cytotoxicity and assay interference. By employing appropriate controls and considering alternatives like NAC, researchers can effectively utilize γ-GC TFA to investigate the intricate mechanisms of cellular redox balance and its implications in health and disease. The provided experimental protocols and pathway diagrams serve as a starting point for designing robust and well-controlled studies.
References
- 1. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
- 9. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of gamma-glutamylcysteine synthetase suppresses tumor necrosis factor-induced apoptosis and activation of nuclear transcription factor-kappa B and activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gamma-Glutamylcysteine TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of Gamma-glutamylcysteine TFA, a dipeptide commonly used in glutathione synthesis research. While some safety data sheets (SDS) classify this compound as non-hazardous, the presence of the trifluoroacetic acid (TFA) salt warrants a cautious approach to its disposal.
Hazard Assessment and Safety Precautions
Gamma-glutamylcysteine itself may cause skin and eye irritation. Trifluoroacetic acid is a corrosive substance, and while its properties are moderated in the salt form, it is prudent to handle the compound with care.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures
Due to the trifluoroacetic acid component, this compound waste should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Waste Accumulation: Collect all solid and liquid waste containing this compound in this designated container. Ensure the container is kept securely closed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arranging for Pickup: Once the container is full, or if it is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup requests.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, do not attempt to clean it up yourself. Contact your EHS department.
-
Contain: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Clean-up: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅F₃N₂O₇S | PubChem |
| Molecular Weight | 364.3 g/mol | PubChem |
| Appearance | White to off-white solid | - |
| Hazard Classification | Not classified as hazardous by some suppliers, but handle with caution due to TFA component and potential for irritation. | GlpBio SDS |
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway: Role in Glutathione Synthesis
Gamma-glutamylcysteine is a critical intermediate in the biosynthesis of glutathione (GSH), a major antioxidant in the body. Understanding its role provides context for its use in research.
Caption: The role of γ-Glutamylcysteine in the glutathione synthesis pathway.
Personal protective equipment for handling Gamma-glutamylcysteine TFA
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Gamma-glutamylcysteine TFA (γ-Glu-Cys TFA). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to handle it with care as it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The following personal protective equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area | Avoids inhalation of any dust or aerosols. For operations that may generate dust, a suitable respirator may be required. |
Operational Plan: Safe Handling and Storage
2.1. Engineering Controls:
-
Ensure adequate ventilation in the handling area.
-
Provide an accessible safety shower and eye wash station in the immediate vicinity of the workspace.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly after handling.
2.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
3.1. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
3.2. Skin Contact:
-
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Wash contaminated clothing before reuse.
-
Seek medical attention if irritation develops.
3.3. Inhalation:
-
Remove to fresh air.
-
If not breathing, give artificial respiration.
-
If breathing is difficult, give oxygen.
-
Seek medical attention.
3.4. Ingestion:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is very toxic to aquatic life, prevent its release into the environment.
4.1. Waste Segregation and Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be compatible with the chemical properties of the waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
4.2. Disposal Route:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete characterization of the waste, including the Safety Data Sheet (SDS).
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
